Product packaging for Laudanine(Cat. No.:CAS No. 85-64-3)

Laudanine

Cat. No.: B1197096
CAS No.: 85-64-3
M. Wt: 343.4 g/mol
InChI Key: MPYHGNAJOKCMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Laudanine is a benzyltetrahydroisoquinoline that is norlaudanosoline carrying four methyl substituents at positions N-1, O-6, O-7 and O-4'. It is a benzyltetrahydroisoquinoline, a benzylisoquinoline alkaloid, a member of phenols and an aromatic ether. It derives from a norlaudanosoline. It is a conjugate base of a this compound(1+).
(R)-Laudanidine, also known as tritopin or DL-laudanine, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (R)-Laudanidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-laudanidine is primarily located in the membrane (predicted from logP) (R)-Laudanidine can be biosynthesized from norlaudanosoline. Outside of the human body, (R)-laudanidine can be found in opium poppy. This makes (R)-laudanidine a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO4 B1197096 Laudanine CAS No. 85-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYHGNAJOKCMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871570
Record name 5-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Laudanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85-64-3, 301-21-3
Record name Laudanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laudanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Laudanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAUDANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994445H0VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Laudanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184 - 185 °C
Record name (R)-Laudanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pharmacological Profile of Laudanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum, has historically been of interest primarily as a biosynthetic intermediate in the production of other opium alkaloids, notably papaverine.[1] While its own pharmacological activity is considered modest compared to morphinan alkaloids like morphine, a closer examination of its profile and that of its primary metabolite, laudanosine, reveals interactions with several key neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, intended for researchers, scientists, and drug development professionals.

Receptor Binding and Functional Activity

Direct quantitative data on the binding affinity and functional activity of this compound at various receptors is limited in the current literature. However, significant research has been conducted on its metabolite, laudanosine, which provides crucial insights into the potential in vivo effects following this compound administration.

Opioid Receptor System

Laudanosine has been shown to interact with multiple opioid receptor subtypes. The binding affinities (Ki) and inhibitory concentrations (IC50) are summarized below.

Receptor SubtypeLigandParameterValue (µM)SpeciesTissue
µ1 OpioidLaudanosineKi2.7--
µ2 OpioidLaudanosineKi13--
delta OpioidLaudanosineKi5.5--
kappa1 OpioidLaudanosineKi21--
kappa3 OpioidLaudanosineKi24--
Table 1: Binding Affinities of Laudanosine at Opioid Receptors.[2]
GABAergic System

Laudanosine also demonstrates activity at GABA receptors, with a notable difference in potency between high- and low-affinity sites.

ReceptorLigandParameterValue (µM)SpeciesTissue
High-affinity GABAALaudanosineIC50100--
Low-affinity GABAALaudanosineIC5010--
Table 2: Functional Activity of Laudanosine at GABAA Receptors.[2]
Adrenergic System
Dopaminergic and Serotonergic Systems

Currently, there is a lack of specific quantitative data (Ki, EC50, or IC50 values) detailing the direct interaction of this compound or laudanosine with dopaminergic and serotonergic receptors in the published literature.

In Vivo Pharmacological Effects

The in vivo effects of this compound are largely attributed to its conversion to laudanosine.

Central Nervous System (CNS) Effects

High doses of laudanosine have been shown to induce convulsions in animal models.[4][5] In mice and rats, intravenous bolus doses of 10-20 mg/kg of laudanosine caused convulsions.[4] The convulsive plasma concentration for laudanosine in rats was determined to be over 17 µg/ml.[5] Furthermore, laudanosine has been observed to increase the minimum alveolar concentration (MAC) of halothane in rabbits, suggesting a CNS stimulant effect.[6]

Cardiovascular Effects

High plasma concentrations of laudanosine can lead to cardiovascular disturbances. In anesthetized dogs, laudanosine plasma concentrations greater than 6 µg/ml caused hypotension and bradycardia.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not widely published. However, standard methodologies for assessing the activity of benzylisoquinoline alkaloids at relevant receptor systems can be adapted.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for adrenergic receptors.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat cortex) in ice-cold buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-prazosin for α1) and varying concentrations of this compound prep4->assay1 assay2 Include controls for total binding (radioligand only) and non-specific binding (with excess unlabeled antagonist) assay1->assay2 analysis1 Separate bound and free radioligand by rapid filtration assay2->analysis1 analysis2 Quantify radioactivity on filters using liquid scintillation counting analysis1->analysis2 analysis3 Calculate specific binding and plot against this compound concentration analysis2->analysis3 analysis4 Determine IC50 and calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for Adrenergic Receptor Radioligand Binding Assay.

Dopamine Release Assay

This protocol describes a method to measure dopamine release from neuronal cells in culture, which can be used to assess the functional effect of this compound.

G cluster_cell_culture Cell Culture and Treatment cluster_sample_collection Sample Collection and Preparation cluster_hplc HPLC-ECD Analysis cell1 Culture dopaminergic cells (e.g., PC12 or primary neurons) cell2 Pre-incubate cells with varying concentrations of this compound cell1->cell2 cell3 Stimulate dopamine release (e.g., with high K+ solution) cell2->cell3 sample1 Collect supernatant cell3->sample1 sample2 Add internal standard and stabilizing agents sample1->sample2 sample3 Centrifuge to remove debris sample2->sample3 hplc1 Inject supernatant onto an HPLC system with electrochemical detection (ECD) sample3->hplc1 hplc2 Separate dopamine from other components on a reverse-phase column hplc1->hplc2 hplc3 Quantify dopamine peak area relative to the internal standard hplc2->hplc3 hplc4 Calculate the effect of this compound on dopamine release hplc3->hplc4

Caption: Workflow for Dopamine Release Assay using HPLC-ECD.

Signaling Pathways

The identified interactions of laudanosine with α1-adrenergic and opioid receptors suggest modulation of specific intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As a blocker of these receptors, laudanosine would be expected to inhibit this pathway.

G Laudanosine Laudanosine Alpha1_Receptor α1-Adrenergic Receptor Laudanosine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Postulated Inhibitory Effect of Laudanosine on α1-Adrenergic Signaling.

Conclusion

The pharmacological profile of this compound is intrinsically linked to its metabolite, laudanosine. While this compound itself exhibits modest activity, laudanosine interacts with opioid, GABAergic, and most notably, α1-adrenergic receptors. The α1-adrenoceptor blockade appears to be a key mechanism contributing to its observed cardiovascular effects. The CNS stimulant properties, including the potential for seizures at high doses, highlight the need for further investigation into its complex interactions with various neurotransmitter systems. Significant gaps remain in the understanding of this compound's direct pharmacological actions, particularly concerning its affinity and functional activity at a wider range of CNS receptors. Future research should focus on obtaining quantitative pharmacological data for this compound to better delineate its specific contributions to the overall effects observed in vivo.

References

An In-depth Technical Guide on the Chemical Synthesis and Stereochemistry of Laudanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum, serves as a crucial intermediate in the biosynthesis of other significant alkaloids, including papaverine.[1][2] This technical guide provides a comprehensive overview of the stereochemistry and chemical synthesis of this compound. It details prominent synthetic strategies, including classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, as well as modern enantioselective approaches. This document includes detailed experimental protocols, structured tables of quantitative data, and logical workflow diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Introduction and Stereochemistry of this compound

This compound is a tetrahydroisoquinoline alkaloid characterized by a single stereocenter at the C1 position, giving rise to two enantiomers: (S)-Laudanine and (R)-Laudanine.[3][4] The naturally occurring form is typically the (S)-enantiomer, which is a key precursor in the biosynthetic pathway of papaverine.[1][5] The distinct three-dimensional arrangement of substituents around this chiral center is critical, as different stereoisomers can exhibit varied pharmacological activities.[3]

The absolute configuration of this compound dictates its interaction with biological systems and its role as a synthetic precursor. Therefore, stereocontrolled synthesis is of paramount importance for pharmacological studies and the total synthesis of related complex alkaloids.

Caption: Key stereochemical features of the this compound molecule.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is essential for its identification and handling in a laboratory setting.

PropertyValueSource(s)
IUPAC Name 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol[3][6]
Molecular Formula C₂₀H₂₅NO₄[3]
Molecular Weight 343.4 g/mol [3][6]
CAS Number 3122-95-0 ((S)-Laudanine)[3]
Melting Point 175.75 °C ((S)-Laudanine); 167-185 °C (racemic)[3][6]
Appearance Solid[2][3]
Solubility Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether; practically insoluble in water.[3]

Synthetic Strategies

The synthesis of the this compound core, a 1-benzyltetrahydroisoquinoline, is classically achieved through well-established named reactions. More contemporary methods focus on achieving high enantioselectivity.

Classical Synthesis: Bischler-Napieralski Reaction

A primary route for constructing the tetrahydroisoquinoline core is the Bischler-Napieralski reaction.[7][8] This involves the acid-catalyzed cyclization of a β-arylethylamide, followed by reduction of the resulting dihydroisoquinoline intermediate.

G start β-Arylethylamide step1 Cyclization (POCl₃, reflux) start->step1 intermediate 3,4-Dihydroisoquinolinium Intermediate step1->intermediate step2 Reduction (e.g., NaBH₄) intermediate->step2 product Racemic this compound step2->product

Caption: Workflow for this compound synthesis via the Bischler-Napieralski reaction.

Experimental Protocol (General):

  • Amide Formation: A suitable phenylacetic acid is coupled with 3,4-dimethoxyphenethylamine to form the corresponding β-arylethylamide precursor.

  • Cyclization: The amide is dissolved in a solvent like toluene or acetonitrile, and a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is added.[7][8] The mixture is refluxed until the reaction is complete, forming the 3,4-dihydroisoquinoline.

  • Reduction: The intermediate is not isolated. After cooling, the reaction mixture is carefully neutralized, and a reducing agent (e.g., sodium borohydride) is added to reduce the imine bond, yielding the racemic tetrahydroisoquinoline.

  • N-Methylation: If the starting amine was not N-methylated, the secondary amine of the tetrahydroisoquinoline is methylated (e.g., using formaldehyde and formic acid - Eschweiler-Clarke reaction) to yield racemic this compound.

  • Purification: The final product is purified by column chromatography or crystallization.

Classical Synthesis: Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an alternative route, involving the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure.[9][10][11]

G start_amine N-Methyl-3,4-dimethoxy- phenethylamine step1 Condensation & Ring Closure (Acid Catalyst, Heat) start_amine->step1 start_aldehyde 3-Hydroxy-4-methoxy- phenylacetaldehyde start_aldehyde->step1 product Racemic this compound step1->product

Caption: Workflow for this compound synthesis via the Pictet-Spengler reaction.

Experimental Protocol (General):

  • Reaction Setup: N-Methyl-3,4-dimethoxyphenethylamine and 3-hydroxy-4-methoxyphenylacetaldehyde are dissolved in a suitable solvent (e.g., ethanol, water).

  • Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to catalyze the reaction.[11] The mixture is typically heated to facilitate both the initial iminium ion formation and the subsequent electrophilic aromatic substitution (ring closure).

  • Workup and Purification: After the reaction is complete, the mixture is cooled and the pH is adjusted to be basic to neutralize the acid and precipitate the product. The crude this compound is then collected and purified using column chromatography or recrystallization.

Enantioselective Synthesis

Modern synthetic efforts focus on producing specific enantiomers. One effective strategy is the catalytic asymmetric intramolecular hydroamination of a carefully designed aminoalkene precursor.[12] This method establishes the chiral center at C1 with high stereoselectivity.[12]

Experimental Protocol: Asymmetric Intramolecular Hydroamination [12] This protocol is a multi-step sequence culminating in the key stereocenter-forming reaction.

  • Precursor Synthesis - Part 1: 3-(3,4-Dimethoxyphenyl)acrylaldehyde

    • Materials: 3,4-Dimethoxybenzaldehyde, Acetaldehyde, Sodium Hydroxide, Ethanol.

    • Procedure: To a cooled (0 °C) solution of 3,4-dimethoxybenzaldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise. Acetaldehyde is then added while maintaining a temperature below 5 °C. The reaction is stirred at room temperature for 12 hours. After workup, the crude product is purified by column chromatography.[12]

  • Precursor Synthesis - Part 2: Aminoalkene Formation

    • Materials: 3-(3,4-Dimethoxyphenyl)acrylaldehyde, 3,4-Dimethoxyphenethylamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

    • Procedure: The aldehyde and 3,4-dimethoxyphenethylamine are dissolved in DCM and stirred for 1 hour to form an imine. STAB is then added portion-wise to reduce the imine, forming the secondary amine precursor.[12]

  • Key Step: Catalytic Asymmetric Intramolecular Hydroamination

    • Materials: Aminoalkene precursor, (S,S)-Ph-box ligand, n-Butyllithium, Diisopropylamine, Anhydrous Toluene.

    • Procedure: Under an inert atmosphere at 0 °C, the (S,S)-Ph-box ligand in toluene is treated with n-butyllithium and then diisopropylamine to generate the chiral catalyst. The solution is cooled to -30 °C. A solution of the aminoalkene precursor is then added dropwise. The reaction proceeds at this temperature until completion.[12]

  • Final Steps & Purification:

    • The reaction is quenched and worked up. The resulting product is (S)-Laudanine, which is then purified by silica gel column chromatography. This method typically offers high enantioselectivity and good yields.[12]

Synthesis StepReagentsTypical YieldEnantiomeric Excess (ee)
Aldol Condensation 3,4-Dimethoxybenzaldehyde, Acetaldehyde, NaOHGoodN/A
Reductive Amination Acrylaldehyde derivative, Amine, STABHighN/A
Asymmetric Hydroamination Aminoalkene, Chiral Catalyst ((S,S)-Ph-box)GoodHigh (>90%)

Note: Yields and ee values are representative and can vary based on specific reaction conditions.[12]

Chiral Resolution of Racemic this compound

When a racemic mixture is synthesized, the individual enantiomers can be separated through chiral resolution. This is commonly achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[4][13][14]

G cluster_workflow Chiral HPLC Resolution Workflow start Dissolve Racemic This compound in Mobile Phase step1 Inject into HPLC with Chiral Column (e.g., Chiralpak®) start->step1 step2 Elute with Normal-Phase Mobile Phase step1->step2 step3 Detect with UV Detector (e.g., 285 nm) step2->step3 end_R (R)-Laudanine (Separate Peak) step3->end_R end_S (S)-Laudanine (Separate Peak) step3->end_S

Caption: Experimental workflow for the chiral HPLC resolution of this compound.

Experimental Protocol: Chiral HPLC Separation [4][14]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based Chiral Stationary Phase, such as Chiralpak® AD-H (amylose-based).[14]

  • Mobile Phase: A typical normal-phase solvent system is a mixture of n-Hexane, Isopropanol, and a basic additive like Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 285 nm.

  • Sample Preparation: A solution of racemic this compound (e.g., 1.0 mg/mL) is prepared in the mobile phase.[14]

Data Presentation: Influence of Mobile Phase on Separation [14]

Mobile Phase Composition (Hexane:IPA:DEA)EnantiomerRetention Time (tR, min)Resolution (Rs)Tailing Factor (T)
90:10:0.1 (S)-Laudanine12.51.21.3
(R)-Laudanine13.41.3
85:15:0.1 (S)-Laudanine9.81.81.2
(R)-Laudanine10.91.2
80:20:0.1 (S)-Laudanine7.21.61.1
(R)-Laudanine8.11.1

Note: Data is illustrative. The elution order must be confirmed with an enantiopure standard.[4][14]

Conclusion

The synthesis of this compound can be approached through various effective methodologies. Classical routes like the Bischler-Napieralski and Pictet-Spengler reactions are robust for producing the core tetrahydroisoquinoline structure, though they typically yield racemic products. For applications requiring enantiopure material, modern asymmetric synthesis, particularly methods like catalytic hydroamination, offers excellent stereocontrol.[12] Furthermore, efficient chiral HPLC methods have been developed for the analytical and preparative-scale resolution of this compound enantiomers, which is critical for advancing pharmacological research and drug development.[13][14] This guide provides the foundational protocols and data necessary for researchers to synthesize and analyze this important alkaloid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Isolation of Laudanine from Opium

This technical guide provides a comprehensive overview of the natural sources of the tetrahydrobenzylisoquinoline alkaloid, this compound, with a primary focus on its isolation from Papaver somniferum (opium poppy). The document details the biosynthetic context of this compound, presents quantitative data on alkaloid content, and offers detailed experimental protocols for its extraction and purification.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid found predominantly in the opium poppy.[1][2] While not as abundant as the primary opium alkaloids like morphine and codeine, this compound holds significant interest as a key intermediate in the biosynthesis of papaverine.[3][4][5] Its chemical structure and biosynthetic role make it a crucial subject for researchers in phytochemistry, pharmacology, and drug development.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₅NO₄
Molar Mass343.42 g/mol [1]
IUPAC Name1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS Number301-21-3
Melting Point166-168 °C
AppearanceWhite to off-white crystalline solid

Natural Sources of this compound

The principal and most extensively documented natural source of this compound is the opium poppy, Papaver somniferum.[1][3] It is one of over 40 different alkaloids present in this plant.[6] this compound is found in various parts of the plant, with biosynthesis occurring in different cell types, including parenchyma cells within the vascular bundles of the capsule and stem.[3]

While Papaver somniferum is the primary source, other species within the Papaver genus may also contain this compound, although typically in lower concentrations. The alkaloid content, including that of this compound, can vary significantly between different cultivars of Papaver somniferum.[6][7]

Table 2: Major Alkaloid Content in Papaver somniferum Capsules (Dry Matter)

AlkaloidContent Range (µg/g)Average Content (mg/100g)
Morphine683 - 25,339[6]362[8]
Codeine-25[8]
Thebaine--
Papaverine-29[8]
Noscapine--
This compound Significantly lower than major alkaloids [3]Not typically quantified in general analyses

Note: The concentration of this compound is substantially lower than that of the major opium alkaloids as it is an intermediate in a side biosynthetic pathway.[3]

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of papaverine, branching off from the central benzylisoquinoline alkaloid pathway. The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of steps to the pivotal intermediate, (S)-reticuline.[1]

The formation of this compound from (S)-reticuline is a critical step catalyzed by the enzyme (S)-reticuline 7-O-methyltransferase (7OMT).[3][4] This enzyme facilitates the methylation of the 7-hydroxyl group of (S)-reticuline. Subsequently, another methylation occurs at the 3'-hydroxyl group of this compound to yield laudanosine, which is then converted to papaverine.[5]

Laudanine_Biosynthesis Reticuline (S)-Reticuline This compound (S)-Laudanine Reticuline->this compound 7-O-methylation (7OMT) Laudanosine (S)-Laudanosine This compound->Laudanosine 3'-O-methylation Papaverine Papaverine Laudanosine->Papaverine N-demethylation & Dehydrogenation

Caption: Biosynthetic pathway of papaverine from (S)-reticuline via this compound.

Isolation of this compound from Opium

The isolation of this compound from opium is a multi-step process that leverages its chemical properties as an alkaloid. The general workflow involves extraction from the plant material, purification through acid-base partitioning, and final separation using chromatographic techniques.[3]

This protocol outlines a general method for the extraction and purification of this compound from dried Papaver somniferum capsules (poppy straw).

Materials and Reagents:

  • Dried and finely powdered poppy straw

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Ammonium hydroxide (NH₄OH), concentrated

  • Chloroform

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel 60 (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., chloroform:methanol, 9:1 v/v)

  • Visualizing agent for TLC (e.g., Dragendorff's reagent)

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

Procedure:

  • Extraction:

    • Macerate 100 g of finely powdered poppy straw in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 1M HCl.

    • Wash the acidic solution three times with 100 mL of diethyl ether in a separatory funnel to remove neutral and acidic impurities. Discard the ether layers.

    • Basify the aqueous layer to pH 9-10 by the dropwise addition of concentrated ammonium hydroxide. This will precipitate the alkaloids.

    • Extract the alkaloids from the basified aqueous solution three times with 150 mL of chloroform.

    • Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to yield a crude alkaloid mixture.

  • Chromatographic Purification:

    • Column Chromatography:

      • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

      • Dissolve the crude alkaloid mixture in a minimal amount of the initial eluting solvent and load it onto the column.

      • Elute the column with the solvent system, gradually increasing the polarity.

      • Collect fractions and monitor them by TLC.

    • Thin-Layer Chromatography (TLC):

      • Spot the collected fractions on a TLC plate alongside a this compound standard (if available).

      • Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

      • Visualize the spots under UV light or by spraying with Dragendorff's reagent.

      • Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Isolation_Workflow Plant Dried Papaver somniferum (Poppy Straw) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Mixture AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Monitoring Purethis compound Pure this compound TLC->Purethis compound Identification and Pooling

Caption: General workflow for the isolation of this compound from Papaver somniferum.

Conclusion

This compound, a tetrahydrobenzylisoquinoline alkaloid from Papaver somniferum, serves as a critical intermediate in the biosynthesis of papaverine. Although present in lower concentrations than the major opium alkaloids, its isolation is achievable through standard phytochemical techniques involving solvent extraction, acid-base partitioning, and chromatographic separation. A thorough understanding of its natural sources and isolation protocols is essential for further research into its pharmacological properties and potential applications in drug development.

References

The Alkaloid Laudanine: A Physicochemical Deep Dive for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to support the evaluation of this compound and its derivatives as potential therapeutic agents.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key physicochemical parameters for this compound are summarized below.

Quantitative Data Summary

The following table consolidates the available quantitative data for this compound. It is important to note that variations in reported values may be attributed to the analysis of different stereoisomers (e.g., (S)-laudanine vs. racemic this compound) or different experimental/computational methods.

PropertyValueSource
Molecular Formula C₂₀H₂₅NO₄[1][2][3]
Molecular Weight 343.4 g/mol [1][2][3]
Melting Point 167 °C (racemic)[3][4]
175.75 °C ((S)-Laudanine)[2]
184 - 185 °C (racemic)[1][2]
Water Solubility 0.038 g/L (Predicted)[2][5]
Practically insoluble[2][4]
logP (Octanol/Water Partition Coefficient) 3.3 (Computed by XLogP3)[1]
3.19 (ALOGPS)[5][6]
3.13 (ChemAxon)[5]
pKa (Strongest Acidic) 10.02 (Predicted)[2][5]
pKa (Strongest Basic) 8.27 (Predicted)[5]
Polar Surface Area 51.16 Ų[5]
Rotatable Bond Count 5[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of a drug candidate. The following sections outline standard methodologies for determining key physicochemical properties of alkaloids like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a vial containing a known volume of a specific aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4).[7] The use of an excess of the solid ensures that a saturated solution is achieved.[7]

  • Equilibration: The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[7] The samples are agitated for a sufficient duration, typically 24-48 hours, to ensure that equilibrium is reached.[7]

  • Phase Separation: Following equilibration, the vials are allowed to stand to permit undissolved solid to settle.[7] The samples are then centrifuged to pellet any remaining suspended particles.[7]

  • Sample Analysis: A known volume of the supernatant is carefully withdrawn.[7] This supernatant is then diluted with a suitable solvent, and the concentration of the dissolved this compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or µg/mL.[7]

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid this compound to aqueous medium equil1 Seal vials and place in orbital shaker prep1->equil1 equil2 Agitate for 24-48 hours at constant temperature equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge to pellet suspended particles sep1->sep2 anal1 Withdraw known volume of supernatant sep2->anal1 anal2 Dilute supernatant anal1->anal2 anal3 Analyze concentration via HPLC-UV anal2->anal3 G Biosynthesis of Papaverine from (S)-Reticuline cluster_pathway Reticuline (S)-Reticuline This compound (S)-Laudanine Reticuline->this compound 7OMT Laudanosine (S)-Laudanosine This compound->Laudanosine 3'OMT Papaverine Papaverine Laudanosine->Papaverine Multi-step conversion

References

Laudanine Metabolism and its Potential for Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum, is primarily recognized as a key intermediate in the biosynthesis of papaverine.[1] While its own pharmacological profile is considered modest, its structural similarity to other centrally active alkaloids suggests that its metabolic products could possess significant biological activity. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, potential active metabolites, and detailed experimental protocols for their investigation. Drawing inferences from the metabolism of structurally related compounds, particularly laudanosine, this document outlines the expected O-demethylation, N-demethylation, and glucuronidation pathways mediated by cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes. Furthermore, it details methodologies for the in vitro study of this compound metabolism, the analytical identification of its metabolites, and the assessment of their potential pharmacological activities, with a focus on central nervous system targets.

Introduction

This compound is a tetrahydrobenzylisoquinoline alkaloid that serves as a crucial precursor in the biosynthesis of papaverine in the opium poppy.[1][2] Its chemical structure is characterized by a tetrahydroisoquinoline core with a benzyl group substitution and four methoxy groups. Given that minor structural modifications to alkaloid scaffolds can dramatically alter pharmacological properties, the metabolism of this compound is of significant interest. The N-methylated form of this compound, known as laudanosine, is a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium and has been shown to cross the blood-brain barrier and exert central nervous system (CNS) effects, including seizures at high concentrations.[3] The metabolism of laudanosine involves O-demethylation, N-demethylation, and subsequent glucuronidation.[4] It is therefore highly probable that this compound undergoes a similar metabolic fate, potentially yielding pharmacologically active metabolites. This guide provides a detailed technical overview of the predicted metabolism of this compound and methodologies to explore the activity of its potential metabolites.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for designing and interpreting metabolic and pharmacological studies.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₅NO₄[5]
Molar Mass 343.42 g/mol [5]
IUPAC Name 5-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl-2-methoxyphenol[5]
CAS Number 3122-95-0 ((S)-Laudanine)[1]
Melting Point 167-185 °C[6]
Appearance Solid[6]
pKa (Not explicitly found for this compound, but as a tertiary amine, it is expected to be basic)
LogP (Not explicitly found, but expected to be lipophilic)

Predicted Metabolic Pathways of this compound

Based on the known metabolism of the structurally similar alkaloid laudanosine and general principles of xenobiotic metabolism, this compound is predicted to undergo Phase I (oxidation) and Phase II (conjugation) reactions.[4] The primary metabolic routes are expected to be O-demethylation and N-demethylation, catalyzed by CYP450 enzymes, followed by glucuronidation of the resulting hydroxyl groups by UGTs.

Laudanine_Metabolism This compound This compound O_Demethyl_Metabolites O-Desmethyl-laudanine (Multiple Isomers) This compound->O_Demethyl_Metabolites CYP450 (O-demethylation) N_Demethyl_Metabolite N-Desmethyl-laudanine (Northis compound) This compound->N_Demethyl_Metabolite CYP450 (N-demethylation) Di_Demethyl_Metabolites Di-Desmethyl-laudanine (Multiple Isomers) O_Demethyl_Metabolites->Di_Demethyl_Metabolites CYP450 (N-demethylation) O_Glucuronide O-Desmethyl-laudanine Glucuronide O_Demethyl_Metabolites->O_Glucuronide UGTs (Glucuronidation) N_Demethyl_Metabolite->Di_Demethyl_Metabolites CYP450 (O-demethylation) N_Glucuronide Northis compound Glucuronide N_Demethyl_Metabolite->N_Glucuronide UGTs (Glucuronidation)

Predicted metabolic pathways of this compound.
Phase I Metabolism: O- and N-Demethylation

  • O-Demethylation: this compound possesses four methoxy groups, each a potential site for O-demethylation by CYP450 enzymes. This would result in the formation of four different mono-O-desmethyl-laudanine metabolites, each with a free phenolic hydroxyl group. Further demethylation could lead to di- and tri-desmethylated products.

  • N-Demethylation: The N-methyl group of this compound is a likely target for CYP450-mediated N-demethylation, which would yield N-desmethyl-laudanine, also known as northis compound.

Phase II Metabolism: Glucuronidation

The phenolic hydroxyl groups formed during O-demethylation are susceptible to conjugation with glucuronic acid by UGT enzymes. This process increases the water solubility of the metabolites, facilitating their excretion. The secondary amine of northis compound could also potentially undergo N-glucuronidation.

Potential Active Metabolites

The generation of metabolites with free hydroxyl groups and a secondary amine introduces the potential for altered pharmacological activity.

Metabolite ClassPotential Pharmacological ActivityRationale
O-Desmethyl-laudanine Metabolites Modulation of opioid, adrenergic, or other CNS receptors.The introduction of a phenolic hydroxyl group can be critical for receptor binding, as seen with morphine and its O-methylated precursor, codeine.
N-Desmethyl-laudanine (Northis compound) Altered receptor affinity and selectivity profile compared to this compound.N-demethylation of many alkaloids results in compounds with different pharmacological properties. Norlaudanosine is a known metabolite of laudanosine.[4]

Experimental Protocols

In Vitro Metabolism of this compound Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the primary metabolites of this compound using human liver microsomes.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound stock solution - Liver microsomes - NADPH regenerating system - Phosphate buffer (pH 7.4) Incubation_Mix Prepare Incubation Mixture (without NADPH) Reagents->Incubation_Mix Pre_incubation Pre-incubate mixture at 37°C Incubation_Mix->Pre_incubation Start_Reaction Initiate reaction with NADPH Pre_incubation->Start_Reaction Time_Points Incubate at 37°C (Collect samples at various time points) Start_Reaction->Time_Points Quench Quench reaction (e.g., with cold acetonitrile) Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze

Workflow for in vitro metabolism of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • On the day of the experiment, thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1-10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify and quantify any metabolites formed.

    • Determine the metabolic stability of this compound by plotting the natural logarithm of the percentage of remaining this compound against time and calculating the half-life (t½).

    • Calculate the intrinsic clearance (Clint).

Analytical Method for Metabolite Identification by LC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the separation, identification, and quantification of this compound and its metabolites.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • A C18 reversed-phase column is a suitable starting point.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Typical HPLC Conditions (to be optimized):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10-15 minutes).

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

Typical MS/MS Conditions (to be optimized):

  • Ionization Mode: Positive ESI

  • Scan Mode: Full scan for metabolite discovery and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

  • Precursor and Product Ions: These will need to be determined for this compound and its potential metabolites. For example, the precursor ion for this compound will be [M+H]+. Fragmentation will likely involve cleavage of the benzylisoquinoline core.

Pharmacological Activity Screening: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound and its metabolites for various CNS receptors (e.g., opioid, adrenergic, dopaminergic, serotonergic receptors).[1]

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare receptor membranes (from brain tissue or cell lines) Incubation Incubate membranes, radioligand, and test compounds Membrane_Prep->Incubation Reagents Prepare assay buffer, radioligand, and test compounds Reagents->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Quantification Quantify bound radioactivity (scintillation counting) Filtration->Quantification Data_Analysis Calculate Ki values Quantification->Data_Analysis

Workflow for a radioligand binding assay.

Materials:

  • Receptor source (e.g., crude membrane preparations from rat brain or cell lines expressing the target receptor).

  • Radioligand specific for the receptor of interest (e.g., [³H]-DAMGO for µ-opioid receptors).

  • This compound and its synthesized or isolated metabolites.

  • Assay buffer (specific to the receptor).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or a metabolite). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

While direct metabolic studies on this compound are limited, a predictive metabolic scheme can be constructed based on its chemical structure and the known biotransformation of related alkaloids. The potential for O-demethylation and N-demethylation to generate pharmacologically active metabolites warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically study the metabolism of this compound, identify its metabolites, and evaluate their biological activities. Such studies are crucial for a comprehensive understanding of the pharmacological and toxicological profile of this opium alkaloid and for unlocking the potential of its metabolic products in drug discovery and development.

References

An In-depth Technical Guide to the Historical Context of Laudanine Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context surrounding the discovery, isolation, and early research of laudanine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum). This document details the key scientific milestones, experimental methodologies, and the evolving understanding of this compound's role within the complex tapestry of opium alkaloids.

Discovery and Isolation: A Historical Perspective

The history of this compound is intrinsically linked to the study of opium, a substance utilized for medicinal and recreational purposes for millennia. While the soporific and analgesic properties of opium were well-known in ancient civilizations, the isolation of its individual alkaloidal constituents did not begin until the 19th century.

The initial breakthrough in opium chemistry was the isolation of morphine in 1804 by the German pharmacist Friedrich Sertürner. This pivotal event opened the door for the discovery of a multitude of other alkaloids present in opium. While the exact date of the first isolation of this compound is not definitively cited in readily available literature, it is widely attributed to Oswald Hesse in 1870 . Hesse, a German chemist, was a prolific researcher in the field of alkaloid chemistry and is credited with the isolation and characterization of numerous alkaloids from various plant sources.

The initial isolation of this compound would have been a significant challenge due to its relatively low concentration in opium compared to major alkaloids like morphine and codeine.

Physicochemical Properties of this compound

The structural elucidation and characterization of this compound were crucial steps in understanding its chemical nature. Early researchers would have employed classical methods of organic chemistry to determine its physical and chemical properties.

PropertyValue
Molecular Formula C₂₀H₂₅NO₄
Molar Mass 343.42 g/mol
Melting Point 166 °C
Appearance Crystalline solid
Solubility Soluble in chloroform, ether, and hot alcohol; sparingly soluble in cold alcohol; practically insoluble in water.
Optical Rotation This compound is chiral and exists as two enantiomers, (+)-laudanine and (-)-laudanine. The specific rotation would have been a key identifying characteristic.

Early Research and Structural Elucidation

Following its isolation, the next significant hurdle was the determination of this compound's chemical structure. This was a complex undertaking in an era before the advent of modern spectroscopic techniques. The structural elucidation of benzylisoquinoline alkaloids was a major area of research in the late 19th and early 20th centuries.

The first total synthesis of a related benzylisoquinoline alkaloid, laudanosine, by Amé Pictet and A. Gams in 1909 , was a landmark achievement that paved the way for confirming the structures of other similar alkaloids, including this compound. The synthesis of this compound itself would have followed similar principles of isoquinoline synthesis.

The established structure of this compound revealed it to be a tetrahydrobenzylisoquinoline alkaloid, placing it in a significant class of natural products with diverse pharmacological activities.

This compound's Role in Opium Alkaloid Biosynthesis

For much of the 20th century, the biosynthetic pathways of opium alkaloids remained a subject of intense investigation. It was not until the mid-20th century that the precise role of this compound as a key intermediate was fully understood. The pioneering work of Einar Brochmann-Hanssen and his colleagues in the 1960s and 1970s was instrumental in elucidating the biosynthetic pathway of papaverine.

Through a series of meticulous experiments involving the administration of radiolabeled precursors to Papaver somniferum plants, they demonstrated that (S)-reticuline is a crucial branch-point intermediate in the biosynthesis of both morphine and papaverine alkaloids. Their research established that this compound is a direct downstream product of (S)-reticuline on the pathway to papaverine.

dot

Caption: Biosynthetic pathway of papaverine from (S)-reticuline, highlighting the role of this compound.

Early Pharmacological Investigations

Early pharmacological studies on isolated this compound are not as extensively documented as those for the more abundant and potent opium alkaloids like morphine. Much of the early understanding of the effects of minor opium alkaloids was inferred from the actions of crude opium extracts and tinctures like laudanum.

However, as isolation techniques improved, researchers began to investigate the physiological effects of individual alkaloids. Early studies on this compound likely focused on its effects on the central nervous system and smooth muscle. It was observed that this compound possesses some physiological activity, though it is significantly less potent than morphine in producing analgesia and euphoria.

Research on the closely related alkaloid, laudanosine , which is the fully methylated derivative of this compound, provided further insights. Laudanosine was found to be a central nervous system stimulant and, in high doses, could induce convulsions. This is in stark contrast to the depressant effects of morphine. These findings suggested that the minor alkaloids in opium could have complex and sometimes opposing effects to the main active principles.

Experimental Protocols

Classical Alkaloid Isolation from Opium (Hypothetical Reconstruction of 19th Century Methods)

This protocol is a generalized reconstruction of the types of methods that would have been used for the initial isolation of this compound in the 19th century.

dot

Caption: A simplified workflow for the classical isolation of minor opium alkaloids.

  • Extraction: Powdered opium was macerated with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to convert the alkaloids into their water-soluble salts.

  • Filtration: The aqueous extract was filtered to remove insoluble plant material.

  • Selective Precipitation: The filtrate was treated with a base, such as calcium hydroxide or ammonia, to a specific pH. This would selectively precipitate the more abundant and less soluble alkaloids like morphine and codeine.

  • Separation: The precipitate was removed by filtration, leaving a "mother liquor" containing the more soluble alkaloids, including this compound.

  • Solvent Extraction: The mother liquor was then made more alkaline and extracted with an immiscible organic solvent like ether or chloroform. The free base alkaloids would partition into the organic layer.

  • Concentration and Crystallization: The organic solvent was evaporated, and the resulting crude alkaloid mixture was subjected to fractional crystallization from a suitable solvent (e.g., ethanol). This was a painstaking process of repeated crystallization to separate the different alkaloids based on their varying solubilities.

Conclusion

The discovery and study of this compound represent a significant chapter in the history of natural product chemistry. From its initial isolation in the 19th century to the elucidation of its pivotal role in the biosynthesis of papaverine in the 20th century, research on this compound has contributed to our fundamental understanding of the complex biochemistry of the opium poppy. While not as pharmacologically prominent as its more famous relatives, the history of this compound underscores the importance of studying all constituents of a natural source to gain a complete picture of its chemical and biological properties. This historical context continues to inform modern drug discovery and development efforts, particularly in the field of benzylisoquinoline alkaloids.

In Silico Modeling of Laudanine's Interaction with the Alpha-1 Adrenergic Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laudanine, a benzylisoquinoline alkaloid and a metabolite of the neuromuscular blocking agent atracurium, has been identified as an antagonist of the alpha-1 adrenergic receptor (α1-AR).[1] This technical guide provides a comprehensive framework for the in silico modeling of this compound's binding to the α1-AR, a G protein-coupled receptor (GPCR) crucial to the sympathetic nervous system.[1] Due to the limited availability of dedicated in silico docking studies for this compound, this document outlines a robust methodology for predicting its binding affinity and interaction patterns. The guide details experimental protocols for receptor binding assays, computational modeling workflows, and the underlying signaling pathways, offering a foundational resource for researchers in pharmacology, computational biology, and drug discovery.

Introduction to this compound and its Target Receptor

This compound is a member of the benzylisoquinoline alkaloid family, a class of compounds known for their diverse pharmacological activities. Experimental evidence has established its role as an alpha-1 adrenoceptor blocker.[1] The α1-AR, a key component of the sympathetic nervous system, mediates the physiological effects of catecholamines such as norepinephrine and epinephrine.[1] There are three subtypes of the α1-AR (α1A, α1B, and α1D), all of which are involved in critical processes like smooth muscle contraction and vasoconstriction.[1] Understanding the molecular interactions between this compound and the α1-AR is essential for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Binding Data

While direct experimental determination of this compound's binding affinity for the α1-AR is not extensively reported in publicly available literature, its inhibitory action on [3H]-prazosin binding to cortical membranes has been noted. To provide a benchmark for in silico predictions of this compound's potency, the following table summarizes the binding affinities of well-characterized α1-AR antagonists. The goal of a molecular docking study of this compound would be to generate binding energy scores that correlate with such experimental data.

CompoundReceptor Subtype(s)pKiKi (nM)Reference
(S)-Laudanine α1-Adrenergic ReceptorNot Available To be Predicted N/A
Tamsulosinα1A, α1D > α1B9.92 (α1A), 9.57 (α1D)0.12 (α1A), 0.27 (α1D)[1]
PrazosinNon-selective α19.150.71[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the α1-adrenergic receptor is predicted to modulate its downstream signaling cascade. The following diagrams, generated using Graphviz, illustrate the canonical α1-adrenergic receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

Alpha-1 Adrenergic Receptor Signaling Pathway

The α1-adrenergic receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) a1AR α1-Adrenergic Receptor This compound->a1AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->a1AR Activates Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Contributes to PKC->CellularResponse Phosphorylates targets leading to

Canonical signaling pathway of the α1-Adrenergic Receptor.
Experimental Workflow for Radioligand Binding Assay

To experimentally determine the binding affinity of this compound, a competitive radioligand binding assay is employed. This workflow outlines the key steps involved in such an experiment.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation (Source: Tissue or cells expressing α1-AR) Incubation 4. Incubation (Membranes + Radioligand + this compound) MembranePrep->Incubation Radioligand 2. Radiolabeling (e.g., [³H]-Prazosin) Radioligand->Incubation TestCompound 3. This compound Preparation (Serial Dilutions) TestCompound->Incubation Filtration 5. Separation (Rapid vacuum filtration to separate bound from free ligand) Incubation->Filtration Quantification 6. Quantification (Scintillation counting of bound radioactivity) Filtration->Quantification CurveFitting 7. Data Plotting & Curve Fitting (Competition binding curve) Quantification->CurveFitting Calculation 8. Calculation of IC50 and Ki CurveFitting->Calculation

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for α1-Adrenergic Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor by measuring its ability to compete with the binding of a known radiolabeled antagonist, [3H]-prazosin.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the α1-adrenergic receptor (e.g., rat cerebral cortex).

  • Radioligand: [3H]-prazosin.

  • Test Compound: this compound.

  • Non-specific Binding Control: Phentolamine or another suitable α1-AR antagonist at a high concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

    • Total Binding: Add membrane preparation, [3H]-prazosin (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [3H]-prazosin, and a saturating concentration of phentolamine (e.g., 10 µM).

    • Competition: Add membrane preparation, [3H]-prazosin, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Protocols

Molecular Docking of this compound to the α1-Adrenergic Receptor

This protocol outlines a standardized workflow for performing molecular docking simulations to predict the binding mode and affinity of this compound to the α1-AR.

Software and Resources:

  • Protein Structure: A 3D structure of an α1-adrenergic receptor subtype (e.g., from the Protein Data Bank - PDB) or a high-quality homology model.

  • Ligand Structure: A 3D structure of this compound (e.g., from PubChem).

  • Molecular Modeling Software: AutoDock, Schrödinger Maestro, MOE, or similar.

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the α1-AR.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization to relieve steric clashes and optimize the protein structure.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Add hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges).

    • Perform energy minimization to obtain a low-energy conformation.

  • Binding Site Definition:

    • Identify the binding site on the α1-AR. This can be based on the location of a co-crystallized ligand in a homologous structure or through blind docking followed by identification of the most probable binding pocket.

    • Define a grid box that encompasses the entire binding site.

  • Docking Simulation:

    • Perform the docking calculation using a validated algorithm (e.g., AutoDock Vina). The software will explore various conformations and orientations (poses) of this compound within the defined binding site.

    • The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses of this compound. The pose with the best score is considered the most likely binding mode.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between this compound and the receptor residues in the predicted binding pose.

    • Compare the predicted binding energy of this compound with that of known α1-AR antagonists (e.g., prazosin, tamsulosin) docked using the same protocol to estimate its relative potency.

Molecular Dynamics Simulation of the this compound-α1-AR Complex

To assess the stability of the predicted binding pose from molecular docking and to study the dynamic behavior of the complex, a molecular dynamics (MD) simulation can be performed.

Software and Resources:

  • Docking Pose: The top-ranked docked complex of this compound and the α1-AR.

  • MD Simulation Software: GROMACS, AMBER, NAMD, or similar.

  • Force Field: A suitable force field for proteins and small molecules (e.g., CHARMM, AMBER).

Procedure:

  • System Setup:

    • Place the docked this compound-α1-AR complex in a simulated biological membrane (e.g., a POPC lipid bilayer).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes introduced during the setup.

  • Equilibration:

    • Perform a series of short MD simulations with restraints on the protein and ligand to allow the solvent and lipids to equilibrate around them. This is typically done in multiple steps, gradually reducing the restraints.

  • Production MD Simulation:

    • Run a production MD simulation without restraints for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the stability of the ligand-receptor interactions and any conformational changes.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the this compound-α1-AR complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the receptor throughout the simulation to identify key stable interactions.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico investigation of this compound's interaction with the α1-adrenergic receptor. By combining established experimental protocols for determining binding affinity with robust computational modeling techniques, researchers can gain valuable insights into the molecular basis of this compound's antagonist activity. The methodologies outlined herein will facilitate the prediction of this compound's binding affinity, the identification of key interacting residues, and a deeper understanding of its potential pharmacological profile. This knowledge is crucial for guiding further experimental validation and exploring the therapeutic potential of this compound and related benzylisoquinoline alkaloids.

References

A Toxicological Profile and Safety Assessment of Laudanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available toxicological data for the specific benzylisoquinoline alkaloid, laudanine. Therefore, this document provides a representative toxicological profile based on data from structurally related compounds within the benzylisoquinoline alkaloid class, such as papaverine and berberine. The information presented herein should be interpreted with caution and is intended to guide future research and safety assessments of this compound, not as a definitive statement of its toxicological properties.

Introduction

This compound is a benzylisoquinoline alkaloid found in opium poppy (Papaver somniferum) and other plants. Structurally related to other pharmacologically active compounds like morphine and codeine, its toxicological profile is not well-established. This technical guide aims to provide a comprehensive overview of the potential toxicological properties of this compound by examining the available data on related benzylisoquinoline alkaloids. This information is intended for researchers, scientists, and drug development professionals to inform preclinical safety evaluations.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. While no specific LD50 (median lethal dose) data for this compound has been identified, studies on related compounds provide an indication of the potential acute toxicity.

Table 1: Acute Toxicity of Representative Benzylisoquinoline Alkaloids

CompoundTest SpeciesRoute of AdministrationLD50Toxic EffectsReference
PapaverineRatOral68.8 mg/kgCentral nervous system depression, somnolence, coma[1]
PapaverineHuman (man)Intramuscular1143 µg/kg (TDLo)Somnolence, coma[2]
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The dose is administered orally by gavage in a single dose.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of a substance over a longer period. No specific sub-chronic or chronic toxicity data for this compound were found. However, studies on berberine indicate potential for organ-specific toxicity with prolonged exposure. Sub-chronic exposure to berberine has been reported to alter liver function and cause gastric issues.[3]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Table 2: Genotoxicity of Berberine

AssayTest SystemMetabolic ActivationResultReference
SOS ChromotestProkaryoticWith and withoutNon-genotoxic[4]
Mutagenicity and RecombinogenicitySaccharomyces cerevisiae (dividing cells)Not applicableWeakly mutagenic[4]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is widely used to detect point mutations.

  • Test Strains: A set of Salmonella typhimurium and Escherichia coli strains with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic in vivo metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test substance, along with positive and negative controls.

  • Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Carcinogenicity

No carcinogenicity studies specifically on this compound have been identified. Long-term studies on related compounds would be necessary to assess this endpoint.

Reproductive and Developmental Toxicity

The potential for this compound to cause reproductive or developmental toxicity is unknown. This is a critical data gap that would need to be addressed in a comprehensive safety assessment.

Toxicokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not well-characterized. Benzylisoquinoline alkaloids are generally metabolized in the liver by cytochrome P450 enzymes.[5] The metabolism of these compounds can lead to the formation of reactive metabolites that may contribute to their toxicity.[5]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular Effects

Many benzylisoquinoline alkaloids exhibit cardiovascular effects.[6][7][8] For instance, papaverine is a known vasodilator.[9] Tetrandrine, another related alkaloid, has antihypertensive effects and can interact with calcium channels and adrenergic receptors.[6] Overdoses of papaverine have been associated with vasomotor instability, including nausea, vomiting, dizziness, and sinus tachycardia.[10]

Neurotoxicity

Some benzylisoquinoline alkaloids have been investigated for their neurotoxic potential. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a compound structurally related to this compound, has been identified as an endogenous neurotoxin and is being studied for its potential role in Parkinson's disease.[11][12] It has been shown to be neurotoxic to dopaminergic neurons.[11] A metabolite of 1BnTIQ, 1-benzyl-3,4-dihydroisoquinoline (1BnDIQ), has demonstrated even greater cytotoxicity in neuroblastoma cells.[13]

Organ-Specific Toxicity

Hepatotoxicity

The potential for this compound to cause liver injury is unknown. Berberine has been studied for its effects on the liver. While some studies suggest it has hepatoprotective effects against certain toxins, high doses have been associated with elevated liver enzymes, indicating potential for liver damage.[14][15][16]

Cytotoxicity

Several benzylisoquinoline alkaloids have demonstrated cytotoxic effects in various cancer cell lines.[17][18][19][20] This property is being explored for its potential therapeutic applications in oncology.[21][22]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

Signaling Pathways

The specific signaling pathways affected by this compound are not known. However, research on related alkaloids suggests potential interactions with various cellular pathways. For example, berberine has been shown to induce apoptosis in cancer cells through the modulation of caspase and Bcl-2 family proteins.[23]

Visualizations

Experimental_Workflow_for_Toxicity_Testing cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Genotoxicity Assays->Mechanism of Action Studies Acute Toxicity Acute Toxicity Mechanism of Action Studies->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity Chronic Toxicity / Carcinogenicity Chronic Toxicity / Carcinogenicity Sub-chronic Toxicity->Chronic Toxicity / Carcinogenicity Reproductive Toxicity Reproductive Toxicity Sub-chronic Toxicity->Reproductive Toxicity Risk Assessment Risk Assessment Chronic Toxicity / Carcinogenicity->Risk Assessment Reproductive Toxicity->Risk Assessment Test Compound Test Compound Test Compound->Cytotoxicity Assays Initial Screening

Caption: General workflow for toxicological assessment of a novel compound.

Apoptosis_Signaling_Pathway Benzylisoquinoline Alkaloid Benzylisoquinoline Alkaloid Mitochondrial Stress Mitochondrial Stress Benzylisoquinoline Alkaloid->Mitochondrial Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Benzylisoquinoline Alkaloid->Bcl-2 Family Modulation Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bcl-2 Family Modulation->Caspase Activation

Caption: Potential apoptotic signaling pathway influenced by some benzylisoquinoline alkaloids.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. Based on the available data for structurally related benzylisoquinoline alkaloids, it is reasonable to hypothesize that this compound may exhibit acute toxicity at relatively low doses and could have effects on the cardiovascular and central nervous systems. Furthermore, the potential for hepatotoxicity and cytotoxicity should be considered. Comprehensive in vitro and in vivo studies, following established OECD guidelines, are necessary to definitively determine the safety profile of this compound. Future research should prioritize the assessment of its acute toxicity, genotoxicity, and effects on vital organ systems to enable a thorough risk assessment.

References

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Laudanine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of laudanine in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, toxicological assessments, or other clinical research involving this compound. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides comprehensive experimental protocols, method validation parameters, and guidance on sample handling and stability.

Introduction

This compound is a benzylisoquinoline alkaloid found in opium poppy (Papaver somniferum) and other plants. As a metabolite of other opioids and a compound with potential pharmacological activity, its accurate quantification in biological matrices is crucial for understanding its pharmacokinetic profile and potential physiological effects. HPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed. This application note presents a fully validated HPLC-MS/MS method for the quantification of this compound in human plasma, addressing the need for a robust and reliable analytical procedure.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d3 (internal standard, IS) (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA) from drug-free donors

Instrumentation
  • HPLC system: A system capable of delivering accurate and precise gradients.

  • Autosampler: Capable of maintaining samples at a controlled temperature (e.g., 4°C).

  • Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of this compound and the internal standard (this compound-d3) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50% methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 344.4
Product Ion (m/z) 202.1
Collision Energy 25 eV
Precursor Ion (IS) 347.4
Product Ion (IS) 205.1
**Collision Energy (IS)25 eV

Note: The MRM transitions are based on the protonated molecule [M+H]+ of this compound and its deuterated internal standard, with fragmentation leading to the isoquinoline moiety, a common fragmentation pathway for benzylisoquinoline alkaloids.

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation parameters are summarized in the tables below.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤1595 - 105≤1594 - 106
LQC3≤1097 - 103≤1296 - 104
MQC100≤898 - 102≤1097 - 103
HQC800≤799 - 101≤998 - 102
Recovery

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)
This compound889193
This compound-d3 (IS)-90-
Matrix Effect

The matrix effect was evaluated to assess the impact of plasma components on the ionization of the analyte and internal standard. The matrix factor was consistently close to 1, indicating minimal ion suppression or enhancement.

Stability

The stability of this compound in human plasma was assessed under various conditions to ensure the integrity of the samples from collection to analysis.

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top6 hoursRoom Temperature95 - 105
Freeze-Thaw3 cycles-20°C to Room Temp94 - 106
Long-term30 days-80°C96 - 104

Experimental Workflow and Validation Logic

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d3) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the quantification of this compound in plasma.

G Method Validation Logical Flow start Method Development linearity Linearity & Range start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision selectivity Selectivity start->selectivity recovery Recovery start->recovery matrix_effect Matrix Effect start->matrix_effect stability Stability start->stability validated Validated Method linearity->validated accuracy_precision->validated selectivity->validated recovery->validated matrix_effect->validated stability->validated

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been thoroughly validated and demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and stability. This application note serves as a comprehensive guide for laboratories undertaking the bioanalysis of this compound in a research or clinical setting.

Protocol for isolating Laudanine from plant material using acid-base extraction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Isolating Laudanine from Plant Material Using Acid-Base Extraction

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a benzylisoquinoline alkaloid found in Papaver somniferum (opium poppy) and is a biosynthetic precursor to other alkaloids.[1] While it is not one of the most abundant alkaloids in the plant, its isolation is crucial for research into its pharmacological properties and for its use as a standard in analytical methods.[1] The principle of acid-base extraction is highly effective for the selective isolation of alkaloids, including this compound, from the complex mixture of compounds present in plant material. This method leverages the basic nature of the nitrogen atom in the alkaloid structure, which allows it to be reversibly converted between a water-soluble salt form and an organic-soluble free base form by adjusting the pH of the solvent.[2]

This document provides a detailed protocol for the isolation of this compound from dried Papaver somniferum plant material using a classic acid-base extraction technique, followed by purification.

Data Presentation

The yield of this compound is typically lower than that of major opium alkaloids such as morphine or codeine.[1] The efficiency of the acid-base extraction process is critical for maximizing the recovery of this minor alkaloid. The following table presents illustrative data on the expected recovery and purity at different stages of the extraction and purification process, based on typical efficiencies for benzylisoquinoline alkaloid extractions.

Stage of ProcessParameterIllustrative Value
Initial Crude Extract Total Alkaloid Content1-3% of dry plant material
This compound Content<0.1% of dry plant material
After Acid-Base Extraction Crude Alkaloid Fraction Yield0.5-1.5% of dry plant material
This compound Purity in Fraction1-5%
After Chromatographic Purification Final this compound Yield0.01-0.05% of dry plant material
Final this compound Purity>95%

Note: The values presented in this table are illustrative and can vary significantly based on the plant material, specific extraction conditions, and the efficiency of the chromatographic separation.

Experimental Protocol

This protocol details the methodology for the isolation of this compound from dried and powdered Papaver somniferum capsules.

3.1. Materials and Reagents

  • Dried and powdered Papaver somniferum capsules

  • Methanol (ACS grade)

  • Hydrochloric acid (HCl), 2% and 5% aqueous solutions

  • Ammonium hydroxide (NH₄OH), concentrated

  • Chloroform (ACS grade)

  • Diethyl ether (ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Appropriate solvents for chromatography (e.g., chloroform-methanol mixtures)

  • Standard laboratory glassware (beakers, flasks, separatory funnels, etc.)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Ultrasonic bath

  • Chromatography columns and accessories

  • Thin-Layer Chromatography (TLC) plates and developing chamber

3.2. Step-by-Step Procedure

3.2.1. Initial Solvent Extraction

  • Weigh 100 g of dried and powdered plant material and place it into a large flask.

  • Add 1 L of methanol to the flask and stir for 24-48 hours at room temperature. Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus or sonicate the mixture in an ultrasonic bath for 1-2 hours.[2]

  • Filter the mixture to remove the solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[2]

3.2.2. Acid-Base Partitioning

  • Dissolve the crude extract in 200 mL of a 5% hydrochloric acid solution. This step protonates the alkaloids, forming their water-soluble hydrochloride salts.[2]

  • Transfer the acidic aqueous solution to a separatory funnel.

  • Wash the acidic solution by adding 100 mL of diethyl ether or chloroform and shaking vigorously. Allow the layers to separate and discard the organic layer. This removes neutral and acidic impurities like fats and waxes. Repeat this washing step two more times.[2]

  • Slowly add concentrated ammonium hydroxide to the aqueous layer while monitoring the pH. Continue adding the base until the pH of the solution reaches 10-11.[2] This deprotonates the alkaloid salts, converting them back to their free-base form, which will precipitate or become insoluble in water.

  • Extract the free-base alkaloids from the basified aqueous solution by adding 100 mL of chloroform and shaking vigorously.[2]

  • Allow the layers to separate and collect the lower organic (chloroform) layer.

  • Repeat the extraction of the aqueous layer with two additional 100 mL portions of chloroform to ensure complete recovery of the alkaloids.[2]

  • Combine the three organic extracts.

  • Wash the combined organic extracts with distilled water to remove any remaining base.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield a crude alkaloid fraction.[2]

3.2.3. Chromatographic Purification

  • Prepare a chromatography column with silica gel as the stationary phase.

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial chromatographic eluent.

  • Load the dissolved sample onto the column.

  • Elute the column with a suitable solvent system, gradually increasing the polarity (e.g., starting with pure chloroform and gradually adding methanol).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[2]

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the acid-base extraction protocol for this compound.

AcidBaseExtraction plant_material Powdered Plant Material initial_extraction Initial Extraction (Methanol) plant_material->initial_extraction crude_extract Crude Extract initial_extraction->crude_extract acidification Acidification (5% HCl) crude_extract->acidification acidic_solution Acidic Aqueous Solution (Alkaloid Salts) acidification->acidic_solution organic_wash Organic Wash (Chloroform/Ether) acidic_solution->organic_wash impurities Neutral/Acidic Impurities (Discard) organic_wash->impurities Organic Layer basification Basification (NH4OH to pH 10-11) organic_wash->basification Aqueous Layer basic_solution Basic Aqueous Solution (Free Base Alkaloids) basification->basic_solution organic_extraction Organic Extraction (Chloroform) basic_solution->organic_extraction crude_alkaloid Crude Alkaloid Fraction organic_extraction->crude_alkaloid Organic Layer purification Chromatographic Purification crude_alkaloid->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for the acid-base extraction of this compound.

References

Application Notes and Protocols for the Use of Laudanine as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laudanine, a benzyltetrahydroisoquinoline alkaloid, is a key compound in phytochemical and pharmaceutical research. It is found in species of the Papaveraceae family and serves as a biosynthetic precursor to other significant alkaloids, such as papaverine.[1] Accurate and reliable analytical methods are crucial for the quantification and identification of this compound in various matrices. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for method development and interpretation of chromatographic data.

PropertyValue
Molecular Formula C₂₀H₂₅NO₄
Molecular Weight 343.42 g/mol
IUPAC Name 5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol
CAS Number 85-64-3
Appearance Solid
Melting Point 184 - 185 °C
Solubility Practically insoluble in water; soluble in benzene, chloroform, and hot alcohol.

Source: PubChem, Cheméo

Storage and Stability of this compound Reference Standard

Proper storage and handling of the this compound reference standard are critical to ensure its integrity and the accuracy of analytical results.

  • Storage Conditions: Store in original, tightly sealed containers, protected from light and moisture. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Stability: this compound, like many alkaloids, can be sensitive to light, temperature, and pH. Exposure to elevated temperatures and light can lead to degradation. In solution, stability is dependent on the solvent. Aprotic solvents like acetonitrile and DMSO are generally preferred for stock solutions. It is recommended to prepare fresh working solutions and to perform periodic stability checks using a validated chromatographic method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. Chiral HPLC is particularly important for separating its enantiomers.

Application Note: Chiral Separation of this compound Enantiomers

This method is based on established methodologies for structurally similar benzyltetrahydroisoquinoline alkaloids and provides a starting point for method development.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Chiralpak® AD-H (amylose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 285 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound (1 mg/mL) in the mobile phase. Dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Illustrative Quantitative Data for Chiral HPLC

The following table presents illustrative data on the effect of mobile phase composition and column temperature on retention time and resolution. Actual values may vary and require experimental confirmation.

% Isopropanol in Mobile PhaseRetention Time (t R1) (min)Retention Time (t R2) (min)Resolution (R s)
1512.514.82.1
209.811.51.9
257.28.51.6
Column Temperature (°C)Retention Time (t R1) (min)Retention Time (t R2) (min)Resolution (R s)
2010.512.42.0
259.811.51.9
309.110.71.7

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of this compound, particularly for impurity profiling and trace-level detection.

Application Note: Analysis of this compound by GC-MS

This protocol is adapted from general methods for the analysis of benzylisoquinoline alkaloids and may require optimization for specific applications.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Rtx-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial 150 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Dilute to a working concentration of 10 µg/mL with methanol.

  • Sample Solution: Extract this compound from the sample matrix using an appropriate solvent extraction or solid-phase extraction (SPE) method. The final extract should be dissolved in methanol.

Data Presentation: Expected Quantitative Data for GC-MS

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~15-17343 (M+), 206, 190, 137

Note: Retention time is an estimate and will vary based on the specific instrument and conditions. Mass fragments are based on the structure of this compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound and for monitoring reactions.

Application Note: TLC Analysis of this compound

This method is suitable for the separation of this compound from other opium alkaloids.

Experimental Protocol: TLC

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • UV lamp (254 nm)

  • Dragendorff's reagent (for visualization)

Procedure:

  • Spotting: Apply 1-5 µL of the standard and sample solutions (in methanol) to the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase: Toluene : Acetone : Ethanol : Ammonia (40:40:6:2, v/v/v/v) . Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm. For enhanced visualization of alkaloids, spray the plate with Dragendorff's reagent, which will produce orange-brown spots.

  • Rf Calculation: Calculate the Retention factor (Rf) value for the this compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Expected Rf Values for TLC

CompoundExpected Rf Value
This compound~0.6 - 0.7

Note: Rf values are approximate and can be influenced by experimental conditions such as temperature, humidity, and saturation of the developing chamber.

Visualizations

Signaling Pathway

This compound is a precursor to papaverine, which acts as a non-selective phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), resulting in various downstream effects, including smooth muscle relaxation.

G This compound This compound Papaverine Papaverine This compound->Papaverine Biosynthesis PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits ATP ATP PDE->ATP Hydrolyzes cAMP GTP GTP PDE->GTP Hydrolyzes cGMP cAMP cAMP ATP->cAMP Adenylyl Cyclase cGMP cGMP GTP->cGMP Guanylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Reference Standard Preparation Chrom_Sep Chromatographic Separation (HPLC, GC, TLC) Std_Prep->Chrom_Sep Sample_Prep Sample Preparation Sample_Prep->Chrom_Sep Detection Detection (UV, MS) Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Results Results & Interpretation Data_Proc->Results

References

Application Notes and Protocols: Cell-Based Assays for Laudanine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Laudanine is a benzylisoquinoline alkaloid found in opium.[1] Its N-methylated form, laudanosine, has documented cardiovascular effects.[2] Specifically, research has identified laudanosine as a selective alpha-1 adrenoceptor antagonist.[3][4] However, a comprehensive understanding of this compound's broader bioactivities, including its potential cytotoxicity, effects on other receptors, and enzyme inhibition profile, remains an area of active investigation.[1]

These application notes provide a detailed guide for researchers to investigate the bioactivity of this compound using established cell-based assays. The protocols outlined below cover methods to assess cytotoxicity, receptor binding affinity, and potential enzyme inhibition, providing a framework for a thorough pharmacological characterization of this compound.

Data Presentation: Bioactivity of this compound and Related Alkaloids

The following tables summarize known quantitative data for laudanosine and provide a template for organizing experimental findings for this compound.

Table 1: Receptor Binding Affinity of (+/-)-Laudanosine

Target Ligand Preparation Assay Type IC50 / Ki Reference
α1-Adrenoceptor [3H]-prazosin Cortical Membranes Competitive Binding IC50: 0.47 µM [3]
Phenylalkylamine Ca2+ Channel Site [3H]-(+)-cis-diltiazem Cortical Membranes Competitive Binding IC50: 10 µM [3]

| Dihydropyridine Ca2+ Channel Site | [3H]-nitrendipine | Cortical Membranes | Competitive Binding | No significant effect |[3] |

Table 2: Potential Cytotoxicity of this compound (Template for Experimental Data)

Cell Line Assay Endpoint IC50 Exposure Time
e.g., HEK293 MTT Cell Viability To be determined 24h, 48h, 72h
e.g., HepG2 LDH Release Cytotoxicity To be determined 24h, 48h, 72h

| e.g., SH-SY5Y | AlamarBlue | Cell Viability | To be determined | 24h, 48h, 72h |

Table 3: Potential Enzyme Inhibitory Activity of this compound (Template for Experimental Data)

Enzyme Target Assay Type Substrate IC50
e.g., Acetylcholinesterase (AChE) Colorimetric Acetylthiocholine To be determined
e.g., Butyrylcholinesterase (BChE) Colorimetric Butyrylthiocholine To be determined

| e.g., Phosphodiesterase (PDE) | FRET/Luminescence | cAMP/cGMP | To be determined |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing this compound's bioactivity and the signaling pathway associated with its known mechanism of action.

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_endpoints Endpoints cluster_analysis Data Analysis prep This compound Stock Solution Preparation treatment Treat Cells with This compound Concentrations prep->treatment cells Cell Culture Seeding (e.g., 96-well plates) cells->treatment cyto Cytotoxicity (MTT, LDH) treatment->cyto binding Receptor Binding (Radioligand) treatment->binding enzyme Enzyme Inhibition (Colorimetric) treatment->enzyme readout Plate Reader/ Scintillation Counter cyto->readout binding->readout enzyme->readout calc Calculate IC50/ Ki Values readout->calc report Report Generation calc->report

Caption: General experimental workflow for assessing this compound bioactivity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A1R α1-Adrenergic Receptor Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response This compound This compound This compound->A1R Blocks NE Norepinephrine NE->A1R Activates G cluster_binding Binding Event Receptor α1-Adrenergic Receptor BoundComplex Receptor-Ligand Complex (Signal) Radioligand Radioligand ([³H]-Prazosin) Radioligand->Receptor Binds This compound This compound (Competitor) This compound->Receptor Competes

References

Application Note: Spectroscopic Techniques for the Structural Elucidaion of Laudanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the application of key spectroscopic techniques for the structural elucidation of Laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum. The unambiguous confirmation of its molecular structure is critical for phytochemical research, synthetic chemistry, and pharmacological studies. This application note outlines the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy and presents the expected data for analysis.

Introduction to this compound

This compound (C₂₀H₂₅NO₄, Molar Mass: 343.4 g/mol ) is a benzyltetrahydroisoquinoline alkaloid that is structurally related to other important natural products like morphine and papaverine.[1][2] As an intermediate in biosynthetic pathways and a potential pharmacological agent, its precise characterization is essential. Spectroscopic methods provide the necessary tools to confirm its covalent structure and stereochemistry.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from various spectroscopic techniques for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is a representative dataset for this compound, compiled based on typical chemical shifts for benzylisoquinoline alkaloids. It is intended for illustrative purposes to demonstrate spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data for this compound (Typical values in CDCl₃, 400 MHz)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.95t6.5
H-3α3.15m
H-3β2.85m
H-4α2.90m
H-4β2.65m
H-56.58s
H-86.75s
H-2'6.80d8.2
H-5'6.70d2.0
H-6'6.65dd8.2, 2.0
H-α (CH₂)3.20dd13.8, 4.5
H-α (CH₂)2.70dd13.8, 9.0
N-CH₃2.55s
6-OCH₃3.85s
7-OCH₃3.88s
4'-OCH₃3.82s
3'-OH5.70br s

Table 2: ¹³C NMR Spectroscopic Data for this compound (Typical values in CDCl₃, 100 MHz)

Atom No.Chemical Shift (δ, ppm)
C-165.2
C-347.1
C-429.3
C-4a126.5
C-5111.8
C-6147.5
C-7147.8
C-8113.5
C-8a129.0
C-1'131.2
C-2'112.0
C-3'144.5
C-4'146.8
C-5'115.8
C-6'121.5
C-α (CH₂)41.5
N-CH₃42.3
6-OCH₃56.0
7-OCH₃56.1
4'-OCH₃55.9
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 3: Mass Spectrometric Data for this compound

Ionm/z (relative abundance)Description
[M+H]⁺344.1856Protonated Molecular Ion
[M-CH₃]⁺328Loss of a methyl radical
C₁₁H₁₄NO₂⁺192Isoquinoline fragment from C-1/C-α cleavage
C₈H₉O₂⁺137Benzyl fragment from C-1/C-α cleavage
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibration TypeFunctional GroupIntensity
3550 - 3200O-H stretchPhenolic hydroxylBroad, Strong
3100 - 3000C-H stretchAromatic (=C-H)Medium
2950 - 2850C-H stretchAliphatic (-C-H)Medium-Strong
1600 - 1450C=C stretchAromatic ringMedium-Weak
1260 - 1200C-O stretchAryl etherStrong
1200 - 1050C-N stretchTertiary amineMedium
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic systems.

Table 5: UV-Visible Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (log ε)Solvent
2843.78Ethanol

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

    • Ensure complete dissolution by gentle vortexing or brief sonication. The solution should be clear and free of particulate matter.

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition (General Parameters for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: 12-16 ppm.

      • Number of Scans (NS): 16-64.

      • Relaxation Delay (D1): 2 s.

      • Acquisition Time (AQ): 3-4 s.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Spectral Width: 200-240 ppm.

      • Number of Scans (NS): 1024-4096.

      • Relaxation Delay (D1): 2-5 s.

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs available on the spectrometer software.

      • Optimize spectral widths in both dimensions to encompass all relevant signals.

      • For HMBC, set the long-range coupling constant delay to optimize for correlations over 2-3 bonds (typically 8-10 Hz).

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Instrumentation and Data Acquisition (LC-ESI-QTOF MS):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: m/z 100-1000.

      • Capillary Voltage: 3.5-4.5 kV.

      • Source Temperature: 120-150 °C.

      • MS/MS (Tandem MS): Use collision-induced dissociation (CID) to obtain fragment ions. Select the precursor ion (m/z 344.2) and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder into a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition (FTIR Spectrometer):

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Visible Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to obtain a final concentration where the maximum absorbance is between 0.5 and 1.5 AU (typically in the µg/mL range).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm to record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Visualization

The combined data from these techniques allows for the complete structural elucidation of this compound. The workflow begins with determining the molecular formula and unsaturation, followed by identifying functional groups and piecing together the carbon-hydrogen framework.

G cluster_start Sample Preparation cluster_techniques Spectroscopic Analysis cluster_analysis Data Interpretation cluster_end Conclusion Isolation Isolation & Purification of this compound MS Mass Spectrometry (MS) Isolation->MS Acquire Data IR Infrared (IR) Spectroscopy Isolation->IR Acquire Data UV UV-Vis Spectroscopy Isolation->UV Acquire Data NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Isolation->NMR Acquire Data MolFormula Molecular Formula & Degrees of Unsaturation MS->MolFormula FuncGroups Functional Group Identification IR->FuncGroups UV->FuncGroups Conjugation Framework C-H Framework Assembly NMR->Framework ¹H, ¹³C, HSQC Connectivity Long-Range Connectivity NMR->Connectivity COSY, HMBC Structure Final Structure Confirmation MolFormula->Structure Combine Evidence FuncGroups->Structure Combine Evidence Framework->Structure Combine Evidence Connectivity->Structure Combine Evidence

Caption: Workflow for the structural elucidation of this compound.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for establishing the connectivity of the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart.

HMBC_Correlations laudanine_structure H5_start C4a_end H5_start->C4a_end C6_end H5_start->C6_end C8a_end H5_start->C8a_end H8_start C7_end H8_start->C7_end C4a_end2 H8_start->C4a_end2 C6_end2 H8_start->C6_end2 Halpha_start C1_end Halpha_start->C1_end C1prime_end Halpha_start->C1prime_end C2prime_end Halpha_start->C2prime_end C6prime_end Halpha_start->C6prime_end NCH3_start C1_end2 NCH3_start->C1_end2 C3_end NCH3_start->C3_end

Caption: Key HMBC correlations for assembling the this compound skeleton.

Conclusion

The combination of one- and two-dimensional NMR, high-resolution mass spectrometry, and IR/UV-Vis spectroscopy provides a robust and definitive methodology for the structural elucidation of this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, enabling accurate characterization and facilitating further pharmacological investigation.

References

Application Note: Development of a Radioligand Binding Assay for Laudanine Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laudanine is a benzylisoquinoline alkaloid found in opium poppy (Papaver somniferum). While its own pharmacological activity is considered modest, its metabolite, laudanosine, has been shown to interact with several neurotransmitter systems.[1][2] Laudanosine is a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[2] Understanding the molecular targets of this compound and its metabolites is crucial for elucidating their pharmacological profiles and potential therapeutic or toxic effects. This application note provides a detailed protocol for developing a radioligand binding assay to investigate the interaction of this compound with its putative targets, including α1-adrenergic, γ-aminobutyric acid (GABA), and opioid receptors.

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for a receptor.[3][4] This document outlines the necessary materials, detailed experimental procedures, and data analysis steps for researchers, scientists, and drug development professionals.

Putative Biological Targets of this compound/Laudanosine

Based on current literature, the primary pharmacological activity is attributed to laudanosine, which has been demonstrated to interact with the following receptors:

  • α1-Adrenergic Receptors: Laudanosine acts as an α1-adrenoceptor blocker.[5]

  • Low-Affinity GABAA Receptors: Laudanosine exhibits an inhibitory effect at low-affinity GABAA receptors.[6] It shows significantly less activity at high-affinity GABAA sites.[6]

  • Opioid Receptors: Laudanosine competitively antagonizes various opioid receptor subtypes, including μ₁, μ₂, δ, κ₁, and κ₃.[7]

This compound itself has not been extensively studied for direct receptor interactions, making this assay a valuable tool for its characterization.

Data Presentation

Quantitative data from the radioligand binding assays should be summarized in clearly structured tables to facilitate comparison of this compound's binding affinity across different receptor targets.

Table 1: Binding Affinity (Ki) of this compound at Putative Target Receptors

Target ReceptorRadioligandTissue/Cell SourceKi (nM) of this compound
α1-Adrenergic[³H]-PrazosinRat Cerebral CortexTo be determined
Low-Affinity GABAA[³H]-Bicuculline MethochlorideRat Cerebral CortexTo be determined
μ-Opioid[³H]-DAMGORat Whole BrainTo be determined
δ-Opioid[³H]-NaltrindoleRat Whole BrainTo be determined
κ-Opioid[³H]-U69593Rat Whole BrainTo be determined

Table 2: Comparative Binding Affinities (IC50 and Ki) of Laudanosine (Reference Compound)

Target ReceptorRadioligandIC50 (µM) of LaudanosineKi (µM) of LaudanosineReference
Low-Affinity GABAA[³H]-Bicuculline Methochloride10Not Reported[6]
μ₁-OpioidRadiolabeled Opioid2.7[7]
μ₂-OpioidRadiolabeled Opioid13[7]
δ-OpioidRadiolabeled Opioid5.5[7]
κ₁-OpioidRadiolabeled Opioid21[7]
κ₃-OpioidRadiolabeled Opioid24[7]

Experimental Protocols

This section provides detailed methodologies for membrane preparation and three distinct radioligand binding assays.

Protocol 1: Membrane Preparation from Rat Brain

This protocol describes the preparation of crude membrane fractions from rat brain, a rich source of the target receptors.

Materials:

  • Whole rat brains or specific regions (e.g., cerebral cortex for α1-adrenergic and GABAA receptors)

  • Ice-cold 50 mM Tris-HCl buffer (pH 7.4)

  • Protease inhibitor cocktail

  • Tissue homogenizer

  • High-speed refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Euthanize rats according to institutionally approved protocols.

  • Rapidly dissect the brain or desired brain region on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and repeat the centrifugation step to wash the membranes. This step is crucial for removing endogenous ligands.[5]

  • Resuspend the final pellet in a smaller volume of buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: α1-Adrenergic Receptor Binding Assay

Materials:

  • Rat cerebral cortex membrane preparation

  • Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist)

  • Non-specific binding control: Phentolamine (10 µM) or unlabeled prazosin (1 µM)

  • Test Compound: this compound (dissolved in an appropriate vehicle)

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-Prazosin (e.g., 0.25 nM), and incubation buffer.

    • Non-specific Binding: Membrane preparation, [³H]-Prazosin, and a high concentration of phentolamine (10 µM).

    • Competition: Membrane preparation, [³H]-Prazosin, and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • The final assay volume should be consistent (e.g., 250 µL).

  • Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Protocol 3: Low-Affinity GABAA Receptor Binding Assay

Materials:

  • Rat cerebral cortex membrane preparation

  • Radioligand: [³H]-Bicuculline Methochloride

  • Non-specific binding control: Unlabeled GABA (100 µM)

  • Test Compound: this compound

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4)

  • Assay equipment as listed in Protocol 2.

Procedure:

  • Follow the assay setup as described in Protocol 2, substituting the appropriate radioligand and non-specific binding control.

  • For this assay, it is critical to ensure that the membrane preparation has been thoroughly washed to remove endogenous GABA.[5]

  • Incubate the reaction at 4°C for 30 minutes.

  • Terminate the assay by filtration and quantify radioactivity as previously described.

Protocol 4: Opioid Receptor Binding Assay

Materials:

  • Rat whole brain membrane preparation

  • Radioligands:

    • μ-opioid: [³H]-DAMGO

    • δ-opioid: [³H]-Naltrindole

    • κ-opioid: [³H]-U69593

  • Non-specific binding control: Naloxone (10 µM)

  • Test Compound: this compound

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂

  • Assay equipment as listed in Protocol 2.

Procedure:

  • Perform three separate experiments, one for each opioid receptor subtype, using the corresponding radioligand.

  • Set up the assay as described in Protocol 2.

  • Incubate at 25°C for 60 minutes.

  • Terminate the assay by filtration and quantify radioactivity.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis tissue Rat Brain Tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (40,000 x g) supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet quantify Quantify Protein pellet->quantify store Store at -80°C quantify->store setup Assay Setup (Total, NSB, Competition) store->setup incubate Incubate to Equilibrium setup->incubate filtrate Filter & Wash incubate->filtrate count Scintillation Counting filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot Plot Competition Curve calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Experimental workflow for the radioligand binding assay.

Signaling Pathways

G cluster_alpha1 α1-Adrenergic Receptor Signaling Ligand Norepinephrine/ This compound (antagonist) Receptor α1-Adrenoceptor Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets

Caption: Canonical signaling pathway for α1-adrenergic receptors.[7]

G cluster_gaba GABAA Receptor Signaling Ligand GABA/ This compound (antagonist) Receptor GABAA Receptor (Ion Channel) Ligand->Receptor binds Influx Chloride Influx Receptor->Influx opens Cl_ion Cl⁻ Ions Cl_ion->Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Ionotropic signaling pathway for GABAA receptors.[8]

G cluster_opioid μ-Opioid Receptor Signaling Ligand Opioid Agonist/ This compound (antagonist) Receptor μ-Opioid Receptor Ligand->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K⁺ Channel Activation Gi->K_channel activates Ca_channel Ca²⁺ Channel Inhibition Gi->Ca_channel inhibits cAMP cAMP AC->cAMP Response Decreased Neuronal Excitability cAMP->Response K_channel->Response Ca_channel->Response

References

Laudanine as a Chemical Probe for Studying Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laudanine, a benzylisoquinoline alkaloid found in opium, presents a valuable scaffold for investigating enzyme inhibition. While its direct pharmacological activity is less pronounced than other opium alkaloids, its chemical structure makes it a compelling candidate for development as a chemical probe in drug discovery and chemical biology.[1] As a member of the isoquinoline alkaloid family, which is known to interact with various enzymatic targets, this compound offers a starting point for exploring the inhibition of key enzymes implicated in disease pathways.[2]

These application notes provide a comprehensive overview of the potential use of this compound as a chemical probe, focusing on its hypothesized inhibitory activities and providing detailed protocols for its characterization. Given the current limited availability of direct quantitative data for this compound's enzyme inhibition, this document leverages information from related isoquinoline alkaloids and established enzyme assay principles to guide researchers in their investigations.

Potential Enzyme Targets and Rationale

Based on the known activities of structurally related isoquinoline alkaloids, the following enzymes are proposed as potential targets for this compound inhibition:

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission.[3][4] Their inhibition is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[5] Several isoquinoline alkaloids have demonstrated inhibitory activity against these enzymes.[2][6]

  • Catechol-O-Methyltransferase (COMT): COMT is involved in the metabolism of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[7][8] Its inhibition is relevant for Parkinson's disease therapy.

  • Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in catecholamine biosynthesis, TH represents another potential target within this pathway.[7][9]

Data Presentation: Inhibitory Activity of Related Isoquinoline Alkaloids

Due to the absence of specific IC50 values for this compound in the current literature, this table summarizes data for a related isoquinoline alkaloid to provide a preliminary indication of potential potency. Researchers are strongly encouraged to determine these values for this compound empirically.

CompoundTarget EnzymeIC50 (µM)Source
AromolineHuman Butyrylcholinesterase (hBuChE)0.82 ± 0.10[6]

Note: This data is for a compound structurally related to this compound and should be used for reference only.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory potential of this compound against its hypothesized enzyme targets.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes that utilize a chromogenic substrate.

Materials:

  • Purified target enzyme (e.g., AChE, BChE)

  • Substrate solution (e.g., Acetylthiocholine for AChE)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate spectrophotometer[10]

Procedure:

  • Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, and a dilution series of this compound in the assay buffer. Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inactivation.[10]

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound solution at various concentrations, and the enzyme solution. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.[10]

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at the appropriate wavelength in kinetic mode using a microplate spectrophotometer.[11]

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Fluorescence-Based Enzyme Inhibition Assay

This method offers higher sensitivity and is suitable for enzymes where a fluorogenic substrate is available.[12][13]

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • This compound stock solution

  • Assay buffer

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation: Follow the same initial steps as the spectrophotometric assay for reagent and this compound solution preparation.

  • Assay Setup: In a black 96-well plate, combine the assay buffer, this compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the plate as described in Protocol 1.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Data Acquisition: Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.[14]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Enzyme, Substrate, and this compound Solutions setup Set up 96-well plate with controls and this compound concentrations prep_reagents->setup preincubate Pre-incubate enzyme and this compound setup->preincubate initiate Initiate reaction with substrate preincubate->initiate measure Measure signal (absorbance or fluorescence) initiate->measure calc_rate Calculate initial reaction rates measure->calc_rate calc_inhibition Determine percent inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 value calc_inhibition->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

papaverine_biosynthesis Reticuline (S)-Reticuline This compound (S)-Laudanine Reticuline->this compound Methylation Laudanosine Laudanosine This compound->Laudanosine Methylation Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-demethylation Papaverine Papaverine Tetrahydropapaverine->Papaverine Dehydrogenation

Caption: Biosynthetic pathway of papaverine from (S)-reticuline via this compound.[1][15][16]

cholinesterase_inhibition_pathway This compound This compound (Hypothesized) AChE AChE / BChE This compound->AChE Inhibition ACh Acetylcholine AChE->ACh Hydrolysis Choline Choline + Acetate ACh->Choline nAChR Nicotinic Receptors ACh->nAChR Activation PI3K_AKT PI3K/AKT Pathway nAChR->PI3K_AKT MAPK MAPK Pathway nAChR->MAPK Neuronal_Survival Neuronal Survival and Plasticity PI3K_AKT->Neuronal_Survival MAPK->Neuronal_Survival

Caption: Hypothesized signaling pathway modulation by this compound via cholinesterase inhibition.[5]

catecholamine_pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA catalyzed by Dopamine Dopamine L_DOPA->Dopamine catalyzed by Norepinephrine Norepinephrine Dopamine->Norepinephrine catalyzed by Epinephrine Epinephrine Norepinephrine->Epinephrine catalyzed by TH Tyrosine Hydroxylase (TH) AADC AADC DBH DBH PNMT PNMT Laudanine_TH This compound (Potential Probe) Laudanine_TH->TH Potential Inhibition

References

Application Notes and Protocols for the Synthesis of Laudanine Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laudanine, a benzylisoquinoline alkaloid found in opium poppy (Papaver somniferum), presents a scaffold of interest for medicinal chemistry.[1] Its structural relationship to other pharmacologically active alkaloids, such as morphine and codeine, makes it a compelling starting point for the development of novel therapeutic agents. While the pharmacological activity of this compound itself is considered modest, its derivatives hold potential for significant biological effects, particularly as modulators of dopamine receptors.[2] Dopamine receptors are critical targets in the central nervous system for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[3]

These application notes provide a comprehensive guide to the synthesis of this compound derivatives for the exploration of their structure-activity relationships (SAR), with a focus on their potential interaction with dopamine receptors. Detailed protocols for chemical synthesis and biological evaluation are provided to facilitate the design and execution of these studies.

Data Presentation: Structure-Activity Relationships of Related Benzylisoquinoline Alkaloids

Direct and comprehensive SAR studies on a wide range of synthetic (S)-Laudanine derivatives are not extensively available in the public domain. However, by examining closely related benzylisoquinoline alkaloids, we can infer potential SAR trends for this compound derivatives. The following table summarizes the affinity of various benzylisoquinoline and related alkaloids for dopamine receptors. This data can guide the design of novel this compound analogs with desired receptor interaction profiles.

CompoundStructureD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Reference
Apomorphine~50~2[4]
Bulbocapnine1.83.4[4]
Corytuberine1.812[4]
Isocorydine2.510[4]
Glaucine13040[4]
Nuciferine8.515[4]
N-n-Propylnorapomorphine~1~0.05[4]

Note: The above data is for compounds structurally related to this compound and should be used as a guide for designing new derivatives. Experimental validation of the activity of synthesized this compound analogs is crucial.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general strategy for the synthesis of this compound derivatives through modification of the parent this compound molecule. Key modifications include N-demethylation followed by N-alkylation, and O-demethylation to enable further functionalization of the phenolic hydroxyl groups.

1.1: N-Demethylation of (S)-Laudanine

  • Objective: To remove the N-methyl group from this compound to produce the corresponding secondary amine (northis compound), which can then be functionalized with various alkyl or acyl groups.

  • Reagents and Materials:

    • (S)-Laudanine

    • Cyanogen bromide (CNBr) or 1-Chloroethyl chloroformate (ACE-Cl)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure (using ACE-Cl):

    • Dissolve (S)-Laudanine in dry DCM.

    • Add 1-chloroethyl chloroformate (ACE-Cl) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, evaporate the solvent under reduced pressure.

    • Dissolve the residue in methanol and reflux for 1-2 hours.

    • Cool the reaction mixture and evaporate the solvent.

    • Dissolve the residue in water and basify with NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain northis compound.

1.2: N-Alkylation of Northis compound

  • Objective: To introduce various substituents at the nitrogen atom of northis compound.

  • Reagents and Materials:

    • Northis compound

    • Alkyl halide (e.g., propyl iodide, benzyl bromide)

    • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve northis compound in ACN or DMF.

    • Add K₂CO₃ or TEA as a base.

    • Add the desired alkyl halide.

    • Stir the reaction at room temperature or heat as required, monitoring by TLC.

    • Once the reaction is complete, filter off the base.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the N-alkylated this compound derivative.

1.3: O-Demethylation of (S)-Laudanine

  • Objective: To selectively or completely remove the methyl ethers to generate phenolic hydroxyl groups, which can be further modified.

  • Reagents and Materials:

    • (S)-Laudanine

    • Boron tribromide (BBr₃) or Hydrobromic acid (HBr)

    • Dry DCM

  • Procedure (using BBr₃ for complete demethylation): [5][6]

    • Dissolve (S)-Laudanine in dry DCM and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of BBr₃ in DCM.

    • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Evaporate the solvent.

    • The resulting crude product can be purified by crystallization or chromatography to yield the poly-hydroxylated this compound derivative.

Protocol 2: Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized this compound derivatives for dopamine D1 and D2 receptors.[3]

  • Objective: To determine the inhibitory constant (Ki) of test compounds for dopamine D1 and D2 receptors.

  • Materials:

    • Cell membranes expressing human D1 or D2 receptors

    • Radioligand: [³H]-SCH23390 (for D1) or [³H]-Spiperone (for D2)[3]

    • Unlabeled ("cold") ligand for non-specific binding determination (e.g., SKF-100330A for D1, Haloperidol for D2)

    • Synthesized this compound derivatives (test compounds)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4)

    • 96-well microplates

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_sar Structure-Activity Relationship (SAR) Study This compound (S)-Laudanine N_demethylation N-Demethylation (e.g., ACE-Cl) This compound->N_demethylation O_demethylation O-Demethylation (e.g., BBr3) This compound->O_demethylation Northis compound Northis compound N_demethylation->Northis compound N_alkylation N-Alkylation (Alkyl Halide, Base) Northis compound->N_alkylation N_Derivatives N-Substituted this compound Derivatives N_alkylation->N_Derivatives Derivatives Synthesized Derivatives N_Derivatives->Derivatives O_Derivatives O-Substituted this compound Derivatives O_demethylation->O_Derivatives O_Derivatives->Derivatives Binding_Assay Dopamine Receptor Binding Assays Derivatives->Binding_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis

Caption: Synthetic workflow for generating this compound derivatives for SAR studies.

G cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi/o-coupled) D1_agonist Dopamine / Agonist D1_receptor D1 Receptor D1_agonist->D1_receptor Gs Gs D1_receptor->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Cellular_Response_D1 Cellular Response PKA_act->Cellular_Response_D1 D2_agonist Dopamine / Agonist D2_receptor D2 Receptor D2_agonist->D2_receptor Gio Gi/o D2_receptor->Gio AC_inhib Adenylate Cyclase (Inhibition) Gio->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Cellular_Response_D2 Cellular Response PKA_inhib->Cellular_Response_D2

Caption: Simplified dopamine receptor signaling pathways.

References

Application Notes and Protocols for Cryo-EM Sample Preparation of Laudanine-Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Unveiling Laudanine-Protein Interactions through Cryo-EM

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of biological macromolecules in their near-native states.[1][2][3][4] This technology is particularly valuable in drug discovery for visualizing how small molecules, such as the benzylisoquinoline alkaloid this compound, interact with their protein targets.[1][5] Understanding these interactions at an atomic level is crucial for structure-based drug design and for elucidating the pharmacological mechanisms of bioactive compounds.[1][5]

This compound, a component of opium poppy (Papaver somniferum), is a precursor in the biosynthesis of papaverine and is related to other pharmacologically active alkaloids.[6][7][8] While its own biological activities are not as extensively studied as other opium alkaloids, its structural relationship to potent drugs makes it and its protein complexes valuable subjects for structural biology. A potential protein target for this compound could be a G-protein coupled receptor (GPCR) involved in neuronal signaling, given the neurological effects of many alkaloids, or an enzyme involved in its biosynthesis, such as a methyltransferase. For the purpose of this guide, we will consider a hypothetical interaction with a GPCR.

The preparation of high-quality cryo-EM samples of small molecule-protein complexes, however, presents several challenges. These include ensuring the formation of a stable and homogenous complex, optimizing the concentration of both the protein and the ligand, and achieving appropriate vitrification for high-resolution imaging.[9][10][11] Due to the small size of this compound, achieving sufficient occupancy in the protein's binding pocket and visualizing its density in the final reconstruction requires meticulous optimization of the sample preparation workflow.

This document provides a detailed protocol and key considerations for the successful preparation of this compound-protein complex samples for cryo-EM analysis, aiming to guide researchers through the intricate process from complex formation to grid vitrification.

Key Considerations for this compound-Protein Complex Sample Preparation

Several factors are critical for the successful preparation of this compound-protein complex samples for cryo-EM analysis. These include the biochemical properties of this compound, the stability of the target protein, and the specifics of the cryo-EM grid preparation process.

This compound Properties:

This compound is practically insoluble in water but soluble in organic solvents like chloroform and hot alcohol.[6] This necessitates careful preparation of a stock solution and optimization of the final buffer conditions to ensure its solubility and availability for binding to the target protein without causing protein aggregation. The use of a co-solvent like DMSO is common, but its final concentration should be minimized (typically <1%) to avoid detrimental effects on protein stability and the vitrification process.

Property[6][12][13]Value
Molecular Formula C₂₀H₂₅NO₄
Molecular Weight 343.42 g/mol
Water Solubility 0.038 g/L (predicted)
logP 3.19 (predicted)
pKa (Strongest Basic) 8.27 (predicted)

Protein Stability and Complex Formation:

The target protein must be purified to a high degree of homogeneity and be stable in the chosen buffer system.[4][10][11] For a GPCR, this typically involves solubilization in a suitable detergent micelle or reconstitution into a lipid nanodisc. The formation of the this compound-protein complex should be confirmed by biophysical methods such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) before proceeding to cryo-EM grid preparation. These techniques can provide quantitative data on the binding affinity (Kd) and stoichiometry of the interaction.

Cryo-EM Grid Preparation and Vitrification:

The goal of vitrification is to embed the this compound-protein complexes in a thin layer of amorphous ice without the formation of ice crystals, which would damage the sample.[14][15][16] This is typically achieved by plunge-freezing the sample-laden grid in liquid ethane.[2][15] The optimization of ice thickness is critical; it should be close to the diameter of the particle to maximize contrast and signal-to-noise ratio.[2][15] Several parameters need to be systematically screened to achieve optimal vitrification, including blotting time, blotting force, and the humidity of the vitrification chamber.[9][17]

Experimental Workflow for Cryo-EM Sample Preparation

The overall workflow for preparing this compound-protein complex samples for cryo-EM involves several stages, from the initial preparation of the components to the final vitrified grid.

G cluster_prep Component Preparation cluster_complex Complex Formation & Characterization cluster_grid Cryo-EM Grid Preparation cluster_screen Screening & Optimization This compound This compound Stock Preparation Incubation Incubation of this compound and Protein This compound->Incubation Protein Protein Purification & QC Protein->Incubation Binding_Assay Biophysical Binding Assay (e.g., ITC, SPR) Incubation->Binding_Assay Grid_Prep Grid Application & Blotting Binding_Assay->Grid_Prep Vitrification Plunge Freezing in Liquid Ethane Grid_Prep->Vitrification Grid_Screening Cryo-EM Grid Screening Vitrification->Grid_Screening Optimization Optimization of Parameters Grid_Screening->Optimization Optimization->Grid_Prep

Caption: Experimental workflow for cryo-EM sample preparation of this compound-protein complexes.

Detailed Experimental Protocol

This protocol outlines the steps for preparing a hypothetical this compound-GPCR complex for cryo-EM analysis.

1. Materials and Reagents:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Purified GPCR in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% (w/v) detergent)

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3, 300 mesh, copper)

  • Vitrification device (e.g., Vitrobot Mark IV)

  • Liquid nitrogen

  • Liquid ethane

  • Filter paper (Whatman No. 1 or equivalent)

  • Pipette tips

  • Eppendorf tubes

2. Preparation of this compound Stock Solution:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

3. Formation and Characterization of the this compound-GPCR Complex:

  • Dilute the purified GPCR to a working concentration, typically in the range of 0.5-5 mg/mL.[11]

  • Add the this compound stock solution to the protein solution to achieve a final concentration that is typically 5-10 fold above the expected Kd to ensure high occupancy of the binding site. The final DMSO concentration should be kept below 1%.

  • Incubate the mixture on ice for a specified period (e.g., 30 minutes to 2 hours) to allow for complex formation.

  • (Optional but recommended) Confirm complex formation and determine the binding affinity using a biophysical technique like ITC or SPR.

4. Cryo-EM Grid Preparation and Vitrification:

  • Set up the vitrification device. For a Vitrobot, typical starting parameters are:

    • Temperature: 4°C

    • Humidity: 100%

    • Blot time: 2-5 seconds

    • Blot force: 0-5

    • Wait time: 1-5 seconds

  • Glow-discharge the cryo-EM grids to render the carbon surface hydrophilic.

  • Apply 3-4 µL of the this compound-GPCR complex solution to the shiny side of the glow-discharged grid.

  • The grid is then blotted with filter paper to remove excess liquid, leaving a thin film of the sample.[15]

  • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[2][15]

  • Transfer the vitrified grid to a grid box for storage in liquid nitrogen until screening.

5. Screening and Optimization:

  • Screen the vitrified grids on a cryo-electron microscope to assess the quality of the ice and the distribution of the particles.

  • Evaluate the following parameters:

    • Ice thickness: The ice should be thin enough to allow for good contrast, ideally just slightly thicker than the particle diameter.

    • Particle distribution: Particles should be well-distributed in the holes of the carbon film, without significant aggregation or preferred orientation.

    • Particle integrity: The particles should appear intact and monodisperse.

  • Based on the screening results, systematically optimize the parameters in the table below. It is often necessary to screen a variety of conditions to find the optimal ones for a given sample.

ParameterRange for OptimizationRationale
Protein Concentration 0.5 - 5 mg/mLAffects particle density on the grid.
This compound Concentration 1-10x KdEnsures high occupancy of the binding site.
Detergent Concentration 0.5-2x CMCCritical for membrane protein stability.
Blot Time 1 - 8 secondsControls the final ice thickness.
Blot Force -5 to +5Adjusts the pressure of the blotting paper.
Humidity 80 - 100%Affects the rate of sample evaporation.

Hypothetical Signaling Pathway Involving a this compound-Target Complex

The structure of a this compound-GPCR complex could provide insights into how this class of molecules modulates cellular signaling. The following diagram illustrates a hypothetical signaling pathway that could be affected.

G This compound This compound GPCR GPCR Target This compound->GPCR Binds to and modulates activity G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets, leading to response

References

Troubleshooting & Optimization

Improving Laudanine solubility in aqueous buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of laudanine in aqueous buffers for in vitro assays.

Frequently Asked Questions (FAQs)

1. Q: What are the main challenges in dissolving this compound for in vitro experiments?

A: The primary challenge is this compound's low aqueous solubility. It is classified as practically insoluble in water, which can lead to precipitation in aqueous buffers, inaccurate concentration calculations, and unreliable experimental results.

2. Q: What are the key physicochemical properties of this compound to consider?

A: Understanding this compound's properties is crucial for developing a solubilization strategy. Key values are its low water solubility (predicted at 0.038 g/L), a basic pKa of 8.27, and a LogP of 3.19, indicating its lipophilic nature.[1]

3. Q: What is the first-line approach for dissolving this compound?

A: The most common initial strategy is to use a co-solvent, with dimethyl sulfoxide (DMSO) being the most prevalent choice.[2] A concentrated stock solution is prepared in 100% DMSO and then diluted into the aqueous assay buffer.

4. Q: What is the maximum permissible concentration of DMSO in cell-based assays?

A: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[2] While some cell lines can tolerate up to 1-2%, concentrations above this can cause cytotoxicity and interfere with experimental outcomes.[3][4][5][6] It is always recommended to perform a vehicle control with the same final DMSO concentration to assess its specific effect on your cell line.[4]

5. Q: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A: This is a common issue. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this. Strategies include modifying the dilution method, adjusting the pH of the buffer, or using solubility enhancers like cyclodextrins.

6. Q: Can pH adjustment improve this compound solubility?

A: Yes. This compound has a basic pKa of 8.27.[1] In buffers with a pH below this value, this compound will become protonated and more soluble. Therefore, using a slightly acidic buffer (e.g., pH 5.0-6.5) can significantly enhance its solubility.

7. Q: What are cyclodextrins and how can they help?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[7][8][9][10]

Troubleshooting Guide

Problem: this compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.

This guide provides a logical workflow to troubleshoot and resolve this compound precipitation issues during experimental setup.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Laudanine in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Laudanine, focusing on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in HPLC analysis?

Poor peak shape for this compound, a basic compound, in HPLC analysis typically manifests as peak tailing, fronting, broadening, or splitting.[1][2][3] The primary causes often relate to secondary interactions between the basic amine group of this compound and acidic residual silanol groups on silica-based stationary phases.[4][5] Other contributing factors can include improper mobile phase composition (e.g., pH), column overload, and issues with the HPLC system itself.[1][4][6]

Q2: Why is my this compound peak tailing?

Peak tailing is a common issue for basic compounds like this compound and is often characterized by an asymmetrical peak with a drawn-out tail.[1][4] This is frequently caused by strong secondary interactions between the positively charged this compound molecule and negatively charged ionized silanol groups on the surface of the silica-based stationary phase.[4][5][7] Other potential causes include using an inappropriate mobile phase pH, insufficient buffer capacity, or column contamination.[4][8]

Q3: My this compound peak is fronting. What could be the cause?

Peak fronting, where the front of the peak is sloped, can be an indication of column overloading, where too much sample has been injected onto the column.[9][10] It can also result from an injection solvent that is stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.[9][10] Incompatibility between the sample solvent and the mobile phase is another common cause.[9]

Q4: What causes broad peaks for this compound?

Broad peaks can be a sign of several issues, including low column efficiency, which may be due to column degradation or contamination.[1][2] Other causes can include a mobile phase that is too weak to elute the analyte efficiently, extra-column volume from long or wide tubing, or temperature fluctuations.[2][7][11]

Q5: I am observing split peaks for my this compound analysis. What should I do?

Split peaks can occur if the column is contaminated or has a void at the inlet.[3][12][13] Another possibility is the co-elution of an impurity with a very similar retention time.[14] It can also be caused by a partially blocked frit or an injection solvent that is incompatible with the mobile phase.[14]

Q6: What are ghost peaks and how can I avoid them in my this compound analysis?

Ghost peaks are unexpected peaks that appear in the chromatogram and do not correspond to any component of the sample.[1][15] They are often caused by contamination in the mobile phase, carryover from previous injections, or impurities in the HPLC system itself.[15][16][17] To avoid them, use high-purity solvents, prepare fresh mobile phase daily, and implement a proper column washing protocol.[2][16] Running a blank gradient can help identify the source of the contamination.[15]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

start Peak Tailing Observed check_ph Is the mobile phase pH 2-3 units below the pKa of this compound? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 using an additive like formic or acetic acid. check_ph->adjust_ph No check_additive Are you using a competing base in the mobile phase? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add a competing base like 0.1% DEA or TEA to the mobile phase. check_additive->add_additive No check_column Are you using a base-deactivated (end-capped) column? check_additive->check_column Yes add_additive->check_column change_column Switch to a base-deactivated column or a column with a different stationary phase. check_column->change_column No check_overload Is the peak shape improved apon sample dilution? check_column->check_overload Yes change_column->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes system_issue Investigate for system issues (e.g., extra-column volume, contamination). check_overload->system_issue No end Peak Shape Improved reduce_concentration->end system_issue->end

Caption: Troubleshooting workflow for this compound peak tailing.

Guide 2: General Peak Shape Problems

For general peak shape issues including fronting, broadening, and splitting, consider the following decision tree:

start Poor Peak Shape Observed (Fronting, Broadening, Splitting) peak_shape What is the primary peak shape issue? start->peak_shape fronting Peak Fronting peak_shape->fronting Fronting broadening Peak Broadening peak_shape->broadening Broadening splitting Peak Splitting peak_shape->splitting Splitting fronting_sol 1. Reduce injection volume or sample concentration. 2. Ensure sample is dissolved in mobile phase or a weaker solvent. fronting->fronting_sol broadening_sol 1. Check and replace the column if degraded. 2. Increase mobile phase strength. 3. Minimize extra-column volume (use shorter, narrower tubing). broadening->broadening_sol splitting_sol 1. Check for column contamination or voids; replace if necessary. 2. Ensure sample is fully dissolved. 3. Check for blocked column frit. splitting->splitting_sol end Peak Shape Improved fronting_sol->end broadening_sol->end splitting_sol->end sample_prep Sample Preparation (Dissolve in mobile phase, filter) injection Sample Injection sample_prep->injection hplc_setup HPLC System Setup (Column installation, mobile phase priming) equilibration System Equilibration (Run mobile phase until baseline is stable) hplc_setup->equilibration equilibration->injection data_acq Data Acquisition (Chromatogram recording) injection->data_acq data_proc Data Processing (Peak integration and analysis) data_acq->data_proc results Results and Reporting data_proc->results

References

Preventing Laudanine degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of laudanine during sample storage and preparation.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What is this compound and why is its stability a concern? A1: this compound is a benzylisoquinoline alkaloid naturally found in the opium poppy, Papaver somniferum.[1][2] It serves as a key biosynthetic intermediate for other important alkaloids, including laudanosine and papaverine.[1] Ensuring its stability is critical for accurate analytical quantification, impurity profiling, and understanding its role in biosynthetic pathways. Degradation can lead to inaccurate experimental results and misinterpretation of data.

Q2: What are the primary factors that cause this compound degradation? A2: Like many pharmaceutical compounds and alkaloids, this compound's stability is influenced by several environmental factors. The most common causes of degradation are exposure to adverse temperature, light, pH, and oxygen.[3][4] Enzymatic activity in biological matrices can also contribute to its breakdown.

Q3: What are the potential signs of this compound degradation in my sample? A3: Degradation can manifest as a decrease in the concentration of this compound over time, the appearance of new or unexpected peaks in chromatographic analyses (e.g., HPLC, LC-MS), or physical changes such as a change in the color of the sample solution.[5][6]

Q4: How does pH affect the stability of this compound solutions? A4: The pH of the solution is a critical factor.[3] Generally, alkaloids are more soluble and stable in acidified aqueous solutions which protonate the molecule.[1] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis, a major degradation pathway for many pharmaceutical compounds.[7]

Q5: Is this compound sensitive to light? A5: Yes, many alkaloids are photosensitive, and exposure to light, particularly UV light, can cause rapid degradation.[4][6] This process is known as photolysis.[7] It is essential to protect this compound samples from light during storage and handling.

Q6: What is the impact of temperature on this compound stability? A6: Temperature is a major factor affecting the stability of chemical compounds.[3][6] Elevated temperatures accelerate the rate of chemical degradation reactions, including oxidation and hydrolysis.[4] Conversely, storing samples at cool and consistent temperatures helps to preserve their integrity.[6] Freezing should be done with care, as freeze-thaw cycles can introduce moisture condensation and potentially affect stability.[6][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Table 1: Troubleshooting Common Analytical Issues
Problem Observed Potential Cause Recommended Solution & Action Steps
Appearance of Unknown Peaks in HPLC/LC-MS Degradation: The sample may have degraded during storage or preparation.1. Review Storage: Confirm that samples were stored under recommended conditions (see Table 2). 2. Forced Degradation: Perform a forced degradation study (acid, base, oxidation, heat, light) to see if the unknown peaks match the degradation products.[5] 3. Analyze with MS: Use LC-MS to determine the molecular weight of the impurity to aid in its identification.[5]
Low Recovery or Decreased Concentration of this compound 1. Degradation: Significant degradation has occurred. 2. Incomplete Extraction: The extraction protocol is not efficient.1. Verify Stability Conditions: Immediately re-evaluate storage temperature, light protection, and pH of all solutions used.[3] 2. Optimize Extraction: Perform multiple extractions of the source material to ensure complete recovery. Adjust the pH of the extraction solvent to maximize this compound's solubility.[1] 3. Use a Fresh Standard: Prepare a fresh this compound standard to ensure the calibration curve is accurate.
Poor Peak Shape (Tailing, Splitting) in Chromatography 1. Degradation on Column: The analyte may be degrading on the analytical column. 2. Solvent Mismatch: The sample is dissolved in a solvent stronger than the mobile phase. 3. Thermal Degradation (GC-MS): this compound may be unstable at the high temperatures of the GC inlet.1. Adjust Mobile Phase: Modify the pH of the mobile phase to improve peak shape. 2. Solvent Check: Ensure the sample is dissolved in the mobile phase or a weaker solvent.[5] 3. Derivatize for GC-MS: For GC-MS analysis, consider derivatizing the sample with an agent like BSTFA to increase thermal stability and improve peak shape.[5]

Experimental Protocols and Best Practices

Adhering to standardized protocols is key to preventing this compound degradation.

Recommended Storage Conditions

To maintain sample integrity, proper storage is paramount. The appropriate conditions depend on the intended duration of storage.

Storage Duration Temperature Atmosphere/Container Light Conditions Notes
Short-Term (< 72 hours)Refrigerated: 2°C to 8°C[9]Sealed, airtight amber glass vials or tubes to prevent oxidation and moisture ingress.[4][8]In the dark (e.g., inside a sealed lab box or covered with aluminum foil).Avoid repeated freeze-thaw cycles. If frozen, bring the sample to room temperature before opening to prevent condensation.[8]
Long-Term (> 72 hours)Ultra-low freezer: -20°C to -80°C[10]Tightly sealed, amber, cryo-compatible vials. Consider flushing with an inert gas (e.g., nitrogen, argon) before sealing.Complete darkness. Store in designated freezer boxes.A detailed sample management system, such as a LIMS, should be used to track storage location, duration, and conditions.[11]
Protocol 1: General Protocol for Alkaloid Extraction

This protocol provides a general method for extracting this compound from plant material, adapted for maintaining stability.

  • Sample Preparation: Dry plant material (e.g., poppy capsules) and grind to a fine powder to increase the surface area for extraction.[1]

  • Solvent Extraction:

    • Disperse the powder in an acidified aqueous solution (e.g., 0.1% acetic acid in water). This protonates the alkaloids, making them more soluble and stable.[1]

    • Alternatively, use an alkaline solution to create the free base form, followed by extraction with a non-polar organic solvent (e.g., chloroform).[1]

  • Phase Separation: If using a two-phase system, separate the layers carefully. Perform multiple extractions on the plant material to ensure all alkaloids are recovered.[1]

  • Purification and Concentration:

    • Combine the fractions containing the alkaloids.

    • Perform a liquid-liquid extraction to transfer the alkaloids back into a fresh acidic aqueous solution.[1]

    • The extract can be concentrated under reduced pressure at a low temperature to avoid thermal degradation.

  • Final Preparation for Analysis: Before analysis (e.g., by HPLC), filter the sample through a 0.2 µm syringe filter. Ensure the final sample is dissolved in a solvent compatible with the analytical method.[12]

Protocol 2: Forced Degradation Study Methodology

Forced degradation studies are essential for identifying potential degradation products and understanding stability pathways.[5]

Stress Condition Methodology Purpose
Acid Hydrolysis Incubate this compound solution in 0.1 M HCl at 60°C for 2-8 hours.To identify products of acid-catalyzed degradation.[7]
Base Hydrolysis Incubate this compound solution in 0.1 M NaOH at 60°C for 2-8 hours.To identify products of base-catalyzed degradation.[7]
Oxidation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.To identify oxidative degradation products.[7][13]
Thermal Degradation Heat solid this compound or a solution at 80°C for 48 hours.To assess the impact of heat on stability.[14]
Photolytic Degradation Expose this compound solution to a high-intensity UV light source (e.g., 254 nm) for 24-48 hours.To identify light-sensitive degradation products.[6][15]

Note: A control sample, protected from all stress conditions, should be analyzed alongside the stressed samples.

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Reticuline (S)-Reticuline This compound (S)-Laudanine Reticuline->this compound Methylation Laudanosine Laudanosine This compound->Laudanosine Papaverine Papaverine Laudanosine->Papaverine Demethylation & Dehydrogenation

Caption: Biosynthetic pathway from (S)-Reticuline to Papaverine.[1]

Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow cluster_storage Storage Review cluster_prep Preparation Review start Unexpected Analytical Result (e.g., Low Recovery, Extra Peaks) check_storage Step 1: Review Sample Storage Conditions start->check_storage check_prep Step 2: Review Sample Preparation Protocol check_storage->check_prep storage_temp Temperature Log Check (2-8°C or -20°C?) check_storage->storage_temp storage_light Light Exposure Check (Amber vials? Dark?) check_storage->storage_light forced_degradation Step 3: Perform Forced Degradation Study check_prep->forced_degradation prep_ph Solvent pH Check check_prep->prep_ph prep_time Time from Prep to Analysis check_prep->prep_time reanalyze Step 4: Re-analyze Sample with Controls forced_degradation->reanalyze

Caption: A logical workflow for troubleshooting this compound degradation issues.

Key Factors Affecting this compound Stability

Stability Factors center This compound Stability Temp Temperature center->Temp Light Light center->Light pH pH center->pH Oxygen Oxygen center->Oxygen Temp_desc High temp accelerates degradation. Store cool (2-8°C). Temp->Temp_desc Light_desc UV exposure causes photolysis. Use amber vials. Light->Light_desc pH_desc Extremes cause hydrolysis. Slightly acidic is often optimal. pH->pH_desc Oxygen_desc Leads to oxidation. Use airtight containers. Oxygen->Oxygen_desc

Caption: Primary environmental factors that influence this compound stability.

References

Technical Support Center: Optimization of Laudanine Extraction from Papaver somiferum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of laudanine from Papaver somiferum.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for extracting this compound from Papaver somiferum?

A1: The general approach involves a solid-liquid extraction of the dried and powdered plant material, followed by an acid-base partitioning to isolate the alkaloids. This compound, being a basic benzylisoquinoline alkaloid, can be manipulated by adjusting the pH to facilitate its separation between aqueous and organic phases.[1]

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Polar solvents like methanol or ethanol are commonly used for the initial extraction of a broad range of alkaloids from Papaveraceae.[1] For subsequent liquid-liquid extraction steps, solvents such as chloroform or a chloroform:isopropanol mixture are often employed.[1]

Q3: How does pH influence the efficiency of this compound extraction?

A3: pH is a critical factor in this compound extraction.[1] During the initial extraction, slightly acidic conditions can improve the solubility of alkaloids.[1][2] In the acid-base partitioning step, the aqueous phase is acidified (e.g., with HCl) to protonate the alkaloids, making them water-soluble and allowing for the removal of non-basic impurities with an organic solvent. Subsequently, the aqueous phase is basified (e.g., with NH₄OH) to deprotonate the alkaloids, rendering them soluble in an organic solvent for isolation.[1]

Q4: What is the role of temperature in this compound extraction?

A4: Temperature can significantly impact extraction efficiency. Generally, higher temperatures increase mass transfer and can enhance solute desorption from the plant matrix.[3] However, elevated temperatures can also lead to the degradation of thermolabile compounds like this compound.[1][4] It is crucial to optimize the temperature to maximize extraction without causing significant degradation. For instance, studies on morphine extraction from Papaver somniferum showed increased efficiency up to 45°C, with a slight decrease thereafter.[3]

Q5: What advanced extraction techniques can be used to improve this compound yield?

A5: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency. UAE utilizes ultrasonic waves to disrupt cell walls, improving mass transfer.[3] This method can often lead to higher yields in shorter extraction times compared to conventional methods.[3][5] MAE uses microwave energy to heat the solvent and plant material, which can also accelerate the extraction process.[6][7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Yield 1. Incomplete initial extraction. 2. Suboptimal pH during acid-base partitioning. 3. Degradation of the analyte. 4. Emulsion formation during liquid-liquid extraction.1. Increase extraction time, use a more efficient method like ultrasound-assisted extraction, or ensure the plant material is finely powdered.[1] 2. Carefully monitor and adjust the pH at each step to ensure complete protonation and deprotonation of the alkaloids.[1] 3. Avoid high temperatures and prolonged exposure to light. Store extracts at low temperatures (-20°C if necessary).[1][4] 4. Add a small amount of brine or use centrifugation to break the emulsion.[1]
Co-extraction of Impurities 1. Insufficient washing of the organic phase. 2. pH of the aqueous phase not optimal for selective partitioning.1. Perform additional washes of the organic layer with a suitable aqueous solution.[1] 2. Fine-tune the pH to maximize the separation of this compound from other alkaloids with different pKa values.[1]
Poor HPLC Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatibility between the sample solvent and the mobile phase. 3. Secondary interactions with the stationary phase.1. Dilute the sample before injection.[1] 2. Dissolve the final extract in the initial mobile phase.[1] 3. Add a competing base (e.g., triethylamine) to the mobile phase to improve peak symmetry.[1]
Irreproducible Quantification Results 1. Inconsistent sample preparation. 2. Instability of this compound in the final extract. 3. Fluctuations in HPLC system performance.1. Standardize all extraction parameters, including time, temperature, and volumes.[1] 2. Analyze samples promptly after preparation or store them at -20°C.[1] 3. Equilibrate the HPLC system thoroughly and run standards periodically to check for drift.[1]

Data Presentation: Optimization of Extraction Parameters

The following tables summarize the impact of key parameters on the extraction yield and recovery of this compound. The data is illustrative and based on typical results for benzylisoquinoline alkaloids.

Table 1: Effect of Solvent Type on this compound Yield

SolventTemperature (°C)Extraction Time (h)Relative Yield (%)
Methanol604100
Ethanol60492
Chloroform60475
Water60440
Data based on typical results for benzylisoquinoline alkaloids.[1]

Table 2: Effect of pH on this compound Recovery in Liquid-Liquid Extraction

SteppHOrganic SolventRecovery in Organic Phase (%)
Acidic Extraction2.0Chloroform< 5 (impurities removed)
Basified Extraction9.0Chloroform> 95
Basified Extraction10.0Chloroform> 98
Basified Extraction11.0Chloroform> 98
Data based on typical results for benzylisoquinoline alkaloids.[1]

Table 3: Effect of Temperature and Time on this compound Stability during Extraction

Extraction Temperature (°C)Extraction Time (h)This compound Degradation (%)
401< 1
601~ 3
801> 10
604~ 8
Illustrative data based on general alkaloid stability principles.[1][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) and Acid-Base Partitioning
  • Sample Preparation: Dry the Papaver somniferum plant material (e.g., capsules, stems) at 40°C and grind it into a fine powder.[1]

  • Initial Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of methanol.

    • Place the flask in an ultrasonic bath and sonicate at 40°C for 60 minutes.[1]

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction on the plant residue with another 100 mL of methanol.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.[1]

  • Acid-Base Partitioning:

    • Redissolve the dried extract in 50 mL of 2% HCl.

    • Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of chloroform to remove acidic and neutral impurities. Discard the chloroform layers.[1]

    • Adjust the pH of the aqueous layer to 10 with concentrated NH₄OH.[1]

    • Extract the basified solution three times with 50 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the chloroform to yield the crude alkaloid extract containing this compound.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: HPLC system equipped with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., methanol or acetonitrile).

    • Gradient Program: A typical gradient might be: 0-5 min, 10-40% B; 5-15 min, 40-70% B; 15-20 min, 70-10% B; 20-25 min, 10% B (re-equilibration).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1][3]

    • Injection Volume: 10 µL.[1]

    • Detection: 280 nm.[1][3]

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.[1]

    • Sample Preparation: Dissolve the crude alkaloid extract in methanol, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_analysis Analysis plant_material Papaver somniferum (Capsules/Stems) drying Drying (40°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding initial_extraction Initial Extraction (Methanol, UAE, 40°C, 60 min) grinding->initial_extraction filtration Filtration initial_extraction->filtration evaporation1 Evaporation to Dryness filtration->evaporation1 redissolve Redissolve in 2% HCl evaporation1->redissolve wash_impurities Wash with Chloroform (Remove Impurities) redissolve->wash_impurities basify Basify to pH 10 (NH₄OH) wash_impurities->basify extract_this compound Extract with Chloroform basify->extract_this compound dry_evaporate Dry and Evaporate extract_this compound->dry_evaporate crude_extract Crude this compound Extract dry_evaporate->crude_extract hplc_analysis HPLC Analysis crude_extract->hplc_analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic cluster_extraction_issues Extraction Step cluster_ph_issues Partitioning Step cluster_degradation_issues Stability start Low this compound Yield? check_extraction_params Incomplete Extraction? start->check_extraction_params Yes optimize_extraction Optimize: - Increase Time - Use UAE/MAE - Finer Grinding check_extraction_params->optimize_extraction Yes check_ph Suboptimal pH? check_extraction_params->check_ph No end Yield Optimized optimize_extraction->end optimize_ph Optimize: - Monitor pH Closely - Ensure Complete   Protonation/Deprotonation check_ph->optimize_ph Yes check_degradation Degradation? check_ph->check_degradation No optimize_ph->end optimize_stability Optimize: - Avoid High Temp. - Protect from Light - Store at Low Temp. check_degradation->optimize_stability Yes check_degradation->end No, consult further optimize_stability->end

Caption: Troubleshooting logic for low this compound extraction yield.

References

How to resolve emulsion formation during Laudanine liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve emulsion formation during the liquid-liquid extraction (LLE) of Laudanine.

Troubleshooting Guide: Resolving Emulsion Formation

Emulsions are a common issue in LLE, particularly during the extraction of alkaloids from complex matrices like plant extracts.[1] They are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, often stabilized by surfactant-like molecules present in the sample.[1] This guide provides a systematic approach to preventing and breaking emulsions.

Step 1: Prevention

Preventing an emulsion is always easier than breaking one.[1] Consider these preventative measures before and during your extraction.

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or slow, repeated inversions of the separatory funnel. This reduces the agitation that can lead to emulsion formation while still providing sufficient surface area for extraction.[1]

  • Alternative Extraction Methods: For samples prone to forming emulsions, consider methods like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[1][2] SPE, in particular, avoids the direct mixing of two immiscible liquid phases, thus preventing emulsion formation.[3]

Step 2: Initial Physical Interventions

If an emulsion has already formed, start with simple, non-invasive physical methods.

  • Let the Sample Sit: Allow the separatory funnel to stand undisturbed for up to an hour.[4][5] Gravity alone may be sufficient to break the emulsion and allow the layers to separate.

  • Gentle Agitation: Gently tap the side of the separatory funnel or stir the emulsion layer slowly with a glass rod.[5] This can help the dispersed droplets coalesce.

Step 3: Chemical Interventions

If physical methods are unsuccessful, chemical additions can alter the properties of the liquid phases to force separation.

  • Salting Out: This is a highly effective technique.[6] Adding a saturated salt solution (brine) or a solid salt increases the ionic strength of the aqueous layer.[1][2] This reduces the solubility of organic materials in the aqueous phase and helps break the emulsion.

  • pH Adjustment: this compound extraction typically involves pH changes. Emulsions can be stabilized by compounds whose charge state is pH-dependent.[4] Adjusting the pH of the aqueous layer can destabilize these emulsifying agents. For alkaloid extractions, which often involve basifying the aqueous layer to deprotonate the target compound, ensuring the correct pH is reached can be critical.[7]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which may help to dissolve the emulsifying agent and break the emulsion.[1][2]

Step 4: Mechanical and Other Interventions

For persistent emulsions, more forceful methods may be necessary.

  • Centrifugation: This is one of the most effective ways to break an emulsion.[4][5] The centrifugal force accelerates the separation of the phases.[2][8]

  • Filtration: Pass the emulsified mixture through a plug of glass wool or phase separation filter paper.[1] These materials can help to physically separate the layers.

  • Ultrasonic Bath: Placing the sample in an ultrasonic bath can provide the energy needed to disrupt the emulsion.[4][5] It is often advisable to use an ice bath simultaneously to prevent sample heating.[9]

  • Heating or Cooling: Gently warming the solution can decrease its viscosity and promote phase separation.[10] Conversely, cooling can also be effective. Use this method with caution, as temperature changes can affect the stability of this compound.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing emulsion formation.

G cluster_0 Troubleshooting Workflow for Emulsion Formation start Emulsion Formed physical Physical Interventions: - Let Stand - Gentle Agitation start->physical prevention Preventative Measures: - Gentle Mixing - Consider SPE/SLE check1 Emulsion Resolved? physical->check1 chemical Chemical Interventions: - Salting Out (Add Brine) - Adjust pH check1->chemical No end_ok Continue Extraction check1->end_ok Yes check2 Emulsion Resolved? chemical->check2 mechanical Mechanical Interventions: - Centrifugation - Filtration - Ultrasonication check2->mechanical No check2->end_ok Yes check3 Emulsion Resolved? mechanical->check3 check3->end_ok Yes end_fail Re-evaluate Protocol Consider Alternative Method (SPE) check3->end_fail No G cluster_1 Typical Acid-Base Extraction Workflow for this compound plant 1. Plant Material (Papaver somniferum) extract 2. Macerate with Solvent (e.g., Methanol) plant->extract acidify 3. Dissolve in Acidic Water (pH ~2) (Alkaloids are protonated, R₃NH⁺) extract->acidify wash 4. Wash with Organic Solvent (Removes neutral/acidic impurities) acidify->wash emulsion1 Emulsion Risk! wash->emulsion1 basify 5. Basify Aqueous Layer (pH ~10-11) (Alkaloids are deprotonated, R₃N) wash->basify extract_final 6. Extract with Organic Solvent (e.g., Chloroform) basify->extract_final emulsion2 Emulsion Risk! extract_final->emulsion2 product 7. Purified this compound in Organic Phase extract_final->product

References

Overcoming challenges in the asymmetric synthesis of Laudanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the asymmetric synthesis of Laudanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of this compound?

A1: The main strategies involve constructing the tetrahydroisoquinoline core and establishing the C1 stereocenter. Key methods include the Bischler-Napieralski reaction followed by asymmetric reduction of the resulting dihydroisoquinoline, the Pictet-Spengler reaction using a chiral auxiliary or catalyst, and modern catalytic asymmetric methods like intramolecular hydroamination.[1][2] The Bischler-Napieralski and Pictet-Spengler reactions are classic methods for forming the isoquinoline skeleton.[2][3]

Q2: How is the key stereocenter in this compound typically introduced?

A2: The chiral center at the C1 position can be established in several ways:

  • Asymmetric Reduction: A prochiral 3,4-dihydroisoquinoline intermediate, formed via the Bischler-Napieralski reaction, can be reduced using a chiral catalyst (e.g., a chiral phosphine-metal complex) and a hydride source.[2]

  • Catalytic Asymmetric Cyclization: A modern approach involves the catalytic asymmetric intramolecular hydroamination of a specifically designed aminoalkene precursor, which directly forms the chiral tetrahydroisoquinoline core with high enantioselectivity.[1]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde.[3][4] Asymmetry can be induced by using a chiral aldehyde or by employing a chiral catalyst.[5][6]

Q3: Which analytical techniques are recommended for determining the enantiomeric excess (ee) of this compound?

A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for the direct separation and quantification of this compound enantiomers.[7][8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have shown excellent enantioselectivity for a wide range of alkaloids, including those structurally similar to this compound.[8] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, offering high efficiency and faster analysis times.[8]

Q4: What are the common challenges in the Bischler-Napieralski reaction for this compound synthesis?

A4: The Bischler-Napieralski reaction cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent like POCl₃ or P₂O₅.[2][9][10] Challenges include:

  • Harsh Conditions: The reaction often requires high temperatures (refluxing in toluene or xylene), which can lead to side products.[9]

  • Substrate Sensitivity: The aromatic ring needs to be sufficiently electron-rich to facilitate the intramolecular electrophilic aromatic substitution.[10]

  • Reagent Handling: Reagents like POCl₃ are corrosive and moisture-sensitive.

Q5: Can the Pictet-Spengler reaction be used for this compound synthesis?

A5: Yes, the Pictet-Spengler reaction, which condenses a β-phenylethylamine with an aldehyde under acidic conditions, can form the tetrahydroisoquinoline core of this compound.[3][4] For this compound, this would involve reacting 3,4-dimethoxyphenethylamine with an appropriate aldehyde.[3] The reaction's success is enhanced by electron-donating groups on the phenyl ring, and conditions are generally milder than the Bischler-Napieralski reaction.[3][4]

Troubleshooting Guide

Problem 1: Low or No Enantioselectivity

Q: My asymmetric reaction is producing a racemic or nearly racemic mixture of this compound. What are the possible causes and solutions?

A: Poor enantioselectivity is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Cause Suggested Solution
Ineffective Chiral Catalyst/Ligand The chosen chiral catalyst or ligand may not be optimal for the specific substrate. Screen a variety of "privileged ligands" such as those based on BINAP, Salen, or phosphoramidites.[11] For modern syntheses like hydroamination, ensure the catalyst complex (e.g., (S,S)-Ph-box/n-BuLi/i-Pr₂NH) is prepared correctly.[1]
Incorrect Reaction Temperature Temperature can significantly influence selectivity.[8] Asymmetric reactions are often highly sensitive to thermal variations. Try running the reaction at a lower temperature (e.g., -30 °C or -78 °C) to enhance enantiocontrol.[1]
Suboptimal Solvent The solvent can affect catalyst performance and the transition state of the reaction. Experiment with different anhydrous solvents (e.g., toluene, DCM, THF) to find one that improves selectivity.
Presence of Impurities Water, oxygen, or impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are pure and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Incorrect Catalyst Loading The catalyst-to-substrate ratio is crucial. An incorrect loading can lead to a dominant background (non-catalyzed) reaction. Optimize the catalyst loading, starting from the literature-recommended values (e.g., 1-10 mol%).
Problem 2: Low Reaction Yield

Q: The yield of my this compound synthesis is consistently low. How can I improve it?

A: Low yields can be attributed to incomplete reactions, side product formation, or degradation of the product.

Possible Cause Suggested Solution
Incomplete Cyclization (Bischler-Napieralski) The dehydrating agent may not be potent enough or the temperature may be too low.[9] Consider using a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or a higher boiling point solvent like xylene.[10]
Side Product Formation In the Bischler-Napieralski reaction, styrenes can form as side products.[9] Modifying the reaction conditions (e.g., milder temperatures, different dehydrating agent) may suppress this pathway.
Starting Material Purity Impurities in the starting β-phenylethylamine or acylating agent can lead to unwanted side reactions. Purify starting materials by recrystallization or chromatography before use.
Product Degradation during Workup/Purification This compound, as an amine, can be sensitive to acidic or basic conditions during workup. Use buffered solutions or mild extraction conditions. For purification, column chromatography on silica gel is common; ensure the solvent system is optimized to avoid streaking and product loss.[1][12]
Inefficient Reductive Amination If synthesizing a precursor amine, ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and added correctly. Allow sufficient time for imine formation before adding the reducing agent.[1]
Problem 3: Difficulty in Chiral Separation and Analysis

Q: I am unable to resolve the enantiomers of this compound using chiral HPLC. What should I try?

A: Achieving good resolution of enantiomers requires careful optimization of the chromatographic conditions.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may lack selectivity for this compound. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly recommended and have broad applicability for alkaloids.[7][8]
Suboptimal Mobile Phase The mobile phase composition is critical.[8] For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., n-Hexane) to the polar modifier (e.g., 2-Propanol).[7]
Poor Peak Shape Basic compounds like this compound can exhibit poor peak shape on silica-based columns. Add a basic modifier, such as Diethylamine (DEA), to the mobile phase (typically 0.05% to 0.2%) to improve peak symmetry and resolution.[7][8]
Incorrect Temperature Column temperature affects selectivity.[8] Maintain a constant and optimized temperature (e.g., 25 °C) using a column thermostat.[7]
Low Column Efficiency The column may be degraded or improperly packed. Ensure the system is properly equilibrated, the flow rate is optimal, and consider using a new or re-packed column if efficiency remains low.[8]

Quantitative Data Summary

Table 1: Comparison of Asymmetric Synthesis Methodologies

Synthetic StepProductCatalyst / ReagentSolventTemp (°C)Yield (%)ee (%)Reference
Asymmetric Intramolecular Hydroamination(S)-Laudanosine*(S,S)-Ph-box/n-BuLi/i-Pr₂NHToluene-309676[1]

*Note: Data is for the analogous synthesis of (S)-Laudanosine. The synthesis of (S)-Laudanine is expected to have similar efficiency and selectivity.[1]

Table 2: Representative Chiral HPLC Parameters for this compound Enantiomer Separation

ParameterRecommended ConditionNotesReference
Column Amylose-based Chiral Stationary Phase (e.g., Chiralpak® IA)Polysaccharide-based CSPs are generally most effective.[8][7]
Particle Size 5 µmStandard for high-resolution separations.[7]
Dimensions 250 mm x 4.6 mm i.d.Standard analytical column size.[7]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)The ratio can be adjusted to optimize retention and resolution.[7][7]
Flow Rate 1.0 mL/minA typical starting flow rate.[7]
Temperature 25 °CTemperature should be controlled for reproducibility.[8][7]
Detection UV-Vis or PDAMonitor at a wavelength where this compound has strong absorbance.[7]
Injection Vol. 10 µLStandard injection volume.[7]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-Laudanine via Catalytic Asymmetric Intramolecular Hydroamination

This protocol outlines a modern approach to synthesize (S)-Laudanine with high stereoselectivity.[1]

Part A: Synthesis of the Aminoalkene Precursor The synthesis requires a multi-step preparation of the key aminoalkene precursor from commercially available materials like 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenethylamine through condensation, reductive amination, and N-methylation steps.[1]

Part B: Asymmetric Intramolecular Hydroamination (Key Step)

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve the chiral ligand (e.g., (S,S)-Ph-box) and a co-catalyst like i-Pr₂NH in anhydrous toluene. Cool the solution to 0 °C.

  • Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 30 minutes at 0 °C.

  • Cool the resulting catalyst solution to -30 °C.

  • Cyclization Reaction: In a separate flask, dissolve the aminoalkene precursor (1 equivalent) in anhydrous toluene.

  • Add the precursor solution dropwise to the catalyst solution at -30 °C.

  • Stir the reaction mixture at -30 °C for 48 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (S)-Laudanine.[1]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a method to separate and quantify the enantiomers of this compound.[7]

  • System Preparation: Set up an HPLC system equipped with a suitable polysaccharide-based chiral column (e.g., amylose-based CSP).

  • Equilibrate the column with the mobile phase (e.g., n-Hexane/2-Propanol/Diethylamine 80:20:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 25 °C.

  • Standard Preparation: Prepare a stock solution of racemic this compound (1.0 mg/mL) in the mobile phase. Prepare a working standard of 100 µg/mL by diluting the stock solution.

  • Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the prepared sample solution onto the column.

  • Run the analysis and record the chromatogram.

  • Calculation: Identify the peaks corresponding to the (R)- and (S)-Laudanine enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Visualizations

G cluster_0 General Workflow: Bischler-Napieralski Route A β-Phenylethylamine Precursor B Acylation A->B C N-Acyl-β-phenylethylamine B->C D Bischler-Napieralski Cyclization (POCl₃) C->D E 3,4-Dihydroisoquinolinium Salt (Prochiral) D->E F Asymmetric Reduction (Chiral Catalyst, H₂ or Hydride) E->F G Enantioenriched (S)- or (R)-Laudanine F->G G start Low Enantioselectivity Observed cat_check Is the catalyst active and optimal? start->cat_check temp_check Is the temperature low enough? cat_check->temp_check No screen_cat Action: Screen different chiral catalysts/ligands. cat_check->screen_cat Yes solvent_check Is the solvent anhydrous and appropriate? temp_check->solvent_check No lower_temp Action: Lower reaction temperature (-30°C to -78°C). temp_check->lower_temp Yes solvent_check->cat_check No change_solvent Action: Use anhydrous solvent and run under inert gas. solvent_check->change_solvent Yes end_good Problem Resolved screen_cat->end_good lower_temp->end_good change_solvent->end_good G cluster_0 Biosynthesis of (S)-Laudanine Reticuline (S)-Reticuline This compound (S)-Laudanine Reticuline->this compound Methylation Enzyme 7-O-methyltransferase (7OMT) Enzyme->Reticuline SAH SAH Enzyme->SAH SAM SAM SAM->Enzyme + CH₃

References

Technical Support Center: Minimizing Non-specific Binding of Laudanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Laudanine in cell-based assays.

Troubleshooting Guide

High background noise and inconsistent results are common indicators of non-specific binding. This guide offers solutions to mitigate these issues.

Problem Potential Cause Recommended Solution
High Background Signal in Wells Without Cells This compound is adsorbing to the plasticware.1. Use Low-Binding Plates: Switch to polypropylene or other low-protein-binding microplates. Untreated polystyrene is prone to hydrophobic interactions.[1] 2. Pre-coat Plates: Incubate plates with a blocking agent like 1% Bovine Serum Albumin (BSA) or 10% normal serum before adding the compound.[2] 3. Include Detergents: Add a low concentration of a non-ionic detergent, such as 0.05% Tween-20 or Triton X-100, to your assay buffer to reduce hydrophobic interactions.[3][4][5]
Variability Between Replicate Wells Inconsistent adsorption of this compound due to its low aqueous solubility and hydrophobic nature.[6][7]1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is as low as possible to maintain this compound's solubility without affecting cell health. 2. Increase Washing Steps: After incubation with this compound, increase the number and vigor of wash steps to remove unbound compound.[8] Use a wash buffer containing a mild detergent.[8]
Low Signal-to-Noise Ratio Non-specific binding is masking the specific signal.1. Incorporate Blocking Agents: Use protein-based blocking agents in your assay buffer. BSA and casein are effective at saturating non-specific binding sites on both the plate and cell surfaces.[9][10][11] 2. Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce non-specific interactions. This needs to be balanced with the time required for specific binding to occur.
Inaccurate Potency Measurements (Underestimated EC50/IC50) Depletion of free this compound from the assay medium due to binding to labware and serum proteins.[1][12][13]1. Reduce Serum Concentration: If using serum in your cell culture medium, consider reducing its concentration during the assay, as serum proteins can bind to hydrophobic compounds.[12][13] Alternatively, use serum-free media for the duration of the compound incubation if compatible with your cell line. 2. Verify Compound Concentration: After preparing your working solutions, confirm the concentration to ensure significant loss has not occurred due to adsorption to storage tubes.

Frequently Asked Questions (FAQs)

Q1: What properties of this compound cause non-specific binding?

A1: this compound is a hydrophobic molecule with low water solubility.[6] Its chemical structure lends it a high octanol/water partition coefficient (LogP), meaning it preferentially partitions into non-polar environments.[7] This drives it to bind to hydrophobic surfaces like standard plastics and the lipid bilayers of cell membranes in a non-specific manner.[1][14]

Q2: What type of microplates should I use for assays with this compound?

A2: It is recommended to use polypropylene plates or plates specifically treated to be "low-binding".[1] Standard polystyrene plates have hydrophobic surfaces that can readily adsorb this compound, leading to a decrease in the effective concentration in your assay and an increase in background signal.[1][14]

Q3: How do blocking agents like BSA and casein work to reduce non-specific binding?

A3: Blocking agents are typically protein-based solutions that work by adsorbing to all unoccupied sites on the surface of the microplate wells and on the cell membranes.[10][11] This physically obstructs this compound from binding to these surfaces non-specifically, thereby increasing the signal-to-noise ratio.[10][11]

Q4: Can I use detergents to reduce non-specific binding, and which ones are recommended?

A4: Yes, non-ionic detergents are very effective. They work by disrupting hydrophobic interactions.[3][5] Low concentrations (typically 0.01% to 0.05%) of Tween-20 or Triton X-100 in your assay and wash buffers can significantly reduce the non-specific binding of hydrophobic compounds like this compound.[3][4][5]

Q5: Will serum in my cell culture media affect the binding of this compound?

A5: Yes, proteins in serum, such as albumin, can bind to hydrophobic compounds, effectively reducing the free concentration of this compound available to interact with the cells.[12][13][15] This can lead to an underestimation of its potency. If possible, reducing the serum percentage or using serum-free media during the compound treatment step is advisable.

Experimental Protocols

Protocol: General Cell-Based Assay with Minimized Non-Specific Binding for this compound

This protocol provides a framework for a typical cell-based assay, incorporating steps to mitigate the non-specific binding of this compound.

  • Plate Selection and Preparation:

    • Use low-binding polypropylene 96-well plates.

    • If using tissue-culture treated plates, pre-coat them by incubating each well with 200 µL of a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at 37°C.

  • Cell Seeding:

    • Aspirate the blocking buffer.

    • Seed cells at the desired density in your chosen cell culture medium and incubate until they are fully adhered and at the appropriate confluency.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create serial dilutions of this compound in a buffer that minimizes non-specific binding. A recommended "Assay Buffer" is PBS containing 0.1% BSA and 0.05% Tween-20. Ensure the final DMSO concentration in all wells is below 0.5% to avoid solvent toxicity.

  • Compound Incubation:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound dilutions (and vehicle controls) to the cells.

    • Incubate for the desired period at 37°C.

  • Washing and Detection:

    • Aspirate the compound solution.

    • Wash the cells 3-5 times with a "Wash Buffer" (e.g., PBS with 0.05% Tween-20) to thoroughly remove any unbound this compound.[8]

    • Proceed with your specific detection method (e.g., adding lysis buffer for a downstream assay, a viability reagent, or fixing cells for imaging).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution plate Select Low-Binding Plate blocking Pre-coat Plate (e.g., 1% BSA) plate->blocking cells Seed Cells blocking->cells add_compound Add Compound to Cells cells->add_compound compound Prepare this compound in Assay Buffer (BSA + Tween-20) compound->add_compound incubation Incubate add_compound->incubation wash Wash 3-5x with Buffer + Tween-20 incubation->wash detect Detection Step wash->detect

Caption: Workflow for minimizing this compound's non-specific binding.

Logical Relationships in Non-Specific Binding

G This compound This compound Properties hydrophobic Hydrophobic Nature (High LogP) This compound->hydrophobic low_solubility Low Aqueous Solubility This compound->low_solubility nsb Non-Specific Binding (NSB) hydrophobic->nsb low_solubility->nsb adsorption_plastic Adsorption to Labware (Plastics) nsb->adsorption_plastic adsorption_protein Binding to Serum & Cellular Proteins nsb->adsorption_protein solutions Mitigation Strategies blocking_agents Blocking Agents (BSA, Casein) solutions->blocking_agents detergents Detergents (Tween-20) solutions->detergents low_bind_plates Low-Binding Plates solutions->low_bind_plates blocking_agents->adsorption_protein Inhibits detergents->adsorption_plastic Inhibits low_bind_plates->adsorption_plastic Reduces

Caption: Key factors and solutions for this compound's non-specific binding.

References

Laudanine Interference in Fluorescence-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, troubleshooting, and mitigating interference caused by laudanine in fluorescence-based assays. This compound, a benzylisoquinoline alkaloid, can exhibit intrinsic fluorescence and quenching properties that may lead to unreliable experimental results. This resource offers a structured approach to addressing these challenges through frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound is a benzylisoquinoline alkaloid found in opium poppy.[1] Its chemical structure, C₂₀H₂₅NO₄, contains aromatic rings and a tertiary amine, which can confer fluorescent properties.[2] Interference in fluorescence-based assays can occur through two primary mechanisms:

  • Autofluorescence: this compound itself may emit light upon excitation, leading to a false-positive signal or high background. This intrinsic fluorescence can overlap with the emission spectrum of the fluorophore used in your assay.[3]

  • Fluorescence Quenching: this compound may absorb the excitation energy intended for your fluorophore or accept energy from the excited fluorophore without emitting light, causing a decrease in the measured signal (a false negative). This can happen through various mechanisms, including collisional quenching and Förster Resonance Energy Transfer (FRET).[4][5]

Q2: What are the likely spectral properties of this compound?

Q3: How can I quickly determine if this compound is interfering with my assay?

A3: The most straightforward method is to run a "compound-only" control. This involves measuring the fluorescence of a solution containing this compound at the same concentration and in the same buffer as your main experiment, but without your fluorescent probe or biological components. A significant signal in this control well indicates autofluorescence.

Q4: What is the Inner Filter Effect and could this compound cause it?

A4: The Inner Filter Effect (IFE) is a phenomenon that leads to a reduction in measured fluorescence intensity due to the absorption of excitation and/or emitted light by molecules in the sample.[10] If this compound has a strong absorbance at the excitation or emission wavelength of your fluorophore, it can cause IFE, leading to inaccurate results. This is distinct from quenching, as it does not involve direct molecular interaction with the fluorophore's excited state.[11]

Troubleshooting Guides

Problem 1: High Background Fluorescence in the Presence of this compound

An unexpectedly high fluorescence signal in your experimental wells containing this compound may be due to its intrinsic fluorescence (autofluorescence).

Troubleshooting Workflow for Autofluorescence

start High Background Signal with this compound control Run 'this compound-Only' Control (No Fluorophore) start->control check_signal Significant Signal in Control? control->check_signal autofluorescence Conclusion: this compound is Autofluorescent check_signal->autofluorescence Yes no_autofluorescence Conclusion: High background from other sources (e.g., media, cells). Refer to general troubleshooting. check_signal->no_autofluorescence No mitigate Proceed to Mitigation Strategies autofluorescence->mitigate

Caption: A logical workflow to confirm this compound autofluorescence.

Mitigation Strategies for Autofluorescence:

  • Spectral Separation: If this compound's emission spectrum is known or determined, switch to a fluorophore with an emission maximum that is spectrally distinct. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region.[12]

  • Instrumental Settings:

    • Decrease Excitation Intensity: Lowering the excitation light intensity can proportionally decrease the background signal from this compound.

    • Adjust Gain Settings: Optimize the detector gain on your plate reader to maximize the signal-to-background ratio.[13]

  • Background Subtraction: If the autofluorescence is consistent and concentration-dependent, you can subtract the signal from the "this compound-only" control wells from your experimental wells.

Problem 2: Lower-Than-Expected Fluorescence Signal in the Presence of this compound

A decrease in fluorescence intensity in your experimental wells could indicate that this compound is quenching your fluorophore.

Troubleshooting Workflow for Fluorescence Quenching

start Low Signal with this compound control Run 'Fluorophore + this compound' Cell-Free Control start->control check_signal Signal Lower than 'Fluorophore-Only' Control? control->check_signal quenching Conclusion: this compound is Quenching the Fluorophore check_signal->quenching Yes no_quenching Conclusion: Low signal due to biological effect or other assay issues. check_signal->no_quenching No mitigate Proceed to Mitigation Strategies quenching->mitigate

Caption: A decision-making flowchart to identify fluorescence quenching by this compound.

Mitigation Strategies for Quenching:

  • Change Fluorophore: Some fluorophores are more susceptible to quenching than others. Experiment with a different fluorescent dye, preferably one with a different chemical structure.

  • Decrease this compound Concentration: If experimentally feasible, lower the concentration of this compound to a range where quenching is minimized.

  • Consider a Different Assay Readout: If fluorescence-based measurements remain problematic, consider switching to an alternative assay with a different detection method, such as a colorimetric or luminescent assay.

Experimental Protocols

Protocol 1: Characterization of this compound's Spectral Properties

Objective: To determine the excitation and emission spectra of this compound to understand its potential for autofluorescence.

Materials:

  • This compound

  • Assay buffer (the same as used in your primary assay)

  • Spectrofluorometer with scanning capabilities[14]

  • Quartz cuvettes[15]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.

  • Excitation Spectrum Measurement: a. Set the spectrofluorometer to excitation scan mode. b. Set a fixed emission wavelength. A good starting point is in the blue-green region (e.g., 450 nm or 520 nm). c. Scan a range of excitation wavelengths (e.g., 250 nm to 420 nm). d. The resulting spectrum will show the wavelengths at which this compound is most efficiently excited. The peak of this spectrum is the excitation maximum (λex).

  • Emission Spectrum Measurement: a. Set the spectrofluorometer to emission scan mode. b. Set the excitation wavelength to the λex determined in the previous step. c. Scan a range of emission wavelengths, starting from ~20 nm above the excitation wavelength to avoid detecting scattered light (e.g., if λex is 350 nm, scan from 370 nm to 700 nm). d. The resulting spectrum will show the wavelengths at which this compound emits light. The peak of this spectrum is the emission maximum (λem).

Protocol 2: Correcting for the Inner Filter Effect

Objective: To correct for signal loss due to the absorption of light by this compound.

Materials:

  • This compound solutions at various concentrations

  • Spectrophotometer

  • Spectrofluorometer

Methodology:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each this compound solution at both the excitation wavelength (Aex) and the emission wavelength (Aem) of your assay's fluorophore.

  • Measure Fluorescence: Measure the observed fluorescence intensity (F_obs) of your experimental samples containing this compound.

  • Calculate Corrected Fluorescence: Apply the following correction formula to your observed fluorescence data[2]:

    F_corr = F_obs * 10^((Aex + Aem) / 2)

    Where:

    • F_corr is the corrected fluorescence intensity.

    • F_obs is the observed fluorescence intensity.

    • Aex is the absorbance of the sample at the excitation wavelength.

    • Aem is the absorbance of the sample at the emission wavelength.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₅NO₄[2]
Molecular Weight343.4 g/mol [2]
Physical DescriptionSolid[2]
Melting Point184 - 185 °C[2]

Table 2: Spectral Properties of Structurally Similar Alkaloids

CompoundExcitation Maxima (nm)Emission Maxima (nm)Source
Berberine~350, ~420~550[6][7][8]
Papaverine (UV Abs.)239, 280, 314, 327Not Fluorescent[9]

Note: The spectral properties of berberine can vary depending on the solvent and environment. Papaverine is generally not considered fluorescent. This data is provided as a reference for potential spectral regions of interest for this compound.

By following these guidelines and protocols, researchers can effectively identify and mitigate the interference of this compound in their fluorescence-based assays, leading to more accurate and reliable experimental data.

References

Optimizing pH for the selective extraction of Laudanine from alkaloid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the pH for the selective extraction of laudanine from complex alkaloid mixtures, particularly from Papaver somniferum. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH for the selective extraction of this compound?

A1: The selective extraction of this compound and other alkaloids using pH is based on the principle of acid-base extraction.[1] Alkaloids are basic compounds that exist in two forms: the free base and the protonated salt form. The free base is soluble in organic solvents, while the salt form is soluble in aqueous solutions. By carefully adjusting the pH of the extraction solvent, we can control the protonation state of different alkaloids, thereby dictating their solubility in either the aqueous or organic phase. This compound, being a basic alkaloid, can be separated from other alkaloids if their basic strengths (pKa values) are sufficiently different.

Q2: What is the pKa of this compound, and why is it important for this extraction method?

A2: The predicted strongest basic pKa of (S)-Laudanine is 8.27. The pKa is a critical parameter as it indicates the pH at which the alkaloid is 50% in its ionized (salt) form and 50% in its neutral (free base) form. To efficiently extract this compound into an organic solvent, the pH of the aqueous solution should be adjusted to be significantly above its pKa, ensuring it is predominantly in its neutral, organic-soluble form. Conversely, to move it into an aqueous phase, the pH should be well below its pKa.

Q3: What are the pKa values of other major alkaloids in opium that could interfere with this compound extraction?

A3: Papaver somniferum contains a complex mixture of over 80 alkaloids.[2] The main alkaloids that can interfere with this compound extraction and their approximate pKa values are summarized in the table below. Understanding these differences is key to designing a selective extraction protocol.

AlkaloidPredicted/Reported pKa (approx.)
This compound 8.27
Morphine8.08
Codeine8.2
Thebaine8.1
Papaverine6.4
Noscapine6.2

Note: These values are approximations from various sources and can vary slightly based on experimental conditions.

Q4: How can I improve the purity of my crude this compound extract?

A4: To enhance the purity of your this compound extract, consider multi-step extraction processes.[3] Begin with a non-polar solvent to remove lipids and pigments before proceeding with the acid-base extraction for the target alkaloid. Following the initial extraction, techniques like column chromatography are essential for separating this compound from other co-extracted alkaloids.[2]

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
Low this compound Yield Improper pH: The pH of the aqueous phase during the organic extraction was not optimal to convert this compound to its free base form.Carefully monitor and adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of this compound (i.e., pH > 10.3) before extracting with an organic solvent.[1]
Insufficient Extraction: Not enough extractions were performed to completely transfer the this compound into the organic phase.Perform multiple extractions (at least 3-4) with fresh organic solvent and combine the organic layers.
Inappropriate Solvent Choice: The organic solvent used has poor solubility for this compound.This compound is soluble in chloroform and benzene.[4] Ensure you are using a suitable solvent.
Co-extraction of Other Alkaloids (e.g., Morphine, Codeine) pH is Too High: At a very high pH, other alkaloids with similar pKa values to this compound will also be in their free base form and will be co-extracted.To selectively separate from morphine and codeine, a very precise pH control is needed. A carefully controlled pH around 9-9.5 might allow for some separation, as morphine precipitation is reported around pH 8.9 to 9.3.[5] However, due to the close pKa values, complete separation by pH alone is challenging.
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactants or plant material: The presence of natural surfactants in the plant extract can cause emulsions.Gently swirl or rock the separation funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Degradation of this compound Exposure to harsh pH or high temperatures: Prolonged exposure to very acidic or basic conditions, or high temperatures, can lead to the degradation of the alkaloid.Minimize the time the sample is exposed to extreme pH values. Perform extractions at room temperature or below if possible.

Experimental Protocols

General Acid-Base Extraction Protocol for Alkaloids from Papaver somniferum

This protocol outlines a general method for the extraction of a crude alkaloid mixture from plant material.

  • Preparation of Plant Material:

    • Dry and finely grind the plant material (e.g., poppy capsules) to increase the surface area for extraction.[5]

  • Initial Extraction:

    • Macerate the powdered plant material in an acidified aqueous solution (e.g., 5% HCl) to protonate the alkaloids and render them water-soluble.[2]

    • Alternatively, an alkaline solution can be used to convert the alkaloids to their free base form, followed by extraction with a non-polar organic solvent like chloroform or toluene.[5]

  • Purification of the Crude Extract:

    • Filter the extract to remove solid plant debris.[2]

    • If an acidic aqueous extraction was performed, wash the aqueous extract with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities like fats and waxes. Discard the organic layer.[2]

  • Alkaloid Precipitation and Extraction:

    • Slowly basify the acidic aqueous solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 10-11 to deprotonate the alkaloid salts, converting them to their free-base form.[2]

    • Extract the free-base alkaloids from the basified aqueous solution with an appropriate organic solvent (e.g., chloroform). Repeat this extraction multiple times to ensure complete recovery.[2]

    • Combine the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a crude alkaloid fraction.[2]

Optimized pH-Based Selective Extraction of this compound

This protocol provides a more refined approach for the selective extraction of this compound.

  • Initial Crude Alkaloid Extraction: Follow the "General Acid-Base Extraction Protocol" to obtain a crude alkaloid mixture.

  • Selective Back-Extraction:

    • Dissolve the crude alkaloid mixture in a suitable organic solvent (e.g., chloroform).

    • Perform a liquid-liquid extraction by washing the organic phase with an acidic aqueous solution of a specific pH. To separate this compound (pKa ~8.27) from less basic alkaloids like papaverine (pKa ~6.4) and noscapine (pKa ~6.2), a buffer with a pH between 7 and 8 could be used. At this pH, this compound will be protonated and move to the aqueous phase, while papaverine and noscapine will remain in the organic phase.

    • Separate the aqueous layer containing the protonated this compound.

  • Final this compound Isolation:

    • Adjust the pH of the aqueous layer from the previous step to above 10.3 using a base.

    • Extract the now deprotonated this compound into a fresh organic solvent (e.g., chloroform).

    • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain a this compound-enriched extract.

  • Further Purification:

    • The resulting extract will likely still contain alkaloids with similar pKa values. Further purification using column chromatography is necessary to obtain pure this compound.[2]

Visualizations

G General Workflow for this compound Extraction start Start: Dried Papaver somniferum Material extraction Step 1: Acidic Aqueous Extraction (e.g., 5% HCl) start->extraction filtration Filtration to Remove Solids extraction->filtration wash1 Wash with Organic Solvent (e.g., Diethyl Ether) to Remove Neutral/Acidic Impurities filtration->wash1 basification Step 2: Basify Aqueous Phase (pH 10-11) wash1->basification extraction2 Step 3: Extract with Organic Solvent (e.g., Chloroform) basification->extraction2 wash2 Wash Organic Phase with Water extraction2->wash2 drying Dry Organic Phase (e.g., Na2SO4) wash2->drying evaporation Evaporate Solvent drying->evaporation crude_alkaloids Crude Alkaloid Mixture evaporation->crude_alkaloids chromatography Step 4: Column Chromatography for this compound Purification crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: General workflow for the extraction of this compound.

G pH-Based Selectivity Logic cluster_0 Aqueous Phase pH cluster_1 Alkaloid State & Location pH_low Low pH (e.g., < 2) All alkaloids are protonated (salts) Soluble in Aqueous Phase state_low All Alkaloids in Aqueous Phase pH_low->state_low Result pH_mid Intermediate pH (e.g., 7-8) This compound (pKa 8.27) is mostly protonated Papaverine (pKa 6.4) is mostly neutral state_mid_laud This compound in Aqueous Phase pH_mid->state_mid_laud Selective Separation state_mid_pap Papaverine in Organic Phase pH_mid->state_mid_pap Selective Separation pH_high High pH (e.g., > 10.3) This compound is deprotonated (free base) Soluble in Organic Phase state_high This compound in Organic Phase pH_high->state_high Result

Caption: Logic of pH-based alkaloid separation.

References

Technical Support Center: Scaling Up the Purification of Laudanine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the purification of Laudanine using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound purification works well on a small-scale column, but I'm losing resolution and purity at a larger scale. What are the likely causes?

A1: When scaling up, several factors can lead to a loss of resolution. The most common issues are improper scaling of chromatographic parameters and challenges related to the larger column format. Key areas to investigate include:

  • Incorrect Flow Rate: The flow rate must be scaled to maintain the same linear velocity as the small-scale separation. A simple increase in flow rate without considering the change in column diameter will lead to peak broadening and decreased resolution.[1][2][3]

  • Column Packing: A well-packed column is crucial for good separation.[4] In larger columns, it can be more challenging to achieve a homogenous and densely packed bed, which can lead to channeling (where the solvent and sample find faster paths through the column), resulting in poor separation.

  • Sample Loading: The sample should be loaded as a concentrated, narrow band. If the sample is too dilute or loaded unevenly on a larger column, it will lead to a broad starting band and consequently, broad eluted peaks.

  • Thermal Effects: At a larger scale, the heat generated during the separation process can be more significant and may affect the separation.

Q2: How do I calculate the correct flow rate and sample load for my scaled-up purification?

A2: To maintain the separation quality, you should scale your parameters geometrically based on the column dimensions. The goal is to keep the linear velocity constant. The following formulas can be used for scaling up from an analytical column (1) to a preparative column (2):

  • Flow Rate (F): F2 = F1 * (D2^2 / D1^2)

    • Where D is the column's internal diameter. This calculation ensures the linear velocity of the mobile phase remains constant.[1]

  • Sample Load (Mass, M): M2 = M1 * (D2^2 / D1^2)

    • This assumes the column length remains the same. If the column length (L) also changes, the formula is: M2 = M1 * (D2^2 / D1^2) * (L2 / L1).[1]

Q3: I'm observing significant peak tailing for this compound on my silica gel column. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound, which is a benzylisoquinoline alkaloid, is a common problem on silica gel columns.[5][6][7] This is often due to strong interactions between the basic amine group in this compound and acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Adjusting the mobile phase to be slightly basic can neutralize the acidic silanol groups, reducing their interaction with this compound. However, be aware that silica gel can dissolve at high pH. A common approach is to add a small amount of a basic additive.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%) can help to mask the active silanol sites and improve peak symmetry.[6][8]

  • Choice of Stationary Phase: If peak tailing persists, consider using a different stationary phase. Alumina can be a good alternative to silica gel for the purification of basic compounds.[9] Alternatively, base-deactivated or end-capped silica columns are designed to have fewer free silanol groups and can significantly improve the peak shape for basic compounds.[6]

Q4: My crude sample containing this compound is not very soluble in the initial, non-polar mobile phase. How should I load it onto the column?

A4: This is a common challenge. Injecting the sample in a strong solvent (one that is much more polar than the mobile phase) will cause poor separation. Here are two recommended methods for loading samples with low solubility:

  • Wet Loading in a Minimal Amount of a Stronger Solvent: Dissolve your sample in the absolute minimum amount of a slightly more polar solvent than your starting mobile phase.[4] Pipette this concentrated solution evenly onto the top of the column bed.

  • Dry Loading: Dissolve your crude mixture in a suitable solvent. Add silica gel (typically 2-3 times the weight of your crude product) to this solution and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column. This method often provides better resolution for difficult separations or poorly soluble samples.

Q5: What are some general guidelines for choosing a starting solvent system for this compound purification on silica gel?

A5: A good starting point for developing a separation method is to use Thin-Layer Chromatography (TLC) with the same stationary phase (silica gel). The goal is to find a solvent system where the desired compound (this compound) has a retention factor (Rf) of approximately 0.2-0.3.[4][9][10] A common solvent system for alkaloids is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[10] For this compound, a mixture of chloroform and methanol is often effective.[11] You may also need to add a small amount of a basic modifier like ammonium hydroxide or triethylamine to improve peak shape.

Data Presentation

Table 1: Example Scale-Up Parameters for this compound Purification

This table provides a hypothetical example of scaling up a purification from an analytical column to a preparative column, maintaining the linear velocity.

ParameterAnalytical ColumnPreparative Column
Column Internal Diameter (D) 4.6 mm20 mm
Column Length (L) 150 mm150 mm
Stationary Phase Silica Gel, 5 µmSilica Gel, 10 µm
Sample Load (M) 5 mg92 mg
Flow Rate (F) 1.0 mL/min18.9 mL/min
Scale-Up Factor (D2²/D1²) -~18.9

Note: These are example values. The optimal loading will also depend on the complexity of the mixture and the required purity.

Table 2: Typical Loading Capacities for Silica Gel Columns

The amount of crude material that can be loaded onto a column depends on the difficulty of the separation.

Separation DifficultyCrude Material to Silica Gel Ratio (by weight)
Easy (large Rf difference between compounds) 1:20 to 1:30
Moderate 1:40 to 1:60
Difficult (small Rf difference between compounds) 1:100 or more

Source: Based on general principles of column chromatography.[4]

Experimental Protocols

Detailed Methodology for Scaling Up this compound Purification

This protocol outlines the steps from a crude alkaloid extract to a purified this compound product, including the scale-up process.

1. Initial Method Development (Analytical Scale)

  • Objective: To determine the optimal mobile phase for the separation.

  • Procedure:

    • Use Thin-Layer Chromatography (TLC) with silica gel plates to test various solvent systems. A good starting point is a mixture of chloroform and methanol. Add 0.1% triethylamine to all mobile phases to reduce peak tailing.

    • Identify a solvent system where this compound has an Rf value of approximately 0.2-0.3.

    • Perform a small-scale column chromatography separation on a small column (e.g., 10 mm internal diameter) using the optimal solvent system identified by TLC.

    • Dissolve a small amount of the crude alkaloid extract (e.g., 100 mg) in a minimal volume of the mobile phase or use the dry loading method.

    • Elute the column with the chosen mobile phase and collect fractions.

    • Analyze the fractions by TLC to identify those containing pure this compound.

2. Scale-Up Calculation and Column Preparation

  • Objective: To prepare for the large-scale purification.

  • Procedure:

    • Based on the amount of crude material to be purified, select an appropriate preparative column size (refer to Table 2 for guidance on the amount of silica needed).

    • Calculate the required flow rate for the preparative column to maintain the same linear velocity as the analytical separation using the formula: F_prep = F_analytical * (D_prep^2 / D_analytical^2).

    • Calculate the maximum sample load for the preparative column based on the analytical run.

    • Pack the preparative column with silica gel using a slurry method to ensure a homogenous packing.

3. Preparative Column Chromatography

  • Objective: To purify the bulk crude extract.

  • Procedure:

    • Equilibrate the packed preparative column with the mobile phase.

    • Prepare the crude sample for loading. For larger scales, the dry loading method is often preferable.

    • Carefully load the sample onto the top of the column.

    • Begin elution with the calculated flow rate.

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for Scaling Up this compound Purification cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up cluster_purification Preparative Purification tlc TLC Solvent Screening small_column Small-Scale Column Test tlc->small_column Optimal Solvent System calc Calculate Flow Rate & Sample Load small_column->calc Optimized Method prep_column Pack Preparative Column calc->prep_column load Load Crude Sample (Dry Loading) prep_column->load elute Elute and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure_laud Purified this compound evap->pure_laud

Caption: Experimental workflow for scaling up this compound purification.

troubleshooting_guide Troubleshooting Guide for this compound Column Chromatography cluster_resolution Issue: Poor Resolution cluster_tailing Issue: Peak Tailing start Poor Separation at Scale q_flow Is Linear Velocity Maintained? start->q_flow q_additive Using Basic Additive? start->q_additive s_flow Recalculate Flow Rate: F2 = F1 * (D2^2 / D1^2) q_flow->s_flow No q_packing Is Column Packed Evenly? q_flow->q_packing Yes s_packing Repack Column Carefully (Slurry Method) q_packing->s_packing No s_additive Add 0.1-0.5% TEA or DEA to Mobile Phase q_additive->s_additive No q_phase Stationary Phase? q_additive->q_phase Yes s_phase Consider Alumina or Base-Deactivated Silica q_phase->s_phase Silica

Caption: Troubleshooting decision tree for column chromatography.

References

Validation & Comparative

A Comparative Analysis of Laudanine and Morphine Pharmacokinetics: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current pharmacological literature is the absence of comprehensive pharmacokinetic data for laudanine. While morphine, a structurally related opiate, has been extensively studied, this compound's primary role as a biosynthetic intermediate in the opium poppy has resulted in a dearth of research into its absorption, distribution, metabolism, and excretion (ADME) in humans or animals. This guide provides a detailed comparative analysis based on the wealth of available data for morphine and contextualizes the discussion with available pharmacokinetic information for laudanosine, a closely related benzylisoquinoline alkaloid. This approach is intended to offer a valuable resource for researchers, scientists, and drug development professionals by clearly outlining what is known and highlighting areas requiring further investigation.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for morphine and laudanosine. It is crucial to reiterate that the data for laudanosine is presented as a surrogate for this compound due to the lack of direct studies on the latter. Laudanosine is a metabolite of the neuromuscular blocking agent atracurium and its pharmacokinetics have been studied in that context.[1][2][3]

Table 1: Pharmacokinetic Parameters of Morphine in Humans

ParameterValueRoute of AdministrationSource
Bioavailability (F) 25% (Oral)Oral[4]
Time to Peak Plasma Concentration (Tmax) 30 - 90 minOral[4]
15 - 20 minSubcutaneous/Intramuscular[4]
Volume of Distribution (Vd) 245 LIntravenous[4]
1.08 ± 0.69 L/kgIntravenous (in critically ill patients)[5]
Plasma Protein Binding 30% - 35%-[6]
Elimination Half-life (t1/2) ~2.5 hoursIntravenous[4]
~120 minutes-[7]
Clearance (CL) 72 L/hIntravenous[4]
5.7 ± 2.3 ml/kg/minIntravenous (in critically ill patients)[5]
Major Metabolites Morphine-3-glucuronide (M3G), Morphine-6-glucuronide (M6G)-[4][7]
Primary Route of Excretion Urine (as metabolites)-[4][7]

Table 2: Pharmacokinetic Parameters of Laudanosine in Humans (Contextual Comparison)

ParameterValueConditionSource
Elimination Half-life (t1/2) 168 min (in controls)Post-atracurium administration[2]
277 min (in patients with hepatic cirrhosis)Post-atracurium administration[2]
375 min (normal renal function)Post-atracurium infusion[8]
1418 min (renal failure)Post-atracurium infusion[8]
617 min (prolonged infusion in a critically ill patient)Post-atracurium infusion[9]
Volume of Distribution (Vd) 2.68 L/kg (in patients with hepatic cirrhosis)Post-atracurium administration[2]
2.40 L/kg (normal renal function)Post-atracurium infusion[8]
4.52 L/kg (renal failure)Post-atracurium infusion[8]
Clearance (CL) 3.8 ± 1.5 ml/kg/min (normal renal function)Post-atracurium infusion[10]
4.5 ± 1.8 ml/kg/min (renal and respiratory failure)Post-atracurium infusion[10]
Primary Route of Excretion Renal-[11]

Experimental Protocols

The pharmacokinetic parameters for morphine have been determined through numerous clinical studies. A typical experimental design for a single-dose intravenous morphine pharmacokinetic study is as follows:

Objective: To determine the pharmacokinetic profile of morphine after a single intravenous administration.

Subjects: Healthy adult volunteers, often screened for normal hepatic and renal function.

Drug Administration:

  • A single intravenous bolus dose of morphine (e.g., 0.025 mg/kg) is administered over a short period.[5]

Blood Sampling:

  • Arterial or venous blood samples are collected at predefined time points.

  • A typical schedule includes a pre-dose sample, and then multiple samples post-dose (e.g., at 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes).

Sample Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • Morphine concentrations in the plasma are quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

For the laudanosine data presented, the experimental context is different as it is a metabolite of atracurium. These studies typically involve the administration of atracurium to patients (including those with organ dysfunction) undergoing surgery or in intensive care, with subsequent measurement of both atracurium and laudanosine concentrations in plasma over time.[2][8][9]

Signaling and Metabolic Pathways

Morphine Metabolism

Morphine is primarily metabolized in the liver via glucuronidation. The two main metabolites are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[4][7] M6G is an active metabolite with analgesic properties, while M3G is generally considered inactive and may have neuroexcitatory effects.[12]

Morphine_Metabolism Morphine Morphine M3G Morphine-3-glucuronide (Inactive) Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide (Active) Morphine->M6G UGT2B7 Excretion Renal Excretion M3G->Excretion M6G->Excretion

Caption: Major metabolic pathway of morphine in the liver.

This compound Biosynthetic Pathway

This compound is a benzylisoquinoline alkaloid that serves as an intermediate in the biosynthesis of other opium alkaloids, such as laudanosine and papaverine.[13][14] It is derived from (S)-reticuline, a key branch-point intermediate in the biosynthesis of many benzylisoquinoline alkaloids.[15][16][17]

Laudanine_Biosynthesis Reticuline (S)-Reticuline This compound This compound Reticuline->this compound 7-O-methyltransferase Laudanosine Laudanosine This compound->Laudanosine 3'-O-methyltransferase Papaverine Papaverine Laudanosine->Papaverine Oxidation & Demethylation

Caption: Biosynthetic relationship of this compound to other opium alkaloids.

Conclusion

This comparative guide underscores the extensive understanding of morphine's pharmacokinetic profile, which is well-documented through decades of research. In stark contrast, this compound remains largely uncharacterized in terms of its ADME properties. The provided data on laudanosine, while from a different clinical context, offers the closest available insight into the potential pharmacokinetic behavior of a structurally similar benzylisoquinoline alkaloid. The significant data gap for this compound presents a clear opportunity for future research to fully elucidate the pharmacology of all opium alkaloids. Such studies would be invaluable for a more complete understanding of opium's complex effects and for the potential discovery of new therapeutic agents.

References

Validating the Selectivity of Laudanine for D1 vs. D2 Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the selectivity of the compound Laudanine for the dopamine D1 versus D2 receptors. Due to the limited availability of public data on this compound's specific binding affinities and functional activities at these receptors, this document serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a thorough assessment. The included data for well-characterized D1 and D2 selective compounds offer a benchmark for comparison once experimental results for this compound are obtained.

Introduction to Dopamine Receptor Selectivity

Dopamine receptors, critical targets in the central nervous system, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1 and D2 receptors are of particular interest due to their opposing effects on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). D1 receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. Conversely, D2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP production. This fundamental difference in signaling pathways forms the basis for functional assays to determine compound selectivity. The therapeutic efficacy and side-effect profiles of many neurological and psychiatric drugs are often dictated by their relative affinities and activities at these two receptor subtypes.

Comparative Analysis of Receptor Binding Affinity

A primary method for determining the selectivity of a compound is through radioligand binding assays. These assays measure the affinity (Ki) of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand with known high affinity for that receptor. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for D2 versus D1 receptors provides a quantitative measure of selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Reference Compounds at D1 and D2 Dopamine Receptors

CompoundTypeD1 Ki (nM)D2 Ki (nM)D2/D1 Selectivity Ratio
This compound Test Compound Data Not Available Data Not Available To Be Determined
D1-Selective Ligands
SKF-38393Agonist---
SCH-23390Antagonist0.2[1]1100[1]5500
D2-Selective Ligands
BromocriptineAgonist1659[2]12.2[2]0.007
HaloperidolAntagonist---
Non-Selective Ligands
ApomorphineAgonist--2.6[3]
PimozideAntagonist6600[2]3.0[2]0.0005

Note: A D2/D1 selectivity ratio > 1 indicates D1 selectivity, while a ratio < 1 indicates D2 selectivity.

Functional Selectivity Assessment

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. For D1 and D2 receptors, this is typically assessed by measuring changes in intracellular cAMP levels in cells engineered to express one of the receptor subtypes.

  • For D1 receptors (Gs-coupled): An agonist will increase cAMP levels. An antagonist will block the increase in cAMP caused by a known D1 agonist.

  • For D2 receptors (Gi-coupled): An agonist will decrease the basal or forskolin-stimulated cAMP levels. An antagonist will block the decrease in cAMP caused by a known D2 agonist.

The potency of the compound is determined by its EC50 value (for agonists, the concentration required to elicit 50% of the maximal response) or its IC50 value (for antagonists, the concentration required to inhibit 50% of the agonist response).

Table 2: Comparative Functional Potency (EC50/IC50, nM) of Reference Compounds

CompoundTypeD1 Functional AssayD2 Functional Assay
(cAMP Production) (cAMP Inhibition)
This compound Test Compound Data Not Available Data Not Available
D1-Selective Ligands
FenoldopamAgonistEC50: 55.5[2]No significant activity
D2-Selective Ligands
QuinpiroleAgonistNo significant activity-

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for D1 and D2 dopamine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human D1 or D2 dopamine receptors.

  • Radioligands: [³H]SCH-23390 (for D1) and [³H]Spiperone or [³H]Raclopride (for D2).

  • Non-specific binding control: Butaclamol or other suitable competitor.

  • Test compound: this compound, serially diluted.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In each well of a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-specific competitor (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at D1 and D2 dopamine receptors.

Materials:

  • Cell lines stably expressing human D1 or D2 dopamine receptors (e.g., HEK293 or CHO cells).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compound: this compound, serially diluted.

  • Reference agonist (e.g., SKF-81297 for D1, Quinpirole for D2).

  • Forskolin (to stimulate adenylyl cyclase in D2 antagonist assays).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Plate the D1- or D2-expressing cells in 96- or 384-well plates and grow to a suitable confluency.

  • Agonist Mode:

    • Add serially diluted this compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serially diluted this compound.

    • Add a reference agonist at a concentration that elicits a submaximal response (e.g., EC80). For D2 receptors, forskolin is often co-applied to stimulate cAMP production, which is then inhibited by the D2 agonist.

    • Incubate for a specified time.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

    • Antagonist Mode: Plot the cAMP levels against the this compound concentration and fit the data to determine the IC50 value.

Visualizations

Signaling Pathways

Dopamine Receptor Signaling cluster_d1 D1 Receptor Signaling cluster_d2 D2 Receptor Signaling D1R D1R Gs Gs D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA cAMP_inc->PKA_stim Activates Cellular Response_stim Cellular Response PKA_stim->Cellular Response_stim D2R D2R Gi Gi D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA cAMP_dec->PKA_inhib Inhibits Cellular Response_inhib Cellular Response PKA_inhib->Cellular Response_inhib

Caption: Opposing signaling pathways of D1 and D2 dopamine receptors.

Experimental Workflow

Selectivity Validation Workflow Start Start Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional cAMP Assay Start->Functional_Assay D1_Binding D1 Receptor Binding (Ki determination) Binding_Assay->D1_Binding D2_Binding D2 Receptor Binding (Ki determination) Binding_Assay->D2_Binding D1_Functional D1 Functional Assay (EC50/IC50 determination) Functional_Assay->D1_Functional D2_Functional D2 Functional Assay (EC50/IC50 determination) Functional_Assay->D2_Functional Compare_Ki Calculate D2/D1 Selectivity Ratio D1_Binding->Compare_Ki D2_Binding->Compare_Ki Compare_Functional Compare Potency and Efficacy D1_Functional->Compare_Functional D2_Functional->Compare_Functional Conclusion Determine Selectivity Profile Compare_Ki->Conclusion Compare_Functional->Conclusion

Caption: Workflow for validating the selectivity of a test compound.

References

Cross-validation of Laudanine quantification methods (LC-MS vs. GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of laudanine, a benzylisoquinoline alkaloid found in opium, is critical in various fields, from pharmaceutical research to forensic science. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance, experimental protocols, and guidance on selecting the most appropriate technique for your research needs.

Principles of Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results.[1][2] This is essential when transferring methods between laboratories, employing different techniques within a single study, or comparing data from various sources.[1] The goal is to demonstrate that any variations in the results obtained from the compared methods are within acceptable scientific limits.[2]

Comparative Performance of Analytical Methods

The choice between LC-MS and GC-MS for this compound quantification depends on a balance of factors including sensitivity, selectivity, sample throughput, and the need for derivatization. While direct cross-validation studies for this compound are not extensively published, a comparison can be constructed based on the known properties of the molecule and the general performance of each technique for similar alkaloids.[3][4]

This compound is a polar and thermally labile compound, which presents challenges for GC-MS analysis without derivatization.[4] LC-MS, on the other hand, is well-suited for polar and non-volatile compounds, making it a more direct method for this compound analysis.[5][6]

Table 1: Quantitative Performance Comparison of LC-MS and GC-MS for this compound Quantification

Performance MetricLC-MSGC-MS (with Derivatization)
Linearity Range 0.1 - 500 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥0.999≥0.998
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Sample Throughput HighModerate
Derivatization Required NoYes (e.g., silylation)[4]

Note: The data presented in this table are representative values based on typical performance characteristics of the methods for similar analytes and should be confirmed by internal validation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.[3] Below are representative protocols for the quantification of this compound using LC-MS and GC-MS.

LC-MS Method for this compound Quantification

This method is advantageous due to its direct approach without the need for derivatization, making it suitable for high-throughput analysis.[6][7]

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix (e.g., plasma, tissue homogenate, or plant material) using a suitable solvent such as methanol or acetonitrile.

  • Protein Precipitation (for biological samples): Add a precipitating agent like acetonitrile (1:3 v/v), vortex, and centrifuge to remove proteins.[8]

  • Dilution: Dilute the supernatant or extract to a concentration within the calibration range of the instrument.

2. Chromatographic Conditions:

  • Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[8]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.

GC-MS Method for this compound Quantification

This method requires a derivatization step to increase the volatility and thermal stability of this compound.[4]

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.

  • Derivatization: Evaporate the extract to dryness under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.[4]

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.

2. Chromatographic Conditions:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for alkaloid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.

  • Injection Mode: Splitless injection.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) or full scan mode.

  • Monitored Ions: Select specific ions characteristic of the this compound-TMS derivative for quantification.

Method Selection and Workflow

The choice between LC-MS and GC-MS should be guided by the specific requirements of the study. The following diagrams illustrate the general workflow for a cross-validation study and a decision-making process for method selection.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome cluster_3 Conclusion cluster_4 Further Action A Develop & Validate LC-MS Method C Select Representative Samples (Low, Mid, High Concentrations) A->C B Develop & Validate GC-MS Method B->C D Analyze Samples by Both Methods C->D E Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) D->E F Methods Correlate? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies F->H No

Cross-validation workflow for analytical methods.

MethodSelection Start Start: Need to Quantify this compound HighThroughput High Sample Throughput Required? Start->HighThroughput Derivatization Is Derivatization Step Acceptable? HighThroughput->Derivatization No LCMS Select LC-MS HighThroughput->LCMS Yes HighSensitivity Highest Sensitivity Critical? Derivatization->HighSensitivity No Reconsider Re-evaluate Project Constraints Derivatization->Reconsider Yes HighSensitivity->LCMS Yes GCMS Select GC-MS HighSensitivity->GCMS No

Decision tree for selecting a this compound quantification method.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS offers a more direct, high-throughput, and sensitive approach, making it the preferred method for most applications, especially for polar and thermally labile compounds like this compound.[5][6] GC-MS, while a robust and reliable technique, necessitates a derivatization step, which can add complexity and time to the analytical workflow.[4] The choice of method should ultimately be based on the specific needs of the research, available instrumentation, and the desired performance characteristics. A thorough method validation is crucial to ensure the accuracy and reliability of the generated data, regardless of the technique employed.[9]

References

Comparative Efficacy of Smoothened Antagonists in Hedgehog Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of leading inhibitors, providing researchers with comparative data and detailed experimental protocols to guide future research and drug development.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The Smoothened (SMO) receptor, a G-protein-coupled receptor, is a key transducer of the Hh signal and a primary target for therapeutic intervention.[3][4] This guide provides a comparative analysis of the efficacy of various SMO antagonists, supported by quantitative data and detailed experimental methodologies.

It is important to note that a comprehensive search for the efficacy of Laudanine as a Smoothened antagonist did not yield any direct evidence or quantitative data (such as IC50 or Ki values) to support its activity in this context. Research primarily indicates this compound's role as a biosynthetic precursor to other opium alkaloids and its activity as an α1-adrenoceptor blocker.[3][5][6] Therefore, this guide will focus on a comparative analysis of well-characterized SMO antagonists for which experimental data are available.

Quantitative Comparison of Smoothened Antagonist Efficacy

The following table summarizes the in vitro efficacy of several notable SMO antagonists, presenting their half-maximal inhibitory concentrations (IC50) from various assays. Lower IC50 values are indicative of higher potency.

CompoundAssay TypeCell Line/SystemIC50 (nM)Reference
Vismodegib (GDC-0449) βarr2-GFP InternalizationU2OS28[7]
BODIPY-cyclopamine DisplacementHEK293-[7]
Gli1 Luciferase ReporterNIH3T33[8]
Sonidegib (LDE-225) [35S]GTPγS BindingSMO-CHO cell membranespIC50: 8.06
GLI1 mRNA QuantificationDAOY cells-
Cell ProliferationRat CGNP cells-
Cyclopamine BODIPY-cyclopamine DisplacementHEK293-[7]
Compound 0025A βarr2-GFP InternalizationU2OS1.7[7]
Compound 4s Cytotoxicity (MTT assay)Daoy6500[9]
Itraconazole Hh Signaling Inhibition-100-700[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

[35S]GTPγS Binding Assay

This assay measures the level of G-protein activation following agonist or antagonist interaction with a G-protein-coupled receptor, such as SMO.[11][12]

Objective: To determine the ability of a compound to inhibit SMO-mediated G-protein activation.

Materials:

  • Membrane preparations from cells overexpressing human SMO (e.g., SMO-CHO cells).

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Test compounds (SMO antagonists).

  • Scintillation counter.

Procedure:

  • Thaw the SMO-expressing cell membrane preparations on ice.

  • Dilute the membranes in the assay buffer to the desired concentration.

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the diluted membrane preparation to each well.

  • Add GDP to each well to a final concentration of 10 µM.

  • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data is analyzed by non-linear regression to determine the pIC50 values of the antagonists.

GLI1 mRNA Quantification Assay

This assay quantifies the downstream effects of SMO inhibition by measuring the mRNA levels of the GLI1 transcription factor, a key target of the Hedgehog pathway.[1]

Objective: To assess the ability of a compound to inhibit Hedgehog pathway signaling downstream of SMO.

Materials:

  • Hedgehog-responsive cell line (e.g., DAOY, NIH3T3).[1]

  • Sonic Hedgehog (Shh) conditioned medium or a SMO agonist (e.g., SAG).

  • Test compounds (SMO antagonists).

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR machine and reagents (including primers for GLI1 and a housekeeping gene).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 24 hours.

  • Treat the cells with the test compounds at various concentrations for a predetermined time (e.g., 2 hours).

  • Stimulate the Hedgehog pathway by adding Shh conditioned medium or SAG for 24-48 hours.

  • Lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the relative GLI1 mRNA expression using the ΔΔCt method.[13]

  • Plot the dose-response curve to determine the IC50 of the antagonist.

Cell Proliferation Assay

This assay evaluates the effect of SMO antagonists on the proliferation of cancer cell lines that are dependent on the Hedgehog signaling pathway for their growth.[2]

Objective: To determine the anti-proliferative efficacy of SMO antagonists.

Materials:

  • Hedgehog-dependent cancer cell line (e.g., Caco-2, Ht-29).[2]

  • Cell culture medium and supplements.

  • Test compounds (SMO antagonists).

  • Cell proliferation reagent (e.g., MTT, CCK-8).[2][9]

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[2]

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

Caption: Canonical Hedgehog signaling pathway and the mechanism of SMO antagonists.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment Cell_Culture 1. Cell Culture (Hh-responsive cells) Compound_Treatment 2. Treatment with SMO Antagonist Cell_Culture->Compound_Treatment Pathway_Stimulation 3. Hh Pathway Stimulation (Shh or SAG) Compound_Treatment->Pathway_Stimulation Assay_Readout 4. Assay Readout Pathway_Stimulation->Assay_Readout GTP_Assay [35S]GTPγS Binding Assay_Readout->GTP_Assay mRNA_Assay GLI1 mRNA Quantification Assay_Readout->mRNA_Assay Proliferation_Assay Cell Proliferation Assay Assay_Readout->Proliferation_Assay Data_Analysis 5. Data Analysis (IC50 Determination) GTP_Assay->Data_Analysis mRNA_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of SMO antagonists.

References

In Vivo Validation of Aporphine Alkaloids in Parkinson's Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic potential of the aporphine alkaloid Laudanine for Parkinson's disease have revealed a significant lack of specific in vivo validation studies. To address the need for comparative data on novel therapeutic agents, this guide pivots to a comprehensive analysis of a closely related and well-researched aporphine alkaloid, N-n-propyl-norapomorphine (NPA), and compares its efficacy with the gold-standard treatment, Levodopa.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the therapeutic effects of NPA and Levodopa in preclinical Parkinson's disease models. The information is presented through structured data tables, detailed experimental protocols, and visualized signaling pathways to facilitate a clear understanding of their mechanisms and comparative efficacy.

Comparative Efficacy of N-n-propyl-norapomorphine (NPA) and Levodopa

N-n-propyl-norapomorphine (NPA) is a potent dopamine agonist that has demonstrated significant effects in animal models of Parkinson's disease.[1] Clinical studies have also explored its utility as an adjunct therapy to Levodopa, particularly in patients experiencing unsatisfactory symptom control.[2] A comparative clinical pharmacology study revealed that while Levodopa can achieve nearly total symptom suppression, the anti-parkinsonian efficacy of NPA alone averaged around 50%.[3] However, the severity of dyskinesia was reported to be similar for both treatments.[3]

Behavioral and Neurochemical Outcomes

The following table summarizes the key findings from preclinical and clinical studies comparing the effects of NPA and Levodopa on motor function and dopamine system activity.

ParameterN-n-propyl-norapomorphine (NPA)LevodopaKey Findings
Motor Function Induces hypomotility at low doses, suggesting potent stimulation of dopamine autoreceptors.[1] In clinical settings, improves motor function, particularly in patients with the "on-off" phenomenon.[2]Reverses motor deficits in animal models and provides significant symptomatic relief in patients.[3]Levodopa demonstrates superior efficacy in overall symptom suppression compared to NPA monotherapy.[3]
Dopamine Synthesis Potently inhibits striatal and limbic dopamine synthesis.[1]Serves as a precursor to dopamine, thereby increasing its synthesis and availability.NPA acts as an agonist on existing dopamine receptors, while Levodopa directly replenishes dopamine levels.
Dopaminergic Cell Firing Significantly inhibits the firing rate of nigral dopaminergic cells at very low doses.[1]Modulates dopaminergic firing indirectly by increasing dopamine levels in the synaptic cleft.NPA is a direct and potent modulator of dopaminergic neuron activity.[1]
Dyskinesia Can induce dyskinesia, with severity comparable to Levodopa in some studies.[3]A common long-term side effect is the development of motor fluctuations and dyskinesia.Both treatments carry a risk of inducing dyskinesia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the in vivo assessment of anti-Parkinsonian drugs.

Animal Models of Parkinson's Disease
  • 6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rodents. This leads to a selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: The systemic administration of MPTP in primates and mice leads to the selective destruction of dopaminergic neurons in the substantia nigra. The resulting behavioral and neurochemical deficits closely resemble human parkinsonism.

Behavioral Assessments
  • Rotational Behavior: In unilaterally lesioned animals (e.g., with 6-OHDA), the administration of a dopamine agonist induces rotations contralateral to the lesion. The number of rotations is quantified as a measure of the drug's efficacy.

  • Cylinder Test: This test assesses forelimb akinesia in rodent models. The asymmetrical use of the forelimbs when the animal is placed in a cylinder is indicative of motor impairment.

  • Rotarod Test: This test evaluates motor coordination and balance. The time an animal is able to stay on a rotating rod is measured.

Visualizing Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the therapeutic action of NPA and Levodopa in a Parkinson's disease context.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron L_DOPA Levodopa Dopamine Dopamine L_DOPA->Dopamine AADC Synaptic Cleft Synaptic Cleft DA_vesicle Dopamine Vesicle Dopamine->DA_vesicle Uptake via VMAT2 VMAT2 VMAT2 DA_vesicle->Synaptic Cleft Release Dopamine_cleft Dopamine NPA NPA D2_autoreceptor D2 Autoreceptor NPA->D2_autoreceptor Agonist D2_autoreceptor->Dopamine Inhibits Synthesis & Release NPA_cleft NPA D1_receptor D1 Receptor Therapeutic_Effect Therapeutic Effect (Improved Motor Function) D1_receptor->Therapeutic_Effect D2_receptor D2 Receptor D2_receptor->Therapeutic_Effect Dopamine_cleft->D1_receptor Dopamine_cleft->D2_receptor NPA_cleft->D2_receptor Potent Agonist

Caption: Comparative mechanism of action of Levodopa and NPA.

PD_Model Induction of Parkinson's Disease Model (e.g., 6-OHDA lesion in rodents) Treatment_Groups Allocation to Treatment Groups PD_Model->Treatment_Groups NPA_Group NPA Administration Treatment_Groups->NPA_Group Control_Group Vehicle Control Treatment_Groups->Control_Group Behavioral_Testing Behavioral Assessments (e.g., Rotational Behavior, Cylinder Test) NPA_Group->Behavioral_Testing Levodopa_Group Levodopa Administration Levodopa_Group->Behavioral_Testing Control_Group->Behavioral_Testing Neurochemical_Analysis Post-mortem Neurochemical Analysis (e.g., Dopamine levels, TH staining) Behavioral_Testing->Neurochemical_Analysis Data_Analysis Statistical Data Analysis and Comparison Neurochemical_Analysis->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion Treatment_groups Treatment_groups Treatment_groups->Levodopa_Group

Caption: Experimental workflow for in vivo drug comparison.

Conclusion

While the initial focus on this compound was hampered by a lack of available in vivo data, the analysis of the related aporphine alkaloid, N-n-propyl-norapomorphine (NPA), provides valuable insights for researchers in the field of Parkinson's disease. The comparative data with Levodopa highlights the distinct mechanisms of action and therapeutic profiles of dopamine agonists versus dopamine precursors. NPA's potent activity at dopamine autoreceptors suggests a role in modulating dopamine synthesis and release, offering a different therapeutic strategy to the direct replacement of dopamine with Levodopa.[1] Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential of novel aporphine alkaloids and their place in the management of Parkinson's disease.

References

Head-to-head comparison of Laudanine and Reticuline bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological properties of two closely related benzylisoquinoline alkaloids, Laudanine and Reticuline, reveals distinct bioactivity profiles despite their structural similarities. While Reticuline exhibits a broader range of quantifiable activities, including cholinesterase inhibition and calcium channel blockade, the direct pharmacological effects of this compound remain less characterized, with its primary significance lying in its role as a biosynthetic precursor and the activity of its metabolite, laudanosine.

This guide provides a detailed comparison of the known bioactivities of this compound and Reticuline, presenting available quantitative data, outlining experimental methodologies, and visualizing their relationship within the broader context of alkaloid biosynthesis. This information is intended for researchers, scientists, and drug development professionals working with these and related compounds.

Biosynthetic Relationship

This compound and Reticuline are both key intermediates in the biosynthesis of various opium alkaloids. Reticuline is a critical branch-point intermediate, serving as a precursor for the synthesis of a wide array of alkaloids, including morphine and this compound itself.[1] (S)-Reticuline is methylated to generate (S)-Laudanine, which is a direct precursor to laudanosine.[1] This biosynthetic linkage underscores their close structural relationship.

Alkaloid Biosynthesis Reticuline Reticuline This compound This compound Reticuline->this compound Methylation Morphine Pathway Morphine Pathway Reticuline->Morphine Pathway Isomerization & other steps Laudanosine Laudanosine This compound->Laudanosine

Biosynthetic relationship of Reticuline and this compound.

Comparative Bioactivity Data

Bioactivity AssayTarget(S)-Reticuline IC₅₀This compound IC₅₀
Cholinesterase InhibitionAcetylcholinesterase (AChE)301.01 µMData not available
Butyrylcholinesterase (BChE)65.04 µMData not available
Ion Channel BlockadeBarium Currents (in A7r5 cells)39.6 µMData not available

Detailed Bioactivity Profiles

Reticuline

(S)-Reticuline has demonstrated a range of biological activities in preclinical studies:

  • Cholinesterase Inhibition: It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a higher potency against BChE.

  • Calcium Channel Blockade: (S)-Reticuline inhibits barium currents in rat embryonic thoracic aorta cells, suggesting activity as a calcium channel blocker. This is further supported by its ability to prevent calcium chloride-induced contractions in isolated rat aortic rings.

  • Central Nervous System (CNS) Depressant Effects: In rodent models, Reticuline has been shown to possess potent CNS depressant properties.

This compound

Direct pharmacological data for this compound is limited. Its primary known roles are as a biosynthetic intermediate and through the actions of its metabolite, laudanosine.

  • α1-Adrenoceptor Blockade (as laudanosine): Laudanosine, a metabolite of this compound, has been identified as an α₁-adrenoceptor blocker.[1] This activity is distinct from other related alkaloids like papaverine, which primarily acts as a phosphodiesterase inhibitor.[1]

  • Cardiovascular Effects (as laudanosine): High plasma concentrations of laudanosine can lead to hypotension and bradycardia.

  • Central Nervous System Effects (as laudanosine): Laudanosine can cross the blood-brain barrier and may induce excitement and seizure activity at high concentrations. It has also been shown to produce analgesia in animal models.

Experimental Protocols

Cholinesterase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The assay is based on the Ellman's method, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide or Butyrylthiocholine iodide (substrate)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound or Reticuline)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB solution, and various concentrations of the test compound or positive control.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution.

  • Measure the absorbance at 412 nm at regular intervals for a set duration.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Cholinesterase Inhibition Assay cluster_0 Pre-incubation Enzyme AChE or BChE Inhibitor Test Compound (this compound/Reticuline) DTNB DTNB Substrate Substrate (Acetylthiocholine/ Butyrylthiocholine) Inhibitor->Substrate Reaction Initiation Product Yellow Product (5-Thio-2-nitrobenzoic acid) Substrate->Product Enzymatic Hydrolysis Reader Spectrophotometer (412 nm) Product->Reader Measurement Radioligand Binding Assay Membranes Cell Membranes (with α1-adrenoceptors) Filtration Filtration Membranes->Filtration Radioligand Radioligand ([³H]-Prazosin) Radioligand->Filtration Test_Compound Test Compound (this compound/Reticuline) Test_Compound->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ & Ki determination) Counting->Analysis

References

Validating Laudanine's Mechanism of Action: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Laudanine, a benzylisoquinoline alkaloid, utilizing knockout (KO) mouse models. While direct experimental validation of this compound in specific KO mice is not extensively documented in publicly available literature, this document outlines a series of proposed key experiments based on the known pharmacological activities of its primary active metabolite, Laudanosine. The guide details the expected outcomes and provides comprehensive experimental protocols to facilitate such studies.

This compound itself exhibits modest pharmacological activity. Its more active metabolite, Laudanosine, is known to interact with several receptor systems, primarily acting as an α1-adrenoceptor antagonist, and also displaying activity at μ-opioid and GABA receptors.[1][2][3] To unequivocally dissect these interactions and their physiological consequences, this guide proposes the use of specific gene-knockout mouse models.

Comparative Data on the Expected Effects of Laudanosine

The following tables summarize the predicted effects of Laudanosine administration in wild-type (WT) mice compared to specific knockout mouse models. These expected outcomes are based on the known pharmacology of Laudanosine and the established phenotypes of the respective knockout mice.

Table 1: Cardiovascular Effects of Laudanosine

Experimental GroupParameterExpected Outcome with Laudanosine AdministrationRationale
Wild-Type (WT) Mice Mean Arterial Pressure (MAP)Significant DecreaseLaudanosine is an α1-adrenoceptor antagonist, leading to vasodilation and a subsequent drop in blood pressure.[1]
α1A-Adrenoceptor KO Mice Mean Arterial Pressure (MAP)Attenuated DecreaseThe α1A-adrenoceptor subtype is significantly involved in mediating vasoconstriction. Its absence is expected to reduce the hypotensive effect of Laudanosine.[4][5]
α1B-Adrenoceptor KO Mice Mean Arterial Pressure (MAP)Moderate DecreaseThe α1B-adrenoceptor also contributes to vascular tone. Knocking out this receptor should partially mitigate the hypotensive effects of Laudanosine.[6]
α1D-Adrenoceptor KO Mice Mean Arterial Pressure (MAP)Moderate DecreaseThe α1D-adrenoceptor plays a role in vasoconstriction, and its deletion would likely contribute to a lesser decrease in blood pressure following Laudanosine administration.[7]

Table 2: Analgesic Effects of Laudanosine

Experimental GroupParameterExpected Outcome with Laudanosine AdministrationRationale
Wild-Type (WT) Mice Nociceptive Threshold (e.g., tail-flick latency)Significant IncreaseLaudanosine has been shown to elicit analgesia, which is suggested to be mediated by μ-opioid receptors.[3][8]
μ-Opioid Receptor (MOR) KO Mice Nociceptive Threshold (e.g., tail-flick latency)No Significant ChangeThe absence of the μ-opioid receptor is expected to abolish the analgesic effects of Laudanosine, confirming its mechanism of action through this pathway.[9][10]

Table 3: Neurological Effects of High-Dose Laudanosine

Experimental GroupParameterExpected Outcome with High-Dose LaudanosineRationale
Wild-Type (WT) Mice Seizure ThresholdDecrease / Onset of SeizuresHigh doses of Laudanosine are known to induce seizures, potentially through its interaction with GABAA receptors.[2][11]
GABAA Receptor Subunit (e.g., β3) KO Mice Seizure ThresholdPotentially Lowered Threshold / Increased SeverityMice with deficits in GABAA receptor function already exhibit a lower seizure threshold. Laudanosine's inhibitory effect on these receptors would likely exacerbate this phenotype.[12][13]

Experimental Protocols

The following are proposed, detailed methodologies for the key experiments outlined above.

Assessment of Cardiovascular Effects
  • Animals: Adult male and female wild-type, α1A-adrenoceptor KO, α1B-adrenoceptor KO, and α1D-adrenoceptor KO mice (8-12 weeks old).

  • Drug Preparation: Laudanosine hydrochloride dissolved in sterile saline.

  • Procedure:

    • Mice are anesthetized with isoflurane.

    • A catheter is implanted in the carotid artery for continuous blood pressure monitoring.

    • A second catheter is placed in the jugular vein for drug administration.

    • Following a stabilization period, a baseline Mean Arterial Pressure (MAP) is recorded for 30 minutes.

    • Laudanosine (e.g., 1, 3, and 10 mg/kg) or vehicle (saline) is administered intravenously.

    • MAP is continuously recorded for at least 60 minutes post-injection.

  • Data Analysis: The change in MAP from baseline will be calculated and compared between genotypes using a two-way ANOVA.

Evaluation of Analgesic Properties (Tail-Flick Test)
  • Animals: Adult male and female wild-type and μ-opioid receptor (MOR) KO mice (8-12 weeks old).

  • Drug Preparation: Laudanosine hydrochloride dissolved in sterile saline.

  • Procedure:

    • Baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

    • Mice are administered Laudanosine (e.g., 5, 10, and 20 mg/kg, intraperitoneally) or vehicle.

    • Tail-flick latency is measured at 15, 30, 60, and 90 minutes post-injection.

  • Data Analysis: The percentage of maximal possible effect (%MPE) will be calculated for each animal at each time point. Data will be analyzed using a two-way repeated measures ANOVA to compare the effects of Laudanosine across genotypes.

Assessment of Seizure Susceptibility
  • Animals: Adult male and female wild-type and GABAA receptor subunit KO mice (8-12 weeks old).

  • Drug Preparation: Laudanosine hydrochloride dissolved in a higher concentration in sterile saline for seizure induction.

  • Procedure:

    • Mice are placed in an observation chamber.

    • A high dose of Laudanosine (e.g., 10-20 mg/kg, intravenously or intraperitoneally) is administered.[11]

    • Animals are observed for a minimum of 30 minutes for signs of seizure activity (e.g., facial clonus, limb clonus, tonic-clonic seizures).

    • The latency to the first seizure and the severity of the seizures (using a standardized scoring system) are recorded.

  • Data Analysis: The incidence of seizures will be compared using a Fisher's exact test. Latency to seizure and seizure severity scores will be compared between genotypes using a Mann-Whitney U test.

Visualizations

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for validating this compound's mechanism of action.

G Proposed Signaling Pathway of Laudanosine's Cardiovascular Effect Laudanosine Laudanosine Alpha1_Adrenoceptor α1-Adrenoceptor Laudanosine->Alpha1_Adrenoceptor Antagonizes Vasodilation Vasodilation Laudanosine->Vasodilation Leads to Gq_Protein Gq Protein Alpha1_Adrenoceptor->Gq_Protein Activates Smooth_Muscle_Contraction Smooth Muscle Contraction PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

Caption: Proposed α1-Adrenoceptor Antagonism by Laudanosine.

G Proposed Signaling Pathway of Laudanosine's Analgesic Effect Laudanosine Laudanosine Mu_Opioid_Receptor μ-Opioid Receptor Laudanosine->Mu_Opioid_Receptor Activates Gi_Protein Gi Protein Mu_Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Neuronal_Inhibition Neuronal Inhibition Gi_Protein->Neuronal_Inhibition Promotes K⁺ Efflux & Inhibits Ca²⁺ Influx cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation of Analgesia Analgesia Neuronal_Inhibition->Analgesia Leads to

Caption: Proposed μ-Opioid Receptor Agonism by Laudanosine.

G Experimental Workflow for Validating Laudanosine's Mechanism Start Select Knockout and Wild-Type Mouse Cohorts Drug_Admin Administer Laudanosine or Vehicle Start->Drug_Admin Behavioral_Assays Behavioral Assays (Cardiovascular, Analgesia, Seizure) Drug_Admin->Behavioral_Assays Data_Collection Collect and Record Data Behavioral_Assays->Data_Collection Data_Analysis Statistical Analysis of WT vs. KO Groups Data_Collection->Data_Analysis Conclusion Validate or Refute Hypothesized Mechanism Data_Analysis->Conclusion

Caption: Generalized Experimental Workflow.

References

A Comparative Guide to the Metabolic Stability of Laudanine Across Different Species: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative study on the metabolic stability of Laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum.[1][2] In drug discovery and development, assessing the metabolic stability of a compound is critical for predicting its pharmacokinetic properties, such as half-life and clearance.[3] Significant variations in metabolic pathways and enzyme activity exist between species, making comparative in vitro studies essential for selecting appropriate animal models for preclinical development and for extrapolating data to humans.[4][5]

Due to a lack of publicly available comparative data for this compound, this document outlines a standardized experimental protocol and data presentation format to enable researchers to perform this analysis. The methodologies are based on established in vitro assays using liver microsomes, which are a common and effective tool for evaluating Phase I metabolism.[6]

Data Presentation: A Template for Comparative Analysis

Quantitative data from metabolic stability assays should be summarized to facilitate clear cross-species comparison. The following table presents a hypothetical data set for this compound to illustrate the standard reporting format for key parameters: half-life (t½) and intrinsic clearance (CLint).

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes from Different Species

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.215.3
Rat18.537.5
Mouse12.157.3
Dog35.819.4
Cynomolgus Monkey28.924.0

Experimental Protocols

This section details a representative methodology for determining the metabolic stability of this compound using liver microsomes from various species.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human, rat, mouse, dog, and monkey liver microsomes.

Materials and Reagents
  • This compound (test compound)

  • Pooled liver microsomes (human, rat, mouse, dog, cynomolgus monkey)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for quenching the reaction)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Control compounds with known stability (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

Incubation Procedure
  • Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute this stock in phosphate buffer to achieve a final incubation concentration (typically 1 µM).[7]

  • Pre-incubation: Add the liver microsomes (final protein concentration typically 0.5 mg/mL) to the phosphate buffer in a 96-well plate or microcentrifuge tubes.[7] Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

  • Quenching: Immediately terminate the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[6] This step precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.[8] Collect the supernatant for analysis.

Analytical Method
  • Quantify the remaining concentration of this compound in the supernatant at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9] This technique provides the necessary sensitivity and specificity for accurate measurement.[10]

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining this compound against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The half-life is calculated using the formula:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated from the half-life and the reaction conditions using the following formula:[8]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

G prep 1. Preparation (Compound, Microsomes, Buffer) pre_incubate 2. Pre-incubation (37°C, 10 min) prep->pre_incubate initiate 3. Initiation (Add NADPH) pre_incubate->initiate incubate 4. Incubation & Sampling (0, 5, 15, 30, 45, 60 min) initiate->incubate quench 5. Quenching (Cold ACN + Internal Std) incubate->quench process 6. Sample Processing (Centrifugation) quench->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Data Calculation (t½ and CLint) analyze->data

Caption: Workflow for an in-vitro metabolic stability assay.

References

Validating a Biomarker for Laudanine Exposure: A Comparative Guide for Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a novel biomarker for laudanine exposure in clinical studies. Due to the current lack of established and validated biomarkers specifically for this compound, this document outlines a proposed validation pathway for this compound itself as a biomarker. This proposed framework is objectively compared against the well-established performance of existing biomarkers for general opiate exposure, namely morphine and codeine. The experimental data and protocols provided for morphine and codeine serve as a benchmark for the hypothetical validation of this compound.

Introduction to this compound and the Need for a Specific Biomarker

This compound is a benzylisoquinoline alkaloid found in opium, the dried latex from the opium poppy (Papaver somniferum). It is a biosynthetic precursor to papaverine. While not as pharmacologically potent as morphinan alkaloids like morphine, the detection of this compound can be indicative of exposure to whole opium preparations. Current urinary drug testing for opiate exposure primarily focuses on the detection of morphine and codeine, which can originate from various sources, including prescription medications and heroin. A specific biomarker for this compound could, therefore, offer a more precise indication of exposure to certain opium-derived products.

Comparative Analysis of Biomarkers

This section compares the known performance characteristics of morphine and codeine with the proposed target validation parameters for this compound as a biomarker for this compound exposure.

Performance Characteristic Morphine (Established Biomarker) Codeine (Established Biomarker) This compound (Proposed Biomarker)
Matrix Urine, Blood (Plasma/Serum), Oral Fluid, HairUrine, Blood (Plasma/Serum), Oral Fluid, HairUrine, Blood (Plasma/Serum)
Detection Window (Urine) 1-3 days1-3 daysTo be determined (hypothesized to be similar to other alkaloids)
Typical Cut-off (Urine) 300 ng/mL or 2000 ng/mL (workplace testing)300 ng/mL or 2000 ng/mL (workplace testing)To be determined through validation studies
Sensitivity HighHighTarget: High (e.g., >95%)
Specificity High (potential for cross-reactivity with poppy seed ingestion)High (can be a metabolite of morphine)Target: High (specific to this compound exposure)
Linearity (LC-MS/MS) Typically validated over a range of 10-1000 ng/mL[1]Typically validated over a range of 10-1000 ng/mL[1]Target: Establish a clinically relevant linear range
Precision (%CV) <15%<15%Target: <15%
Accuracy (%RE) ±15%±15%Target: ±15%

Experimental Protocols

This section details the methodologies for the analysis of the established biomarkers and a proposed protocol for the validation of this compound.

Established Method for Morphine and Codeine Detection in Urine by LC-MS/MS

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of morphine and codeine in human urine. The "dilute-and-shoot" method is a common and rapid approach.

Materials and Reagents:

  • Morphine and Codeine reference standards

  • Isotopically labeled internal standards (e.g., Morphine-d3, Codeine-d3)

  • LC-MS grade water, methanol, and formic acid

  • Human urine matrix (drug-free)

Sample Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge the samples to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of urine with 900 µL of a solution containing the internal standards in 0.1% formic acid in water.

  • Vortex the mixture.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column suitable for polar compound analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate morphine, codeine, and their metabolites.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to that of its corresponding internal standard against a calibration curve.

Proposed Protocol for Validation of this compound as a Biomarker in Urine

This proposed protocol is based on the FDA's Bioanalytical Method Validation guidance and CLSI guidelines.[2][3][4][5]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in human urine to serve as a biomarker for this compound exposure.

Phase 1: Method Development

  • Standard and Internal Standard Procurement: Obtain certified reference standards for this compound and synthesize or procure a stable isotopically labeled internal standard (e.g., this compound-d3).

  • LC-MS/MS Optimization:

    • Optimize MS parameters (e.g., ionization source conditions, collision energy) by infusing a standard solution of this compound.

    • Select at least two specific MRM transitions for this compound and its internal standard.

    • Develop an LC method to achieve chromatographic separation of this compound from potential interferences in the urine matrix.

  • Sample Preparation Optimization: Evaluate different sample preparation techniques (e.g., dilute-and-shoot, solid-phase extraction, liquid-liquid extraction) to achieve optimal recovery and minimize matrix effects.

Phase 2: Method Validation The method will be validated for the following parameters:

  • Selectivity and Specificity: Analyze at least six different batches of blank human urine to ensure no endogenous interferences are present at the retention time of this compound and its internal standard.

  • Calibration Curve: Prepare a calibration curve in the drug-free urine matrix with a minimum of six non-zero concentrations. The range should cover the expected clinical concentrations. The simplest valid regression model should be used.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three separate days. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.

  • Recovery: Determine the extraction efficiency of this compound from the urine matrix by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of human urine by comparing the analyte response in post-extracted spiked samples to the response in a neat solution.

  • Stability: Assess the stability of this compound in urine under various conditions:

    • Short-term stability at room temperature.

    • Long-term stability at -20°C and -80°C.

    • Freeze-thaw stability (at least three cycles).

    • Autosampler stability.

Phase 3: Clinical Study Application

  • Analyze urine samples from a clinical study involving controlled administration of a this compound-containing substance.

  • Characterize the pharmacokinetic profile of this compound, including its detection window.

  • Establish a cut-off concentration for distinguishing this compound exposure from baseline.

Visualizations

Laudanine_Metabolic_Pathway Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Multiple Steps This compound This compound Reticuline->this compound Methylation Laudanosine Laudanosine This compound->Laudanosine Methylation Papaverine Papaverine Laudanosine->Papaverine Demethylation & Dehydrogenation

Biosynthetic pathway of this compound to Papaverine.

Biomarker_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Clinical Application MD1 Standard Procurement MD2 LC-MS/MS Optimization MD1->MD2 MD3 Sample Prep Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Calibration Curve MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 CA1 Analyze Clinical Samples MV5->CA1 CA2 Pharmacokinetic Profiling CA1->CA2 CA3 Establish Cut-off CA2->CA3

Workflow for this compound biomarker validation.

Biomarker_Comparison cluster_0 Established Biomarkers cluster_1 Proposed Biomarker cluster_2 Assessment Methods Morphine Morphine Urine_Test Urine Drug Test (LC-MS/MS) Morphine->Urine_Test Codeine Codeine Codeine->Urine_Test This compound This compound This compound->Urine_Test Clinical_Assessment Clinical Assessment (e.g., Questionnaires) Urine_Test->Clinical_Assessment Correlates with

Comparison of this compound with established opiate biomarkers.

References

Reproducibility of Laudanine's effects across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Despite the extensive investigation into the pharmacological activities of various opium alkaloids, a comprehensive understanding of the reproducible cytotoxic effects of Laudanine across different cell lines remains conspicuously absent from the current scientific literature. This guide endeavors to collate and present the limited available information, highlighting the significant gaps in research concerning the anti-proliferative potential of this particular benzylisoquinoline alkaloid.

At present, a thorough review of published studies reveals a notable lack of quantitative data, such as IC50 values, detailing the cytotoxic effects of this compound on a comparative panel of cancer cell lines. While research has extensively documented the pharmacological profiles of related compounds, this compound's specific activity in the context of cancer cell viability is yet to be robustly established and reported.

Experimental Protocols: A General Framework

In the absence of specific studies on this compound, we present a generalized experimental workflow typically employed to assess the cytotoxic effects of novel compounds on various cell lines. This serves as a template for future investigations into this compound's potential anti-proliferative activities.

Cell Viability and Proliferation Assays

A fundamental step in evaluating the cytotoxic potential of a compound is to determine its effect on cell viability and proliferation. Several standardized assays are routinely used for this purpose:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • WST-1 (Water Soluble Tetrazolium Salt-1) Assay: Similar to the MTT assay, this method utilizes a water-soluble tetrazolium salt that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The absorbance of the formazan dye is directly correlated with the number of living cells.

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells. Live cells with intact membranes exclude the blue dye, while dead cells with compromised membranes take it up and appear blue.

  • Real-Time Cell Analysis (RTCA): This impedance-based technology allows for the non-invasive, real-time monitoring of cell proliferation, viability, and cytotoxicity.

A typical experimental workflow for evaluating a compound's cytotoxicity is outlined below:

G General Experimental Workflow for Cytotoxicity Assessment cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HeLa, MCF-7, A549) compound_prep This compound Stock Solution Preparation & Dilution treatment Incubation with varying concentrations of this compound cell_culture->treatment compound_prep->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, WST-1) treatment->viability_assay data_analysis Measure Absorbance/ Impedance viability_assay->data_analysis ic50_calc Calculate IC50 Values data_analysis->ic50_calc

A generalized workflow for assessing the cytotoxicity of a compound.

Putative Signaling Pathways

While direct evidence for this compound's mechanism of cytotoxic action is unavailable, we can hypothesize its potential involvement in signaling pathways commonly targeted by other alkaloids with anti-cancer properties. It is important to emphasize that the following diagram represents a speculative pathway for this compound, based on the known mechanisms of similar compounds, and requires experimental validation.

Many alkaloids exert their cytotoxic effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades. A potential, though unverified, pathway for this compound could involve the activation of caspases, a family of proteases central to the execution of apoptosis.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters Cell Mitochondria Mitochondria Cell_Membrane->Mitochondria Induces Mitochondrial Stress (Hypothetical) Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A speculative pathway for this compound-induced apoptosis.

Conclusion and Future Directions

To address this knowledge gap, future research should focus on:

  • Systematic Screening: Evaluating the cytotoxic effects of this compound across a diverse panel of human cancer cell lines representing various tumor types.

  • Dose-Response Studies: Determining the IC50 values of this compound in sensitive cell lines to quantify its potency.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of this compound-induced cell death, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

Such studies are imperative to elucidate the potential of this compound as a novel therapeutic agent and to provide the necessary data for a comprehensive and objective comparison with other anti-cancer compounds. Until then, any claims regarding the anti-proliferative effects of this compound should be viewed with caution pending rigorous scientific validation.

Safety Operating Guide

Navigating the Safe Disposal of Laudanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Laudanine, a benzyltetrahydroisoquinoline alkaloid, requires strict adherence to hazardous waste management protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound-contaminated materials.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle this compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1] Appropriate Personal Protective Equipment (PPE), including gloves, gowns, and safety goggles, must be worn at all times. The work surface should be covered with absorbent, disposable bench paper.[1]

Waste Segregation and Management

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1] All waste streams contaminated with this compound must be treated as hazardous waste and disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[1]

A critical first step is the clear identification and segregation of all this compound-contaminated materials. This includes unused pure compound, solutions, and any labware that has come into contact with the chemical.

Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Dedicated, clearly labeled, and sealed hazardous waste container.Collect all contaminated items such as gloves, gowns, bench paper, and unused this compound powder.[1]
Liquid Waste Separate, clearly labeled, and sealed hazardous waste container for liquids.Collect all solutions containing this compound and any solvent used for decontamination.[1]
Contaminated Sharps Designated, puncture-resistant sharps container for chemical waste.Dispose of any contaminated needles, razor blades, or other sharps.[1]

Decontamination Protocol for Non-Disposable Equipment

All non-disposable equipment, such as glassware and spatulas, must be thoroughly decontaminated after use. The following procedure should be followed:

  • Solvent Rinse: Rinse the contaminated surfaces and equipment three times with a suitable solvent that can solubilize this compound, such as ethanol or methanol.[1]

  • Collect Rinse Solvent: The rinse solvent must be collected as hazardous chemical waste and placed in the designated liquid waste container.[1]

  • Soap and Water Wash: After the solvent rinse, wash the equipment with soap and water.[1]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound and associated waste is illustrated in the diagram below. Adherence to this workflow is essential for maintaining a safe laboratory environment.

G A This compound Handling (in Fume Hood with PPE) B Generation of this compound Waste A->B C Segregate Waste Streams B->C L Decontaminate Non-Disposable Equipment (3x Solvent Rinse) B->L D Solid Waste (Gloves, Gowns, Powder) C->D E Liquid Waste (Solutions, Rinsate) C->E F Sharps Waste (Needles, Blades) C->F G Place in Labeled, Sealed Solid Waste Container D->G H Place in Labeled, Sealed Liquid Waste Container E->H I Place in Labeled Sharps Container F->I J Store in Designated Hazardous Waste Area G->J H->J I->J K Arrange for Pickup by Licensed Waste Management J->K M Collect Rinse Solvent as Liquid Waste L->M M->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Laudanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for Laudanine to ensure the well-being of laboratory personnel and maintain a secure research environment. This compound is classified as a toxic substance, and adherence to these procedures is mandatory.

Hazard Identification and Quantitative Data
Hazard ClassificationExposure RouteGHS CategoryAcute Toxicity Estimate (ATE) Range (mg/kg)Converted ATE Point Estimate (mg/kg)
Acute Toxicity (as Laudanosine)OralCategory 3>50 and ≤300100
Acute Toxicity (as Laudanosine)DermalCategory 3>200 and ≤1000300
Acute Toxicity (as Laudanosine)Inhalation (dust)Category 3>0.5 and ≤1.0 (mg/l)0.5 (mg/l)

Data derived from GHS classification for Laudanosine, a related compound.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in any form.[1] The following equipment must be worn before entering the designated handling area and only removed after exiting.[1]

Protection TypeRequired EquipmentSpecifications and Rationale
Hand Protection Double Nitrile/Butyl GlovesInner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber are recommended. Standard nitrile gloves may offer insufficient protection. Inspect gloves for any signs of degradation before and during use. Change outer gloves immediately upon contamination.[1]
Eye & Face Protection Safety Goggles & Face ShieldSafety goggles are required to protect against splashes. A face shield must be worn over the goggles, especially when handling powder or when there is a risk of aerosolization.[1]
Respiratory Protection NIOSH-approved RespiratorA minimum of a well-fitted N95 respirator is necessary to prevent the inhalation of powdered this compound. For procedures with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[1]
Body Protection Disposable GownA disposable, solid-front gown with long sleeves and tight-fitting cuffs is required to provide a barrier against accidental skin contact. Gowns must be changed immediately if contaminated.[1]
Foot Protection Disposable Shoe CoversTo be worn over laboratory shoes to prevent the tracking of contaminants outside of the designated handling area.[1]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is essential to minimize exposure and prevent contamination.

Experimental Protocol: Safe Handling of this compound

All procedures involving this compound, especially weighing and the preparation of solutions, must be conducted within a certified chemical fume hood or a glove box.[1]

Preparation and Weighing:

  • Designate Area: Confine all this compound handling to a specific area within the fume hood.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.[1]

  • Static Control: When weighing the powdered form, use an anti-static gun to minimize dispersal.[1]

  • Weighing Technique: Tare a sealed container on the balance before transferring the powder inside the fume hood. This minimizes the movement of the open powder. After weighing, securely cap the container before removing it from the fume hood.[1]

Solution Preparation:

  • Location: All solution preparations must be performed in a chemical fume hood.[1]

  • Procedure: Add solvents slowly to the powdered this compound to avoid splashing and the formation of aerosols.[1]

  • Labeling: Ensure all containers are clearly labeled with the compound name, concentration, solvent, and appropriate hazard symbols.[1]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Prep_Hood 2. Prepare Fume Hood Don_PPE->Prep_Hood Weigh 3. Weigh this compound Prep_Hood->Weigh Prep_Solution 4. Prepare Solution Weigh->Prep_Solution Experiment 5. Perform Experiment Prep_Solution->Experiment Decon 6. Decontaminate Equipment Experiment->Decon Waste_Seg 7. Segregate Waste Decon->Waste_Seg Dispose 8. Dispose of Waste Waste_Seg->Dispose Doff_PPE 9. Doff PPE Dispose->Doff_PPE

Caption: Workflow from preparation to disposal for this compound.

Decontamination and Disposal Plan

A rigorous waste management protocol is critical for all materials contaminated with this compound.[1]

Decontamination Procedure:

  • Rinse all non-disposable equipment (e.g., glassware, spatulas) three times with a suitable solvent, such as ethanol or methanol, that will solubilize this compound.[1]

  • Collect all rinse solvent as hazardous chemical waste.[1]

  • Following the solvent rinse, wash the equipment with soap and water.[1]

Waste Disposal:

  • Solid Waste: All contaminated solid materials, including gloves, gowns, shoe covers, bench paper, and any unused this compound powder, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound and the solvent used for decontamination must be collected in a separate, clearly labeled, and sealed hazardous waste container for liquids.[1]

  • Sharps: Any contaminated sharps must be placed in a designated sharps container for chemical waste.[1]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations. Never dispose of this compound waste down the drain or in regular trash.[1]

Hierarchy of Controls for Safe Handling

To ensure maximum safety, a tiered approach to hazard control should be implemented. Personal Protective Equipment is the last line of defense.

Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Admin Administrative Controls (SOPs, Training) PPE PPE (Least Effective)

Caption: Hierarchy of controls for mitigating this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laudanine
Reactant of Route 2
Laudanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.